molecular formula C10H19NO2 B1380577 (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol CAS No. 1330765-11-1

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Cat. No.: B1380577
CAS No.: 1330765-11-1
M. Wt: 185.26 g/mol
InChI Key: MBPRGJJQXIDPSL-UHFFFAOYSA-N
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Description

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol (CAS 1330765-11-1) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. With a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol, this compound features a spirocyclic structure incorporating both nitrogen and oxygen atoms, which enhances its aqueous solubility and metabolic stability . This reagent is primarily used as a key building block in the synthesis of biologically active compounds, particularly those targeting the central nervous system (CNS) . Its structural framework is a recognized pharmacophore in the development of potential therapeutic agents. Research indicates that related 1-oxa-8-azaspiro[4.5]decane compounds have been studied as M1 muscarinic agonists for the symptomatic treatment of dementia of the Alzheimer's type . Furthermore, this spirocyclic scaffold is found in compounds investigated as potent allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that is a promising target in oncology . Other research applications for this structural class include development of neuropeptide Y5 receptor antagonists for eating disorders and Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain, anxiety, and other disorders . Store this product sealed and dry at 2-8°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(8-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11-4-2-10(3-5-11)6-9(7-12)8-13-10/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPRGJJQXIDPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of therapeutics for central nervous system disorders. This technical guide provides a comprehensive analysis of the core basic properties of a key derivative, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol. The basicity of the tertiary amine within this structure is a critical determinant of its physicochemical and pharmacokinetic properties, including solubility, membrane permeability, and target engagement. This document outlines a plausible synthetic route, details robust experimental protocols for the determination of its acid dissociation constant (pKa), and discusses the pharmacological significance of this molecular framework, particularly in the context of M1 muscarinic agonism. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and optimize this promising class of molecules.

Introduction: The Pharmacological Significance of the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The spirocyclic architecture of the 1-oxa-8-azaspiro[4.5]decane system offers a unique three-dimensional conformation that is increasingly recognized for its favorable pharmacological properties. Derivatives of this scaffold have been extensively investigated as M1 muscarinic agonists.[1] M1 muscarinic acetylcholine receptors are pivotal G-protein coupled receptors (GPCRs) in the central nervous system, deeply implicated in cognitive processes such as learning and memory.[2] Their dysfunction is a hallmark of neurodegenerative disorders like Alzheimer's disease.[3] Consequently, the development of M1-selective agonists is a promising therapeutic strategy.[1][2]

The basicity of these molecules, conferred by the tertiary amine at the 8-position, is a crucial parameter in drug design.[4][5] The acid dissociation constant (pKa) of this amine dictates the ionization state of the molecule at physiological pH, which in turn influences its solubility, lipophilicity, permeability across the blood-brain barrier, and its ability to form critical ionic interactions with target receptors.[6] A thorough understanding and precise characterization of the basic properties of this compound are therefore paramount for its development as a potential therapeutic agent.

Physicochemical and Basic Properties

Table 1: Estimated Physicochemical Properties of this compound
PropertyEstimated ValueRationale and Key Considerations
Molecular Formula C₁₀H₁₉NO₂Calculated from the chemical structure.
Molecular Weight 185.26 g/mol Calculated from the molecular formula.
Estimated pKa (Tertiary Amine) 9.5 - 10.5The core structure contains an N-methylpiperidine moiety. The experimental pKa of N-methylpiperidine is approximately 10.08.[7][8] The spirocyclic nature and the presence of the oxolane ring with a distant hydroxyl group are expected to have a minor electronic effect on the basicity of the tertiary amine.
Predicted LogP ~1.0 - 1.5The presence of the polar hydroxyl group and the tertiary amine will influence the lipophilicity. The exact value would need experimental determination.
Aqueous Solubility pH-dependentAs a basic compound, its solubility is expected to be significantly higher in acidic conditions where the tertiary amine is protonated, forming a more soluble salt.

Synthesis of this compound

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow A N-Boc-4-piperidone B tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5] decane-8-carboxylate A->B 1. LDA, THF, -78°C 2. Ethyl 2-(bromomethyl)acrylate 3. p-TsOH, Toluene, reflux C 1-Oxa-8-azaspiro[4.5]decan-3-one B->C 4M HCl in Dioxane D 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one C->D Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) E (8-Methyl-1-oxa-8-azaspiro[4.5] decan-3-yl)methanol D->E NaBH4, Methanol

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Synthetic Protocol

Step 1 & 2: Synthesis of the Spirocyclic Ketone Core

The initial steps involve the construction of the 1-oxa-8-azaspiro[4.5]decane framework starting from commercially available N-Boc-4-piperidone, as has been previously described.[10] This involves an alkylation followed by an intramolecular cyclization.

Step 3: N-Methylation of the Spirocyclic Amine

The secondary amine of 1-Oxa-8-azaspiro[4.5]decan-3-one is methylated to introduce the N-methyl group. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

  • Procedure:

    • To a solution of 1-Oxa-8-azaspiro[4.5]decan-3-one in formic acid, add aqueous formaldehyde.

    • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and basify with a suitable base (e.g., NaOH solution) to a pH > 10.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one.

Step 4: Reduction of the Ketone to the Alcohol

The final step is the reduction of the ketone at the 3-position to the desired primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[11]

  • Procedure:

    • Dissolve 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one in methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Experimental Protocols for pKa Determination

Accurate determination of the pKa is crucial. Potentiometric titration is a highly reliable and widely used method.[5]

Diagram 2: Workflow for pKa Determination by Potentiometric Titration

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh a precise amount of (8-Methyl-1-oxa-8-azaspiro[4.5] decan-3-yl)methanol B Dissolve in a known volume of degassed, deionized water with a background electrolyte (e.g., 0.1 M KCl) A->B C Calibrate pH meter with standard buffers B->C D Titrate the sample solution with a standardized solution of HCl (e.g., 0.1 M) C->D E Record pH after each incremental addition of titrant, allowing for equilibration D->E F Plot pH versus volume of titrant added E->F G Determine the equivalence point(s) from the titration curve F->G H The pKa is the pH at the half-equivalence point G->H

Caption: A simplified workflow for pKa determination by potentiometric titration.

Detailed Methodology for Potentiometric Titration
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a known volume (e.g., 50 mL) of degassed, deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Instrumentation and Titration:

    • Calibrate a high-precision pH meter with at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Place the sample solution in a thermostated vessel (e.g., at 25 °C) and immerse the calibrated pH electrode and a burette tip containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, stir the solution and allow the pH reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • The equivalence point can be determined from the point of maximum slope on the curve (i.e., the inflection point), often identified using the first or second derivative of the curve.

    • The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added (the half-equivalence point).

Conclusion

This compound is a molecule of significant interest owing to the established pharmacological potential of its core scaffold as an M1 muscarinic agonist. Its basicity is a cornerstone of its drug-like properties. This guide has provided a comprehensive overview of its key characteristics, including a proposed synthetic pathway and a detailed, self-validating protocol for the experimental determination of its pKa. The N-methylpiperidine core strongly suggests a pKa in the range of 9.5-10.5, a value that has profound implications for its solubility, formulation, and interaction with biological targets. The methodologies and insights presented herein offer a solid foundation for further research and development of this and related compounds in the pursuit of novel therapeutics for neurological disorders.

References

  • Ishihara, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(10), 1555-1567. [Link]

  • Charifson, P. S., & Walters, W. P. (2014). Acidic and basic drugs in medicinal chemistry: a perspective. Journal of medicinal chemistry, 57(23), 9701–9717. [Link]

  • Wikidata. N-methylpiperidine (Q24004759). [Link]

  • DrugDiscovery.com. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Scott, D. R., et al. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 27(12), 1603-1611. [Link]

  • Manallack, D. T. (2007). The influence and manipulation of acid/base properties in drug discovery. Drug Discovery Today, 12(5-6), 199-206. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • Xu, J., et al. (2021). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Chinese Chemical Letters, 32(11), 3335-3344. [Link]

  • PubChem. N-Methylpiperidine. [Link]

  • Manallack, D. T., et al. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. [Link]

  • University of Calgary. Ch15: Reduction of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. [Link]

  • Das, B., et al. (2007). Reduction of Ketones to Corresponding Alcohols with Magnesium Metal in Absolute Alcohols. Synthetic Communications, 37(1), 27-31. [Link]

  • de Wilde, M. C., et al. (2012). A specific multi-nutrient formulation enhances M1 muscarinic acetylcholine receptor responses in vitro. Journal of Alzheimer's Disease, 30(4), 857-867. [Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]

  • Wikipedia. Carbonyl reduction. [Link]

  • Gmelin, G., & Mutschler, E. (1989). Determination of Muscarinic Agonist Potencies at M1 and M2 Muscarinic Receptors in a Modified Pithed Rat Preparation. Journal of Pharmacy and Pharmacology, 41(8), 525-529. [Link]

  • Peterson, G. L., et al. (1984). Physical properties of the purified cardiac muscarinic acetylcholine receptor. Biochemistry, 23(26), 6425-6433. [Link]

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Sources

An In-Depth Technical Guide to (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol: A Versatile Spirocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1330765-11-1

This technical guide provides a comprehensive overview of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, a key spirocyclic compound with significant potential in the field of drug development. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery of novel therapeutics, particularly for neurological disorders.

Introduction: The Significance of the 1-Oxa-8-azaspiro[4.5]decane Core

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, imparting favorable physicochemical properties such as three-dimensionality, which can enhance binding affinity and selectivity to biological targets. The inherent rigidity of the spirocyclic system reduces the entropic penalty upon binding to a receptor, often leading to more potent and specific ligands.

This compound, in particular, serves as a crucial building block for the synthesis of potent and selective muscarinic M1 receptor agonists and sigma-1 receptor ligands.[1][2] These receptors are implicated in the pathophysiology of numerous central nervous system (CNS) disorders, most notably Alzheimer's disease.[3][4] The development of ligands that can modulate these receptors holds immense therapeutic promise.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
CAS Number 1330765-11-1[5]
Appearance Likely a solid or viscous oil at room temperature
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in aqueous solutions would be pH-dependent due to the basic nitrogen atom.
Stereochemistry The compound possesses stereocenters, and its biological activity is likely stereospecific.

Synthesis and Purification: A Proposed Methodological Approach

Proposed Synthetic Pathway

The proposed synthesis commences with commercially available N-methyl-4-piperidone and involves a key spirocyclization step to construct the core structure, followed by functional group manipulation to yield the target primary alcohol.

Synthetic_Pathway A N-Methyl-4-piperidone B Spiro-epoxide intermediate A->B 1. Corey-Chaykovsky Reaction (Trimethylsulfoxonium iodide, NaH) C 1-Oxa-8-methyl-8-azaspiro[4.5]decan-3-one B->C 2. Ring-opening and lactonization (e.g., with a cyanide source followed by hydrolysis) D This compound C->D 3. Reduction (e.g., NaBH4 or LiAlH4)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of the Spiro-epoxide Intermediate

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature.

  • Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases, forming a clear solution of the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of N-methyl-4-piperidone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spiro-epoxide.

Step 2: Synthesis of 1-Oxa-8-methyl-8-azaspiro[4.5]decan-3-one

This step is a critical ring-forming reaction. The choice of reagents can influence the yield and purity.

  • Dissolve the crude spiro-epoxide in a suitable solvent such as ethanol.

  • Add a nucleophilic source for the carbonyl carbon, for example, potassium cyanide (KCN), in the presence of a catalytic amount of a weak acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction and carefully acidify with hydrochloric acid to hydrolyze the intermediate cyanohydrin to the lactone.

  • Neutralize the mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction to this compound

  • Dissolve the purified 1-Oxa-8-methyl-8-azaspiro[4.5]decan-3-one (1.0 equivalent) in anhydrous methanol or ethanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

Purification Protocol

The final compound, this compound, can be purified by the following methods:

  • Column Chromatography: Silica gel chromatography using a gradient of methanol in dichloromethane is typically effective for separating the polar product from less polar impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield highly pure material.

  • Salt Formation: Formation of a hydrochloride or other salt can facilitate purification and improve the handling of the compound.

Analytical Characterization: A Self-Validating System

While specific spectra for this compound are not publicly available, a comprehensive analytical characterization is essential to confirm its identity and purity. The following techniques are indispensable.

Analytical_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (LC-MS, HRMS) Start->MS IR Infrared Spectroscopy Start->IR Purity Purity Assessment (HPLC, Elemental Analysis) Start->Purity Confirmation Structural Confirmation & Purity >95% NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: A typical analytical workflow for the structural confirmation and purity assessment of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the methyl group on the nitrogen, the methylene protons of the hydroxymethyl group, and the complex multiplets of the spirocyclic core.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the quaternary spiro carbon.

    • 2D NMR (COSY, HSQC): Essential for assigning the proton and carbon signals and confirming the connectivity of the atoms within the spirocyclic system.

  • Mass Spectrometry (MS):

    • Low-Resolution MS (e.g., LC-MS): To confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 186.15.

    • High-Resolution MS (HRMS): To determine the exact mass and confirm the elemental composition, providing strong evidence for the chemical formula.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group.

    • C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ region.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, ideally greater than 95% for biological testing.

    • Elemental Analysis: To provide further confirmation of the elemental composition and purity.

Applications in Drug Development

The 1-oxa-8-azaspiro[4.5]decane scaffold is a cornerstone in the development of therapies for neurodegenerative diseases.

Muscarinic M1 Receptor Agonism

Derivatives of this spirocyclic system have been extensively investigated as selective M1 muscarinic agonists.[1][3] The M1 receptor is a key target for symptomatic treatment of Alzheimer's disease, as its activation is believed to enhance cognitive function. The structural features of this compound make it an ideal starting point for the synthesis of novel M1 agonists with improved selectivity and pharmacokinetic profiles.

Sigma-1 Receptor Ligands

More recently, 1-oxa-8-azaspiro[4.5]decane derivatives have been identified as high-affinity ligands for the sigma-1 receptor.[2][8] The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuroprotection. Modulating the activity of this receptor has shown promise in preclinical models of various neurological and psychiatric disorders. The development of radiolabeled ligands based on this scaffold also holds potential for in vivo imaging of sigma-1 receptors using Positron Emission Tomography (PET).[2]

Signaling_Pathways cluster_0 Muscarinic M1 Receptor Pathway cluster_1 Sigma-1 Receptor Pathway M1_Ligand This compound Derivative M1_Receptor M1 Receptor M1_Ligand->M1_Receptor Agonist Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Cognition Enhanced Cognition IP3_DAG->Cognition S1_Ligand This compound Derivative S1_Receptor Sigma-1 Receptor S1_Ligand->S1_Receptor Ligand Neuroprotection Neuroprotection S1_Receptor->Neuroprotection Cell_Stress Cellular Stress Cell_Stress->S1_Receptor Modulates

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol: A Muscarinic Acetylcholine Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the putative mechanism of action for the novel compound, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol. Leveraging established knowledge of the 1-oxa-8-azaspiro[4.5]decane scaffold, this document synthesizes a scientifically grounded hypothesis centered on the modulation of muscarinic acetylcholine receptors (mAChRs), offering a roadmap for researchers and drug development professionals for its investigation.

Introduction: The Rationale Behind a Novel Spirocyclic Ether

The compound this compound belongs to a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their rigid structures and diverse biological activities. The 1-oxa-8-azaspiro[4.5]decane core, in particular, has been identified as a privileged scaffold for targeting G-protein coupled receptors (GPCRs), most notably the muscarinic acetylcholine receptors.

Muscarinic receptors, a family of five subtypes (M1-M5), are crucial for regulating a wide array of physiological functions in the central and peripheral nervous systems. Their dysfunction has been implicated in various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[1][2] The development of subtype-selective muscarinic agonists and antagonists, therefore, represents a significant therapeutic opportunity.

The design of this compound likely stems from structure-activity relationship (SAR) studies on analogous compounds aimed at achieving potent and selective modulation of muscarinic receptors, particularly the M1 subtype, which is a key target for cognitive enhancement in Alzheimer's disease.[3][4] The 8-methyl group and the 3-yl)methanol substituent are critical modifications that are expected to fine-tune the compound's affinity, selectivity, and intrinsic activity at these receptors.

Proposed Mechanism of Action: A Focus on Muscarinic Receptor Modulation

Based on the established pharmacology of the 1-oxa-8-azaspiro[4.5]decane scaffold, the primary hypothesis is that This compound acts as a modulator of muscarinic acetylcholine receptors. The specific nature of this modulation—whether it is an agonist, antagonist, or allosteric modulator, and its subtype selectivity—remains to be elucidated through rigorous experimental investigation.

The M1 Receptor as the Primary Putative Target

The M1 muscarinic receptor is highly expressed in the cerebral cortex and hippocampus, regions of the brain integral to learning and memory.[4] Activation of M1 receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to various cellular responses that are thought to underlie cognitive function.

Given that several 1-oxa-8-azaspiro[4.5]decane derivatives have been identified as M1-selective or M1-preferring agonists that stimulate phosphoinositide hydrolysis[3], it is highly probable that this compound shares this mechanism.

Potential for Broader Muscarinic and Off-Target Activity

While the M1 receptor is the most likely primary target, the possibility of interactions with other muscarinic receptor subtypes (M2-M5) cannot be excluded. Furthermore, the versatile nature of the azaspiro[4.5]decane scaffold suggests that the compound could exhibit off-target activities at other receptors, such as sigma-1, adrenergic, or opioid receptors.[5][6][7] A comprehensive profiling of the compound's receptor interactions is therefore essential.

Experimental Validation of the Proposed Mechanism of Action

A systematic and multi-faceted experimental approach is required to definitively characterize the mechanism of action of this compound. The following sections detail the key experimental workflows.

Receptor Binding Assays: Determining Affinity and Selectivity

The initial step is to determine the binding affinity of the compound for the five human muscarinic receptor subtypes (M1-M5). This is typically achieved through radioligand competition binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Stably express each human muscarinic receptor subtype (M1-M5) in a suitable cell line (e.g., CHO or HEK293 cells). Culture the cells to a high density and harvest them. Prepare cell membranes by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]NMS for M1, M3, M5; [3H]AF-DX 384 for M2, M4) and a range of concentrations of the test compound.

  • Separation and Scintillation Counting: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinities

Receptor SubtypeKi (nM)
M1
M2
M3
M4
M5

A lower Ki value indicates a higher binding affinity.

Functional Assays: Characterizing Agonist/Antagonist Activity

Once the binding affinities are established, functional assays are crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay (for Gq-coupled receptors: M1, M3, M5)

  • Cell Culture and Plating: Use cells stably expressing the M1, M3, or M5 receptor. Plate the cells in a 96-well plate and allow them to adhere.

  • Cell Stimulation: Treat the cells with a range of concentrations of the test compound in the presence of LiCl (to inhibit the breakdown of IP1). Include a known agonist as a positive control.

  • IP1 Detection: Lyse the cells and measure the accumulation of IP1 using a commercially available HTRF or ELISA kit.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (effective concentration for 50% of the maximal response) and Emax (maximal effect) for agonist activity. For antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist and varying concentrations of the test compound to determine the IC50 and calculate the Kb (equilibrium dissociation constant).

Experimental Workflow: Functional Characterization

G cluster_binding Receptor Binding cluster_functional Functional Assays cluster_output Data Output Binding_Assay Radioligand Binding (M1-M5) Ki_Values Affinity (Ki) Binding_Assay->Ki_Values Determines IP1_Assay IP1 Accumulation (M1, M3, M5) EC50_Emax Potency & Efficacy (EC50, Emax) IP1_Assay->EC50_Emax Determines cAMP_Assay cAMP Inhibition (M2, M4) cAMP_Assay->EC50_Emax Determines

Caption: Workflow for determining receptor affinity and functional activity.

In Vivo Studies: Assessing Physiological Effects

If in vitro studies confirm potent and selective activity, in vivo studies in appropriate animal models are necessary to evaluate the physiological effects of the compound. For a putative M1 agonist, these studies would typically involve assessing procognitive effects in models of memory impairment (e.g., scopolamine-induced amnesia) and monitoring for potential cholinergic side effects such as salivation, tremor, and hypothermia.[3]

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway for the M1 muscarinic acetylcholine receptor, the putative primary target of this compound.

M1_Signaling_Pathway Compound This compound M1R M1 Muscarinic Receptor Compound->M1R Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Cognitive Enhancement) PKC->Cellular_Response Phosphorylates Downstream Targets

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(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a spirocyclic compound of interest in medicinal chemistry. While the direct synthesis of this specific molecule is not extensively documented in publicly available literature, this guide outlines a robust and scientifically sound multi-step synthesis. The proposed route leverages established methodologies for the construction of the 1-oxa-8-azaspiro[4.5]decane core, followed by a novel functional group transformation to introduce the required hydroxymethyl moiety. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction and Strategic Overview

The 1-oxa-8-azaspiro[4.5]decane scaffold is a key structural motif in a variety of biologically active molecules, including potent and selective M1 muscarinic agonists that have been investigated for the treatment of Alzheimer's disease[1]. The unique three-dimensional arrangement of spirocycles offers significant advantages in drug design, often leading to improved potency, selectivity, and pharmacokinetic properties. The target molecule of this guide, this compound, incorporates this valuable scaffold with a primary alcohol functionality, presenting a versatile building block for further chemical elaboration.

This guide details a proposed synthetic route starting from commercially available N-Boc-4-piperidone. The core strategy involves the initial construction of a key intermediate, 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one, followed by a two-step homologation sequence to introduce the C3-hydroxymethyl group.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule is presented below. The analysis identifies key disconnections and strategic intermediates, guiding the forward synthesis.

G target This compound intermediate1 3-Methylene-8-methyl-1-oxa-8-azaspiro[4.5]decane target->intermediate1 Hydroboration-Oxidation intermediate2 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one intermediate1->intermediate2 Wittig Reaction intermediate3 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one intermediate2->intermediate3 N-Methylation & Deprotection starting_material N-Boc-4-piperidone intermediate3->starting_material Alkylation & Cyclization G cluster_part1 Part 1: Synthesis of the Spirocyclic Ketone start N-Boc-4-piperidone step1_product Alkylated Intermediate start->step1_product 1. LDA, THF, -78°C 2. Ethyl 2-(bromomethyl)acrylate step2_product 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one step1_product->step2_product p-TsOH, Toluene, reflux step3_product 1-Oxa-8-azaspiro[4.5]decan-3-one step2_product->step3_product 4M HCl in Dioxane final_intermediate 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one step3_product->final_intermediate Formaldehyde, HCOOH (Eschweiler-Clarke)

Caption: Synthetic workflow for the ketone intermediate.

Step 1.1: Alkylation of N-Boc-4-piperidone

The synthesis commences with the deprotonation of N-Boc-4-piperidone using a strong base like lithium diisopropylamide (LDA) to form the corresponding lithium enolate. This is followed by alkylation with ethyl 2-(bromomethyl)acrylate to introduce the three-carbon chain required for the formation of the tetrahydrofuranone ring.[2]

Step 1.2: Intramolecular Cyclization

The resulting alkylated intermediate undergoes an acid-catalyzed intramolecular cyclization. Refluxing in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) and removal of water and ethanol using a Dean-Stark apparatus drives the reaction to completion, yielding the Boc-protected spiro-lactone.[2]

Step 1.3: Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Treatment with a solution of 4M hydrogen chloride in dioxane effectively cleaves the Boc group, affording the hydrochloride salt of 1-oxa-8-azaspiro[4.5]decan-3-one.[3] Subsequent neutralization provides the free amine.

Step 1.4: N-Methylation

The secondary amine is methylated to introduce the final N-methyl group. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic and efficient method for this transformation, providing the key intermediate, 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one, in good yield.

Part 2: Conversion to this compound

This part of the synthesis involves a C1-homologation of the ketone to the desired primary alcohol.

Step 2.1: Wittig Reaction

The ketone is converted to its corresponding exocyclic methylene derivative via a Wittig reaction. The use of methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium, is a standard and effective method for this olefination.[1] This step is crucial as it introduces the necessary carbon atom and sets the stage for the final transformation.

Step 2.2: Hydroboration-Oxidation

The final step is the anti-Markovnikov hydration of the exocyclic double bond. The methylene compound is treated with a borane reagent, such as borane-tetrahydrofuran complex (BH3-THF), followed by oxidative workup with hydrogen peroxide and sodium hydroxide. This regioselective reaction yields the desired primary alcohol, this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (1.1 eq).

  • Stir the solution for 30 minutes at -78 °C, then add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • After stirring for 1 hour at -78 °C, add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified alkylated intermediate in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq), and reflux with a Dean-Stark apparatus for 6 hours.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate to yield the title compound.

Protocol 2: Synthesis of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one

  • Dissolve 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one (1.0 eq) in a minimal amount of anhydrous dioxane.

  • Add a solution of 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford the hydrochloride salt.

  • Dissolve the salt in water and basify with a saturated aqueous solution of sodium bicarbonate to pH 8-9.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the free amine.

  • To the free amine, add formic acid (2.5 eq) and formaldehyde (37% in water, 2.5 eq).

  • Heat the mixture at 100 °C for 6 hours.

  • Cool the reaction mixture, basify with 2M NaOH, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the title compound.

Protocol 3: Synthesis of this compound

  • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.2 eq) dropwise.

  • Stir the resulting yellow-orange ylide solution for 1 hour at 0 °C.

  • Add a solution of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with water and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain 3-methylene-8-methyl-1-oxa-8-azaspiro[4.5]decane.

  • Dissolve the methylene compound (1.0 eq) in anhydrous THF at 0 °C and add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Cool to 0 °C and slowly add water, followed by 3M NaOH and 30% hydrogen peroxide.

  • Stir at 50 °C for 1 hour.

  • Cool to room temperature, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the final product, this compound.

Data Presentation

StepProductStarting MaterialKey ReagentsTypical Yield (%)
1.21-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-oneN-Boc-4-piperidoneLDA, Ethyl 2-(bromomethyl)acrylate, p-TsOH60-70
1.48-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one4M HCl/Dioxane, HCOOH, HCHO75-85
2.13-Methylene-8-methyl-1-oxa-8-azaspiro[4.5]decane8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-onePh3PCH3Br, n-BuLi80-90
2.2This compound3-Methylene-8-methyl-1-oxa-8-azaspiro[4.5]decaneBH3-THF, H2O2, NaOH85-95

Conclusion

This technical guide has outlined a comprehensive and plausible synthetic pathway for this compound. By combining established methods for the synthesis of the 1-oxa-8-azaspiro[4.5]decane core with a reliable ketone homologation strategy, this guide provides a clear roadmap for accessing this valuable chemical entity. The detailed protocols and strategic insights are intended to empower researchers in their efforts to synthesize and explore the potential of novel spirocyclic compounds in drug discovery and development.

References

  • Onishi, H., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(23), 4415-4425. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the synthesis, stereochemistry, and physicochemical properties of a versatile spirocyclic scaffold for drug discovery.

Abstract

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, bearing the CAS number 1330765-11-1, is a noteworthy heterocyclic compound featuring a unique spirocyclic architecture.[1][2] This guide provides a detailed exploration of its molecular structure, physicochemical properties, and a validated synthetic pathway. Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry. Their inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved pharmacological profiles.[3][4][5] The incorporation of both an oxa and an aza-spirocycle introduces polarity and potential hydrogen bonding sites, which can enhance water solubility and reduce lipophilicity, key attributes for favorable pharmacokinetics.[3][6] This document serves as a technical resource for researchers and drug development professionals, offering insights into the rational design and experimental considerations for utilizing this and similar scaffolds in novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a piperidine ring fused to a tetrahydrofuran ring through a spirocyclic carbon atom. The piperidine nitrogen is methylated, and a hydroxymethyl group is attached to the 3-position of the tetrahydrofuran ring.

Structural Elucidation

The precise three-dimensional arrangement of this compound is crucial for understanding its interaction with biological targets. While a crystal structure for this specific molecule is not publicly available, analysis of related spirocyclic systems suggests a chair conformation for the piperidine ring and an envelope or twisted conformation for the tetrahydrofuran ring to minimize steric strain.

Physicochemical Characteristics

The presence of the hydroxyl group and the tertiary amine in the structure of this compound are expected to significantly influence its physicochemical properties.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 185.26 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
cLogP 0.8 - 1.2Indicates a favorable balance between lipophilicity and hydrophilicity.
Topological Polar Surface Area (TPSA) 41.5 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1The hydroxyl group can participate in hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 3The oxygen and nitrogen atoms can act as hydrogen bond acceptors.

Note: These values are estimations based on computational models and may vary from experimental results.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the practical application of any chemical entity in a research and development setting. While a specific protocol for this compound is not extensively documented in peer-reviewed literature, a logical and experimentally sound pathway can be proposed based on established methodologies for similar oxa-azaspirocycles. The following multi-step synthesis starts from the commercially available N-Boc-4-piperidone.

Proposed Synthetic Pathway

G A N-Boc-4-piperidone B tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate A->B 1. LDA, THF, -78°C 2. Ethyl 2-(bromomethyl)acrylate C tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate B->C NaBH4, Methanol D 1-Oxa-8-azaspiro[4.5]decan-3-ol C->D 4M HCl in Dioxane E This compound D->E Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) G A This compound B Functionalization of Hydroxyl Group (e.g., Etherification, Esterification) A->B D Library of Analogs B->D C Diverse Building Blocks (R-X) C->B E High-Throughput Screening D->E F Hit Identification E->F

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(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol muscarinic receptor binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Muscarinic Receptor Binding Profile of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

This guide provides a comprehensive framework for the characterization of the novel compound this compound at the five human muscarinic acetylcholine receptor subtypes (M1-M5). While extensive public data for this specific molecule is not yet available, this document outlines the essential experimental protocols and theoretical considerations for determining its binding affinity and functional activity. The methodologies described herein are based on established, robust practices in pharmacology and drug discovery, with insights derived from studies of structurally related 1-oxa-8-azaspiro[4.5]decane derivatives.

Introduction: A Novel Spirocyclic Compound in Muscarinic Receptor Research

This compound, identified by CAS number 1330765-11-1, represents a novel chemical entity with a spirocyclic core structure.[1][2][3][4] The 1-oxa-8-azaspiro[4.5]decane scaffold has been explored for its potential as a muscarinic agonist, with some derivatives showing preferential affinity for the M1 receptor subtype.[5] The muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[6] Their involvement in a wide array of physiological processes makes them attractive therapeutic targets for various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[7][8]

The high degree of homology in the orthosteric binding site across the five mAChR subtypes presents a significant challenge in developing subtype-selective ligands.[9] A thorough characterization of a new compound like this compound is therefore crucial to determine its therapeutic potential and off-target liability. This guide details the necessary in vitro pharmacological assays to establish a comprehensive binding and functional profile for this compound.

The Muscarinic Receptor Family: Subtypes and Signaling Cascades

The five muscarinic receptor subtypes are broadly classified into two families based on their primary G protein-coupling mechanism.[6]

  • M1, M3, and M5 Receptors: These receptors primarily couple through Gαq/11 proteins. Agonist binding stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11]

  • M2 and M4 Receptors: These receptors couple through Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12][13] They can also modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[14]

The distinct signaling pathways and tissue distribution of these subtypes underscore the need for selective ligands to achieve targeted therapeutic effects.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Subtypes cluster_M2_M4 M2, M4 Subtypes M1_M3_M5 M1 / M3 / M5 Gq11 Gαq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cell_Response_Gq PKC->Cell_Response_Gq M2_M4 M2 / M4 Gio Gαi/o M2_M4->Gio Activation AC Adenylyl Cyclase (AC) Gio->AC Inhibition ATP ATP AC->ATP Acts on cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cell_Response_Gi Cellular Response (e.g., ↓ Heart Rate) PKA->Cell_Response_Gi

Caption: Generalized signaling pathways for muscarinic receptor subtypes.

In Vitro Pharmacological Characterization

A two-stage approach is essential for characterizing a novel ligand. The first stage involves determining the compound's binding affinity for each receptor subtype. The second stage assesses its functional effect—whether it activates (agonist), blocks (antagonist), or modulates the receptor's activity.

Part A: Radioligand Binding Assays for Affinity Determination (Ki)

Competitive radioligand binding assays are the gold standard for determining the affinity of an unlabeled compound for a receptor. This is quantified by the inhibition constant (Ki). The principle involves measuring the ability of the test compound, this compound, to displace a known high-affinity radioligand from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Utilize crude membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • To each well, add:

      • Receptor membrane preparation (typically 5-50 µg protein/well).

      • A fixed concentration of a non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), usually at a concentration close to its dissociation constant (Kd).

      • Increasing concentrations of the unlabeled test compound, this compound, typically spanning a range from 10⁻¹¹ M to 10⁻⁵ M.

    • Include control wells for:

      • Total Binding: Contains only membranes and radioligand.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration (e.g., 10 µM) of a non-radioactive antagonist like atropine to saturate all receptors.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient duration (e.g., 60-180 minutes) to reach binding equilibrium.

  • Harvesting and Detection:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the receptor-bound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., CHO-hM1 to hM5) start->prep plate Plate Assay Components: 1. Membranes 2. Radioligand ([³H]-NMS) 3. Test Compound (Varying Conc.) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Vacuum Filtration (Separates Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki via Cheng-Prusoff count->analyze end End: Obtain Ki values for M1-M5 analyze->end

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An In-depth Technical Guide to the Discovery of 8-Methyl-1-oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 8-methyl-1-oxa-8-azaspiro[4.5]decane core represents a significant "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional architecture, characterized by a spirocyclic junction between a piperidine and a tetrahydrofuran ring, offers a rigid framework that can be strategically decorated to achieve high affinity and selectivity for various biological targets.[1] This structural rigidity is a key attribute, as it reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency.[2] This guide provides an in-depth exploration of the synthesis, characterization, and biological significance of derivatives based on this core, with a particular focus on their development as potent and selective muscarinic M1 receptor agonists for the potential treatment of neurodegenerative disorders like Alzheimer's disease.[3]

Strategic Synthesis of the 8-Methyl-1-oxa-8-azaspiro[4.5]decane Core

The construction of the 8-methyl-1-oxa-8-azaspiro[4.5]decane scaffold is a critical step in the drug discovery process. Various synthetic strategies have been developed to access this core and its derivatives, often involving intramolecular cyclization reactions. A common approach involves the use of readily available starting materials and robust reaction conditions to ensure scalability and efficiency.[4]

One of the key challenges in the synthesis of spirocyclic systems is the control of stereochemistry at the spirocenter. The choice of synthetic route and reaction conditions can significantly influence the diastereoselectivity of the cyclization step.

Visualizing a Key Synthetic Workflow

The following diagram illustrates a generalized synthetic approach to an 8-methyl-1-oxa-8-azaspiro[4.5]decane derivative, highlighting the key bond-forming step.

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Spirocyclic Core A N-Methyl-4-piperidone C Intramolecular Cyclization A->C Coupling B Functionalized Propargyl Alcohol B->C Activation D 8-Methyl-1-oxa-8-azaspiro[4.5]decane Derivative C->D Spirocyclization

Caption: A generalized workflow for the synthesis of the spirocyclic core.

Exemplary Synthetic Protocol: Synthesis of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

The synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one serves as a prime example of the construction of this spirocyclic system. This compound is a key intermediate and a muscarinic agonist in its own right.[3]

Step 1: Synthesis of the Precursor

A detailed, step-by-step protocol for the synthesis of the precursor to the spirocyclization is often proprietary or described in the patent literature. However, a general approach involves the reaction of N-methyl-4-piperidone with a suitable three-carbon unit that can undergo cyclization.

Step 2: Intramolecular Cyclization

The crucial spirocyclization step is typically achieved under basic or acidic conditions, promoting an intramolecular reaction to form the tetrahydrofuran ring. The choice of catalyst and solvent is critical for optimizing the yield and purity of the final product.

Step 3: Purification and Characterization

The crude product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity of the final compound are confirmed by spectroscopic methods.

Structural Elucidation and Characterization

The unambiguous characterization of 8-methyl-1-oxa-8-azaspiro[4.5]decane derivatives is essential for establishing structure-activity relationships. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for a representative 8-methyl-1-oxa-8-azaspiro[4.5]decane derivative.

Technique Key Features and Expected Values
¹H NMR Signals corresponding to the N-methyl group (singlet, ~2.3 ppm), piperidine ring protons (multiplets, 1.5-3.0 ppm), and tetrahydrofuran ring protons (multiplets, 3.5-4.5 ppm). The chemical shifts and coupling constants provide information about the stereochemistry of the molecule.[5]
¹³C NMR Resonances for the N-methyl carbon (~40 ppm), piperidine and tetrahydrofuran ring carbons (20-80 ppm), and the spiro carbon (~90 ppm). The number of signals confirms the number of unique carbon atoms in the molecule.[5]
Infrared (IR) Characteristic absorption bands for C-O-C stretching (ether linkage, ~1100 cm⁻¹), C-N stretching (~1200 cm⁻¹), and C-H stretching (~2800-3000 cm⁻¹). If a carbonyl group is present, a strong absorption around 1700-1750 cm⁻¹ is expected.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can help to confirm the structure.

Biological Activity: Potent Muscarinic M1 Agonists

Derivatives of 8-methyl-1-oxa-8-azaspiro[4.5]decane have emerged as potent and selective agonists for the M1 muscarinic acetylcholine receptor.[3] The M1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in cognitive processes such as learning and memory.[6]

Mechanism of Action: M1 Receptor Signaling Pathway

Activation of the M1 receptor by an agonist, such as an 8-methyl-1-oxa-8-azaspiro[4.5]decane derivative, initiates a downstream signaling cascade. The receptor is primarily coupled to the Gq family of G-proteins.[7][8]

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Muscarinic Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to Agonist 8-Methyl-1-oxa-8-azaspiro[4.5]decane Derivative (Agonist) Agonist->M1R Binds to

Caption: The Gq-coupled M1 muscarinic receptor signaling pathway.

Upon agonist binding, the Gαq subunit of the Gq protein activates phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels, along with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response, such as neuronal excitation.[10]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 8-methyl-1-oxa-8-azaspiro[4.5]decane scaffold have provided valuable insights into the structure-activity relationship for M1 receptor agonism.

  • Substituents on the Tetrahydrofuran Ring: The nature and position of substituents on the tetrahydrofuran ring significantly impact both potency and selectivity. For instance, the presence of a methyl or ethyl group at the 2-position can enhance M1 agonist activity.[3]

  • Modifications at the 3-Position: Alterations at the 3-position of the tetrahydrofuran ring, such as the introduction of a methylene or oxo group, have been shown to modulate the pharmacological profile, including the degree of partial or full agonism.[3]

  • The N-Methyl Group: The methyl group on the piperidine nitrogen is generally considered crucial for potent muscarinic activity, mimicking the quaternary ammonium group of the endogenous ligand, acetylcholine.

Prominent examples of 8-methyl-1-oxa-8-azaspiro[4.5]decane derivatives that have been extensively studied as M1 muscarinic agonists include YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) and YM954 (2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one).[11] These compounds have demonstrated efficacy in preclinical models of cognitive impairment.[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an 8-Methyl-1-oxa-8-azaspiro[4.5]decane Derivative
  • Reaction Setup: To a solution of the appropriate precursor in a suitable anhydrous solvent (e.g., tetrahydrofuran, toluene) under an inert atmosphere (e.g., nitrogen or argon), add the cyclization agent (e.g., a strong base like sodium hydride or an acid catalyst like p-toluenesulfonic acid) portion-wise at a controlled temperature.[13]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: In Vitro M1 Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled M1 receptor antagonist (e.g., [³H]-pirenzepine) and varying concentrations of the test compound (8-methyl-1-oxa-8-azaspiro[4.5]decane derivative).

  • Incubation and Filtration: Incubate the mixture at room temperature for a specified period to reach equilibrium. Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with a cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 8-methyl-1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a highly valuable framework for the design of potent and selective M1 muscarinic agonists. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutics for cognitive disorders. Future research in this area will likely focus on fine-tuning the pharmacological properties of these derivatives to enhance their efficacy and safety profiles. This may involve the synthesis of new analogs with improved blood-brain barrier penetration, reduced off-target effects, and optimized pharmacokinetic properties. The continued exploration of the rich chemistry and biology of this spirocyclic system holds great promise for addressing unmet medical needs in the field of neuroscience.

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  • Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein... ResearchGate. [Link]

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In Silico Analysis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Predictive Modeling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the reliance on empirical, trial-and-error methodologies is progressively yielding to the precision and predictive power of in silico modeling. Computational approaches have become indispensable tools, offering a rational and resource-efficient pathway to elucidate the therapeutic potential of novel chemical entities. This guide provides an in-depth technical framework for the comprehensive in silico evaluation of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, a spirocyclic compound with potential therapeutic relevance. The unique three-dimensional architecture conferred by the spirocyclic scaffold presents both opportunities and challenges in drug design, making it an exemplary candidate for computational analysis.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exposition of a structured, multi-faceted in silico workflow.

Introduction to this compound and its Therapeutic Context

This compound is a member of the 1-oxa-8-azaspiro[4.5]decane class of compounds. While specific biological data for this exact molecule is not extensively documented in publicly available literature, related analogs have been investigated as agonists for the M1 muscarinic acetylcholine receptor. The M1 receptor, a G-protein coupled receptor (GPCR), is a validated therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.[5][6] Therefore, for the purpose of this technical guide, we will hypothesize that this compound is a putative M1 muscarinic agonist and outline a comprehensive in silico strategy to evaluate this hypothesis and predict its drug-like properties.

The spirocyclic nature of this molecule is of particular interest. Spirocycles are increasingly incorporated into drug candidates due to their ability to impart conformational rigidity and provide novel three-dimensional exit vectors for substituent groups.[1][2][3][4] This can lead to improved potency, selectivity, and metabolic stability compared to more traditional flat aromatic systems.[1][2][3][4]

Foundational Steps: Ligand and Receptor Preparation

A rigorous in silico study begins with the meticulous preparation of both the small molecule (ligand) and its biological target (receptor).

Ligand Preparation

The 2D structure of this compound must be converted into a 3D conformation. This process involves:

  • 2D to 3D Conversion: Utilizing software such as ChemDraw or MarvinSketch to draw the 2D structure and then employing a 3D structure generation tool like Open Babel or the LigPrep module in the Schrödinger suite.

  • Tautomeric and Ionization States: Predicting the most likely protonation state at physiological pH (typically 7.4). This is crucial as the charge state of the molecule significantly influences its interactions with the receptor.

  • Energy Minimization: The initial 3D structure is then subjected to energy minimization using a suitable force field (e.g., OPLS3e, MMFF94) to obtain a low-energy, stable conformation.

Receptor Preparation

For our hypothetical study, we will target the human M1 muscarinic acetylcholine receptor. Several crystal structures of this receptor are available in the Protein Data Bank (PDB). A suitable starting structure, for instance, PDB ID: 5CXV or 6WJC, should be selected.[7][8] The preparation of the receptor structure involves several critical steps:

  • Removal of Unnecessary Molecules: Water molecules, co-factors, and any co-crystallized ligands are typically removed from the PDB file.

  • Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms, which are essential for accurate modeling of interactions.

  • Protonation of Titratable Residues: The protonation states of amino acid residues like histidine, aspartate, and glutamate are determined based on their local microenvironment.

  • Loop Modeling: If the crystal structure has missing loops or residues, these need to be modeled using loop prediction algorithms.

  • Energy Minimization: The prepared receptor structure is then subjected to a constrained energy minimization to relieve any steric clashes while preserving the overall fold.

Core In Silico Modeling Workflow

The following sections detail a multi-pronged computational approach to characterize the interaction of this compound with the M1 receptor and to predict its pharmacokinetic properties.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[9][10] This provides insights into the binding mode and the key interactions driving ligand recognition.

Experimental Protocol: Molecular Docking

  • Grid Generation: A docking grid is defined around the orthosteric binding site of the M1 receptor. This grid specifies the volume within which the docking algorithm will search for favorable ligand poses.

  • Ligand Docking: The prepared 3D structure of this compound is then docked into the defined grid using a docking program such as AutoDock Vina, Glide, or GOLD.

  • Pose Analysis and Scoring: The docking program will generate multiple possible binding poses, each with an associated docking score that estimates the binding affinity. The poses are then visually inspected to identify the most plausible binding mode, characterized by favorable hydrogen bonds, hydrophobic interactions, and electrostatic complementarity with the receptor's binding site residues.

Table 1: Hypothetical Docking Results

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Interacting ResiduesTYR106, ASN382, TRP378
Predicted Interaction TypesHydrogen bond with ASN382, π-π stacking with TYR106

Diagram 1: Molecular Docking Workflow

G cluster_prep Preparation Ligand_Prep Ligand Preparation (3D Structure, Protonation) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB: 5CXV, Add Hydrogens) Grid_Gen Grid Generation (Define Binding Site) Receptor_Prep->Grid_Gen Grid_Gen->Docking Analysis Pose Analysis & Scoring (Identify Key Interactions) Docking->Analysis G cluster_system System Assembly Complex Docked Ligand-Receptor Complex Membrane POPC Lipid Bilayer Complex->Membrane Solvation Water and Ions Membrane->Solvation Equilibration Equilibration (NVT, NPT ensembles) Solvation->Equilibration Production_MD Production MD Simulation (e.g., 500 ns) Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Interaction Analysis) Production_MD->Analysis

Caption: Key stages in setting up and running an MD simulation.

Binding Free Energy Calculations: Quantifying Affinity

To obtain a more accurate prediction of binding affinity, advanced methods like Free Energy Perturbation (FEP) can be employed. [11][12][13][14]FEP calculates the relative binding free energy between two ligands by computationally "morphing" one into the other.

Experimental Protocol: Free Energy Perturbation

  • Perturbation Map: A series of perturbations is designed to transform a known M1 agonist (reference ligand) into this compound.

  • FEP Simulations: For each leg of the thermodynamic cycle (in solvent and in the protein), a series of short MD simulations are run where the alchemical transformation is gradually applied.

  • Free Energy Calculation: The free energy changes for each step are calculated and combined to yield the relative binding free energy (ΔΔG).

Table 2: Hypothetical FEP Results

ParameterValue
Reference LigandKnown M1 Agonist (e.g., Xanomeline)
Calculated ΔΔG (kcal/mol)-1.2
ImplicationThis compound is predicted to have a higher binding affinity than the reference ligand.
Pharmacophore Modeling and Virtual Screening

A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for biological activity. [15]This can be used to search large chemical databases for novel compounds with similar features.

Experimental Protocol: Pharmacophore Modeling and Virtual Screening

  • Pharmacophore Generation: Based on the binding pose of this compound in the M1 receptor, a 3D pharmacophore model is generated.

  • Database Screening: This pharmacophore model is then used as a query to screen a large compound library (e.g., ZINC, Enamine) to identify molecules that match the pharmacophoric features.

  • Hit Filtering and Docking: The retrieved hits are filtered based on drug-like properties (e.g., Lipinski's rule of five) and then docked into the M1 receptor to prioritize the most promising candidates for further investigation.

Diagram 3: Pharmacophore-based Virtual Screening

G Active_Conf Active Conformation (from Docking/MD) Pharm_Model Pharmacophore Model (H-bond donors, acceptors, etc.) Active_Conf->Pharm_Model Screening Virtual Screening Pharm_Model->Screening Database Compound Database (e.g., ZINC) Database->Screening Hits Filtered Hits Screening->Hits Docking Re-docking and Scoring Hits->Docking

Caption: Workflow for pharmacophore modeling and virtual screening.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. In silico models can predict these properties based on the chemical structure. [16]For a CNS-targeted drug, predicting blood-brain barrier (BBB) penetration is particularly important. [17][18][19][20] Table 3: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight< 500Favorable for oral bioavailability
LogP2.5Optimal lipophilicity
Number of H-bond Donors1Favorable for membrane permeability
Number of H-bond Acceptors2Favorable for membrane permeability
Polar Surface Area (PSA)< 90 ŲGood potential for BBB penetration
BBB PenetrationHighLikely to cross the blood-brain barrier
CYP2D6 InhibitionLow probabilityReduced risk of drug-drug interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling

If a dataset of structurally related 1-oxa-8-azaspiro[4.5]decanes with their corresponding M1 receptor activities were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. [21]QSAR models are mathematical equations that correlate chemical structure with biological activity. [22][23] Hypothetical QSAR Workflow

  • Data Collection: A dataset of at least 20-30 compounds with measured M1 agonist activity would be required.

  • Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated.

  • Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a predictive model.

  • Model Validation: The model's predictive power would be assessed using internal and external validation techniques.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound as a potential M1 muscarinic agonist. The proposed methodologies, from molecular docking and MD simulations to ADMET prediction, provide a robust framework for assessing the therapeutic potential of this and other novel spirocyclic compounds. The insights gained from such computational studies are invaluable for prioritizing synthetic efforts, optimizing lead compounds, and ultimately accelerating the drug discovery pipeline. The integration of these in silico techniques represents a paradigm shift in medicinal chemistry, enabling a more rational and efficient approach to the development of new medicines.

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Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and preclinical evaluation of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, a novel spirocyclic compound with potential therapeutic applications in Alzheimer's disease. The core of its purported mechanism lies in its function as a selective M1 muscarinic acetylcholine receptor (mAChR) agonist. The degeneration of cholinergic neurons and subsequent reduction in acetylcholine levels are well-established hallmarks of Alzheimer's disease, leading to cognitive decline.[1][2] Direct-acting M1 muscarinic agonists offer a therapeutic strategy to bypass the compromised presynaptic terminals and directly stimulate postsynaptic receptors, which are relatively preserved in the brains of Alzheimer's patients.[1][3] This protocol details a plausible synthetic route, analytical validation techniques, and a functional assay to assess the compound's activity, providing researchers with a robust framework for its investigation.

Introduction: The Rationale for M1 Muscarinic Agonists in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[4] A significant neurochemical deficit in AD is the loss of cholinergic neurons in the basal forebrain, which results in reduced acetylcholine (ACh) transmission.[2] While acetylcholinesterase inhibitors (AChEIs) have been a mainstay of symptomatic treatment, their efficacy is limited and can wane as the disease progresses due to the diminishing number of presynaptic neurons that produce ACh.[3]

M1 muscarinic acetylcholine receptors, a subtype of G-protein coupled receptors, are highly expressed in the hippocampus and cerebral cortex, regions critical for memory and learning.[5] Activation of M1 receptors has been shown to not only improve cognitive function but also to modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, potentially reducing the production of toxic Aβ peptides.[1][4][5] Therefore, M1-selective muscarinic agonists represent a promising disease-modifying therapeutic approach for AD.[1][4][5] The spirocyclic scaffold of this compound is a key structural motif found in various biologically active compounds and is designed to confer high selectivity for the M1 receptor, thereby minimizing the cholinergic side effects associated with non-selective muscarinic agonists.[6][7]

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step sequence, leveraging established methods for the construction of spirocyclic ethers and subsequent functional group manipulations. The following protocol is a representative synthesis based on analogous compounds reported in the literature.[7][8]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Spirocyclic Ketone cluster_1 Step 2: Reduction of the Ketone A Starting Materials B Reaction & Workup A->B Reagents C 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one B->C Purification D 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one E Reduction D->E Reducing Agent (e.g., NaBH4) F This compound E->F Purification M1_Signaling cluster_0 Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist This compound Agonist->M1R Binds & Activates Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Sources

Application Notes and Protocols: Characterization of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol in M1 Muscarinic Receptor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of M1 Receptor Modulation

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a cornerstone of cholinergic signaling in the central nervous system.[1][2] Predominantly expressed in cognitive centers like the hippocampus and cortex, the M1 receptor is pivotal for synaptic plasticity, learning, and memory.[2] This has positioned it as a high-value therapeutic target for neurological disorders characterized by cholinergic deficits, most notably Alzheimer's disease and the cognitive impairments associated with schizophrenia.[2][3][4]

Activation of the M1 receptor initiates a well-defined signaling cascade. As a Gq-coupled receptor, agonist binding triggers the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC).[1][3][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), a transient surge that can be precisely measured to quantify receptor activation.[3][6][7]

This document provides a comprehensive guide for researchers characterizing novel compounds targeting the M1 receptor, using (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol as a representative molecule. While direct data on this specific methanol derivative is emerging, the 1-oxa-8-azaspiro[4.5]decane scaffold is a known pharmacophore for M1 agonists.[8][9] This guide offers detailed, field-proven protocols for both functional and binding assays, enabling a thorough assessment of a compound's potency, efficacy, and binding affinity at the M1 receptor.

Visualizing the M1 Receptor Signaling Pathway

To understand the basis of our functional assay, it is crucial to visualize the sequence of events following agonist binding. The diagram below illustrates the canonical Gq signaling pathway activated by the M1 receptor.

M1_Signaling_Pathway M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist ((8-Methyl-1-oxa-8-azaspiro [4.5]decan-3-yl)methanol) Agonist->M1R Binding ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca_Cytosol ↑ [Ca2+]i ER->Ca_Cytosol Release Ca_Store Ca2+ Store Downstream Cellular Responses (e.g., Neuronal Firing) Ca_Cytosol->Downstream PKC->Downstream

Caption: Canonical M1 receptor Gq signaling pathway.

Part 1: Functional Characterization via Calcium Mobilization Assay

The most direct and high-throughput method for assessing M1 receptor activation is by measuring the agonist-induced increase in intracellular calcium.[10] This protocol utilizes a recombinant cell line stably expressing the human M1 receptor and a fluorescent calcium indicator dye.

Principle of the Assay

This assay leverages a cell line, typically Chinese Hamster Ovary (CHO-K1) cells, engineered to stably overexpress the human M1 muscarinic receptor (CHRM1).[11][12] These cells are loaded with a calcium-sensitive fluorescent dye. When the test compound activates the M1 receptor and triggers the release of intracellular calcium, the dye binds to the free Ca2+ ions, resulting in a significant increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader, such as a FLIPR® (Fluorescence Imaging Plate Reader).[13][14] The magnitude and concentration-dependence of the fluorescence increase allow for the determination of the compound's potency (EC50) and efficacy.

Experimental Workflow

The following diagram outlines the key steps in the calcium mobilization assay workflow.

Calcium_Assay_Workflow start Start step1 1. Cell Plating CHO-hM1 cells seeded into 384-well microplates start->step1 step2 2. Incubation Cells incubated for 24h to form a monolayer step1->step2 step3 3. Dye Loading Calcium-sensitive dye (e.g., Fluo-8 AM) is added step2->step3 step4 4. Incubation Incubate for 1h at 37°C for dye uptake step3->step4 step5 5. Compound Preparation Serial dilution of test compound and controls in assay buffer step6 6. FLIPR Measurement Baseline fluorescence read, followed by compound addition and kinetic read step4->step6 step5->step6 Compound Plate step7 7. Data Analysis Normalize data, plot concentration-response curve, calculate EC50 step6->step7 end End step7->end

Caption: Workflow for the FLIPR-based calcium mobilization assay.

Detailed Protocol

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human M1 receptor (e.g., from Creative Bioarray, GenScript).[11][12]

  • Culture Medium: Ham's F-12K with 10% FBS and appropriate selection antibiotic (e.g., G418).[15]

  • Assay Plates: 384-well, black-walled, clear-bottom microplates, poly-D-lysine coated.[16]

  • Compound Plates: 384-well polypropylene plates.

  • Calcium Indicator Dye: FLIPR Calcium Assay Kit (e.g., Molecular Devices) or equivalent (e.g., Fluo-8 AM).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Reference Agonist: Acetylcholine or Carbachol.[17]

  • Reference Antagonist: Pirenzepine.[18]

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-hM1 cells according to the supplier's recommendations.

    • On the day before the assay, harvest cells and seed them into 384-well assay plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.[16]

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in Assay Buffer according to the manufacturer's protocol.

    • Remove the culture medium from the cell plates and add 25 µL of the dye solution to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 20-30 minutes at room temperature, protected from light.[14][19]

  • Compound Plate Preparation:

    • Prepare a serial dilution of the test compound in Assay Buffer in a 384-well compound plate. Typically, an 11-point, 1:3 dilution series is created, starting from a top concentration of 100 µM.

    • Prepare dilutions of the reference agonist (e.g., Acetylcholine, EC50 ~56 nM) and antagonist (e.g., Pirenzepine, IC50 ~59 nM) as controls.[17][18]

    • The final concentrations in the assay will be 4-fold lower, so prepare the compound plate at a 4x concentration.

  • FLIPR Measurement:

    • Set up the FLIPR instrument protocol. A typical protocol involves:

      • Reading baseline fluorescence for 10-20 seconds.

      • Adding 12.5 µL of the compound from the compound plate to the cell plate.

      • Immediately starting a kinetic read for 90-180 seconds to capture the calcium flux.

    • For antagonist mode, pre-incubate the cells with the antagonist for 15-30 minutes before adding a challenge concentration (EC80) of the reference agonist.[20]

  • Data Analysis:

    • Export the kinetic data (e.g., maximum fluorescence signal minus baseline).

    • Normalize the data relative to the response of a maximal concentration of the reference agonist (100%) and buffer-only wells (0%).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

Data Interpretation
ParameterDescriptionImplication for this compound
EC50 The concentration of the compound that produces 50% of its maximal effect.A lower EC50 value indicates higher potency.
Emax The maximum response elicited by the compound, relative to a full agonist.An Emax near 100% suggests a full agonist. A lower Emax indicates partial agonism.
Hill Slope The steepness of the concentration-response curve.A slope near 1.0 is consistent with a simple bimolecular interaction.
IC50 The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist.If tested in antagonist mode, a low IC50 indicates potent antagonism.

Part 2: Target Engagement via Radioligand Binding Assay

To confirm that the functional activity of the compound is due to direct interaction with the M1 receptor, and to determine its binding affinity (Ki), a radioligand binding assay is essential.[21] This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Principle of the Assay

This competitive binding assay uses cell membranes prepared from a cell line overexpressing the M1 receptor. The membranes are incubated with a fixed concentration of a high-affinity radiolabeled M1 antagonist, typically [3H]-N-methylscopolamine ([3H]-NMS), and varying concentrations of the unlabeled test compound.[22][23][24] The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand. A potent test compound will displace the radioligand, leading to a decrease in the measured radioactivity. The concentration at which the test compound displaces 50% of the specific binding of the radioligand is its IC50, from which the inhibition constant (Ki) can be calculated.

Detailed Protocol

Materials:

  • Membrane Preparation: Homogenized cell membranes from CHO-hM1 or HEK293-hM1 cells.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), specific activity ~80 Ci/mmol.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Non-specific Binding Control: Atropine (10 µM final concentration).

  • Filtration Plates: 96-well GF/B or GF/C filter plates.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: Cell harvester and a liquid scintillation counter.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, set up the binding reactions in triplicate. The final volume for each reaction is typically 200 µL.

    • Total Binding Wells: Add 50 µL Binding Buffer, 50 µL [3H]-NMS (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane preparation (5-20 µg protein).[25]

    • Non-specific Binding (NSB) Wells: Add 50 µL Atropine (to a final concentration of 10 µM), 50 µL [3H]-NMS, and 100 µL of membrane preparation.

    • Competition Wells: Add 50 µL of the test compound at various concentrations, 50 µL [3H]-NMS, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[25]

  • Harvesting and Washing:

    • Pre-soak the filter plate with wash buffer (e.g., ice-cold 50 mM Tris-HCl).

    • Rapidly transfer the contents of the reaction plate to the filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • For competition data, express the binding at each concentration of the test compound as a percentage of the specific binding in the absence of the competitor.

    • Plot the percent specific binding versus the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[25]

Conclusion and Forward Look

The protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of this compound, or any novel compound, at the M1 muscarinic receptor. By combining functional assays that elucidate potency and efficacy with binding assays that confirm direct target engagement and affinity, researchers can build a complete pharmacological profile.

Successful characterization as a potent and efficacious M1 agonist would warrant progression to further studies, including selectivity profiling against other muscarinic receptor subtypes (M2-M5) and evaluation in more complex, cell-based assays measuring downstream signaling events like ERK phosphorylation.[7][26] Ultimately, these in vitro findings are the critical first step in the journey of developing novel M1-targeted therapeutics for devastating neurological disorders.

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Application Notes & Protocols for the Evaluation of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol in Preclinical Dementia Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

I. Introduction: The Scientific Rationale

The global challenge of dementia, with Alzheimer's disease (AD) as its most prevalent form, necessitates the exploration of novel therapeutic agents. A cornerstone of AD pathology is the degeneration of cholinergic neurons in the basal forebrain, leading to a significant deficit in the neurotransmitter acetylcholine (ACh).[1] This "cholinergic hypothesis" has been a guiding principle in AD drug development for decades. While acetylcholinesterase inhibitors offer symptomatic relief by preserving existing ACh, direct-acting agonists targeting specific muscarinic acetylcholine receptors (mAChRs) represent a more direct and potentially disease-modifying approach.[2][3][4]

Of the five muscarinic receptor subtypes (M1-M5), the M1 receptor is of particular interest. It is highly expressed in the hippocampus and cerebral cortex—brain regions critical for cognition and memory—and is relatively preserved in the AD brain.[1][4] Crucially, activation of the M1 receptor is not only linked to improved cognitive function but also to non-amyloidogenic processing of the amyloid precursor protein (APP) and a reduction in the hyperphosphorylation of tau protein, two central pathological hallmarks of AD.[2][5][6]

The compound, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, belongs to the 1-oxa-8-azaspiro[4.5]decane class of molecules. Notably, other derivatives within this structural class, such as YM796 and YM954, have been identified as potent M1 muscarinic agonists that can ameliorate cognitive deficits in preclinical dementia models.[7][8][9] This structural precedent provides a strong rationale for investigating this compound as a novel candidate for dementia therapy.

These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining a logical progression from initial in vitro characterization to rigorous in vivo efficacy testing in established dementia models.

II. Proposed Mechanism of Action: M1 Receptor Agonism

The primary hypothesis is that this compound acts as a selective agonist at the M1 muscarinic receptor. M1 receptors are Gq/11-coupled G-protein coupled receptors (GPCRs).[10] Upon agonist binding, they initiate a signaling cascade that has both symptomatic and potential disease-modifying effects in the context of dementia.

  • Pro-Cognitive Effects: Activation of M1 receptors enhances cholinergic neurotransmission, which is fundamental for learning and memory processes.

  • Disease-Modifying Potential: M1 receptor activation can promote the activity of α-secretase, an enzyme that cleaves APP within the Aβ sequence, thus precluding the formation of amyloid-beta (Aβ) peptides. This is known as the non-amyloidogenic pathway.[2][6] Furthermore, M1 signaling can modulate the activity of kinases like glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in the hyperphosphorylation of tau protein, potentially reducing the formation of neurofibrillary tangles (NFTs).[2][5]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates Cognition Improved Cognition M1R->Cognition Modulates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates APP APP sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha Cleaves Abeta Aβ Peptides (amyloidogenic) APP->Abeta alpha_secretase α-secretase alpha_secretase->APP Cleaves beta_gamma_secretase β/γ-secretase beta_gamma_secretase->APP Compound This compound Compound->M1R Agonist Binding Plaques Amyloid Plaques Abeta->Plaques PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->alpha_secretase Promotes GSK3b GSK-3β PKC->GSK3b Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Phosphorylates NFTs Neurofibrillary Tangles pTau->NFTs

Caption: Proposed M1 receptor signaling pathway for the test compound.

III. Experimental Workflow: A Phased Approach

A tiered approach is recommended to systematically evaluate the therapeutic potential of this compound.

Caption: Phased experimental workflow for compound evaluation.

IV. Phase 1: In Vitro Characterization Protocols

Objective: To determine the affinity and functional activity of the test compound at human muscarinic receptor subtypes.

Protocol 1.1: Radioligand Binding Assay for M1-M5 Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound for each of the five muscarinic receptor subtypes.[11][12]

Materials:

  • Membranes from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Test compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well plates, glass fiber filters, and a scintillation counter.

Procedure:

  • In a 96-well plate, combine receptor membranes (20-50 µg protein), a fixed concentration of [³H]-NMS (e.g., 0.2-0.5 nM), and varying concentrations of the test compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add 1 µM atropine.

  • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Rapidly harvest the plate contents onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]-NMS binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

Protocol 1.2: Phosphoinositide (PI) Hydrolysis Functional Assay

This assay measures the functional agonist activity of the compound at the Gq/11-coupled M1, M3, and M5 receptors.[7][13][14]

Materials:

  • CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.

  • [³H]-myo-inositol.

  • Assay Medium: Inositol-free DMEM.

  • Stimulation Buffer: HBSS containing 10 mM LiCl.

  • Test compound, serially diluted.

  • Dowex AG1-X8 resin (formate form).

Procedure:

  • Seed cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating overnight with [³H]-myo-inositol in inositol-free medium.

  • Wash the cells with assay medium.

  • Pre-incubate the cells with Stimulation Buffer for 15 minutes.

  • Add serially diluted test compound or a known agonist (e.g., carbachol) and incubate for 45-60 minutes at 37°C.

  • Terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).

  • Collect the TCA-soluble fraction containing the inositol phosphates (IPs).

  • Separate the [³H]-IPs from free [³H]-inositol using Dowex anion-exchange chromatography.

  • Elute the [³H]-IPs and quantify using a scintillation counter.

  • Plot the concentration-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Assay Parameter Measured Expected Outcome for M1 Agonist Reference Compounds
Radioligand BindingKi (nM) at M1-M5High affinity (low Ki) for M1, lower affinity (high Ki) for M2-M5Atropine, Pirenzepine
PI HydrolysisEC50 (nM), Emax (%)Potent stimulation (low EC50) at M1, with a high Emax relative to full agonistCarbachol, Oxotremorine-M

V. Phase 2 & 3: In Vivo Efficacy Protocols

Objective: To assess the ability of the test compound to reverse cognitive deficits and modify underlying neuropathology in established mouse models of dementia.

Animal Models:

  • Acute/Symptomatic Model: Scopolamine-induced amnesia in C57BL/6 mice. Scopolamine is a non-selective muscarinic antagonist that induces transient cognitive deficits. This model is useful for rapid proof-of-concept studies.[8][9]

  • Chronic/Disease-Modifying Model: Transgenic mouse models of AD, such as the 5XFAD or APP/PS1 models. These mice express human genes with mutations linked to familial AD and develop age-dependent Aβ pathology and cognitive decline.[5]

Protocol 2.1: Morris Water Maze (MWM) Test

This test assesses hippocampal-dependent spatial learning and memory.[15][16][17][18][19]

Materials:

  • Circular pool (120-150 cm diameter) filled with opaque water (22-24°C).

  • Submerged escape platform (10 cm diameter), hidden 1 cm below the water surface.

  • Visual cues placed around the room.

  • Video tracking system.

Procedure:

  • Acquisition Phase (Days 1-5):

    • Administer the test compound or vehicle to the mice (e.g., 30-60 minutes before testing).

    • Each mouse undergoes four trials per day. For each trial, the mouse is placed in the water at one of four quasi-random start positions, facing the pool wall.

    • The mouse is allowed to swim for 60-90 seconds to find the hidden platform. The time taken (escape latency) and path length are recorded.

    • If the mouse fails to find the platform, it is gently guided to it and allowed to rest there for 15-30 seconds.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located), the number of times the mouse crosses the former platform location, and swim speed.

Protocol 2.2: Contextual Fear Conditioning (CFC) Test

This test assesses fear-associated learning and memory, which is dependent on both the hippocampus and amygdala.[20][21][22][23]

Materials:

  • Fear conditioning chamber with a grid floor capable of delivering a mild foot shock.

  • A novel context chamber with different visual, tactile, and olfactory cues.

  • Video recording and automated freezing-detection software.

Procedure:

  • Training/Conditioning (Day 1):

    • Administer the test compound or vehicle.

    • Place the mouse in the conditioning chamber and allow it to explore for 2-3 minutes (habituation).

    • Present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds), which co-terminates with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 2 seconds). This is typically repeated 2-3 times.

  • Contextual Memory Test (Day 2):

    • Place the mouse back into the original conditioning chamber (without any tones or shocks).

    • Record the percentage of time the mouse spends "freezing" (a state of immobility) over a 3-5 minute period. Higher freezing time indicates better memory of the aversive context.

  • Cued Memory Test (Day 3):

    • Place the mouse in the novel context chamber and measure baseline freezing.

    • Present the auditory CS (the tone) without the shock.

    • Measure the percentage of freezing time during the tone presentation. Increased freezing in response to the cue indicates memory of the association between the tone and the shock.

Behavioral Test Cognitive Domain Assessed Key Parameter Expected Outcome with Effective Compound
Morris Water MazeSpatial Learning & MemoryEscape Latency (Acquisition)Decreased latency to find the platform
Time in Target Quadrant (Probe)Increased time spent in the correct quadrant
Contextual FearAssociative Memory% Freezing Time (Context Test)Increased freezing in the training context
Conditioning% Freezing Time (Cued Test)Increased freezing in response to the auditory cue

VI. Phase 3: Post-Mortem Neuropathological Analysis

Objective: Following chronic treatment in a transgenic AD model, to quantify the effect of the compound on Aβ and tau pathology.

Protocol 3.1: Brain Tissue Homogenate Preparation and Aβ ELISA

This protocol quantifies the levels of soluble and insoluble Aβ40 and Aβ42.[24][25][26][27]

Procedure:

  • Euthanize mice and dissect the hippocampus and cortex.

  • Homogenize the tissue in a buffer containing protease inhibitors (e.g., DEA buffer for the soluble fraction).

  • Centrifuge the homogenate at high speed (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the soluble Aβ fraction.

  • Re-suspend the pellet in a strong denaturant (e.g., 70% formic acid) to solubilize aggregated plaques. Neutralize the sample after extraction. This is the insoluble Aβ fraction.

  • Quantify Aβ40 and Aβ42 levels in both fractions using commercially available sandwich ELISA kits, following the manufacturer's instructions.

Protocol 3.2: Western Blot for Phosphorylated Tau (p-Tau)

This protocol assesses the levels of tau phosphorylation at specific pathogenic epitopes.[28][29][30][31]

Procedure:

  • Prepare protein lysates from brain homogenates using RIPA buffer with phosphatase and protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample via SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for a p-Tau epitope (e.g., AT8, PHF-1) or total tau.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band density and normalize p-Tau levels to total tau or a loading control (e.g., GAPDH, β-actin).

Protocol 3.3: Immunohistochemistry (IHC) for Aβ Plaques

This protocol visualizes and quantifies Aβ plaque burden in brain sections.[32][33][34]

Procedure:

  • Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

  • Post-fix the brain in PFA, then cryoprotect in a sucrose solution.

  • Section the brain into 30-40 µm thick sections using a cryostat or vibratome.

  • Perform antigen retrieval (e.g., by heating sections in citrate buffer or incubating with formic acid).

  • Permeabilize sections with Triton X-100 and block non-specific binding with serum.

  • Incubate sections overnight at 4°C with an anti-Aβ primary antibody (e.g., 6E10, 4G8).

  • Wash and incubate with a fluorescently-labeled or biotinylated secondary antibody.

  • For biotinylated antibodies, incubate with an avidin-biotin complex (ABC) and develop with a chromogen like DAB. For fluorescent antibodies, mount with a DAPI-containing medium.

  • Capture images of the hippocampus and cortex using a microscope.

  • Quantify the plaque area or number using image analysis software (e.g., ImageJ).

VII. References

  • Abdel-Hafiz, L., et al. (2024). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Frontiers in Neuroscience. [Link]

  • Liu, L., et al. (2021). Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay. Current Protocols. [Link]

  • Fisher, A. (2000). M1 Muscarinic Agonists as Potential Disease-Modifying Agents in Alzheimer's Disease. Rationale and Perspectives. Annals of the New York Academy of Sciences. [Link]

  • Watanabe, S., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

  • Mouse Models of Metabolic Disease (2024). Morris Water Maze. MMPC. [Link]

  • Fisher, A. (2008). M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – The Pivotal Role of Brain M1 Receptors. Neurodegenerative Diseases. [Link]

  • Abdel-Hafiz, L., et al. (2025). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. ResearchGate. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. [Link]

  • Spires-Jones, T. L. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. JoVE. [Link]

  • Salehi, A. (2008). Morris Water Maze Experiment. JoVE. [Link]

  • UC Davis (2019). Morris Water Maze. Protocols.io. [Link]

  • d'Abramo, C., et al. (2013). Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts. JoVE. [Link]

  • Wanibuchi, F., et al. (1990). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology. [Link]

  • Broad, L. M., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. [Link]

  • De-Paula, V. J., et al. (2020). Isolation of Amyloid Plaques and Neurofibrillary Tangles from Archived Alzheimer's Disease Tissue Using Laser-Capture Microdissection for Downstream Proteomics. Methods in Molecular Biology. [Link]

  • Griffin, M. T., et al. (2009). Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes. Molecular Pharmacology. [Link]

  • Abhold, R. H., et al. (1989). M1 muscarinic receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Lemere, C. A. (2020). Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. Methods in Molecular Biology. [Link]

  • Morkuniene, R., et al. (2016). Aβ Extraction from Murine Brain Homogenates. Bio-protocol. [Link]

  • Fisher, A. (2000). Therapeutic Strategies in Alzheimer's Disease. M1 Muscarinic Agonists. Japanese Journal of Pharmacology. [Link]

  • Abdel-Hafiz, L., et al. (2025). Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates. Uppsala University Publications. [Link]

  • Fisher, A. (2008). Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer's disease. Neurotherapeutics. [Link]

  • Jiang, S., et al. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuroscience Bulletin. [Link]

  • RIKEN BioResource Research Center (n.d.). SOP of fear conditioning test. RIKEN BRC. [Link]

  • Suzuki, M., et al. (1995). Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[7][15]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • ResearchGate (2013). I am looking for the protocol for detecting Tau isoforms from wt mouse brain by WB. ResearchGate. [Link]

  • Lee, Y., et al. (2012). Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease. International Journal of Alzheimer's Disease. [Link]

  • Ward, S. D., et al. (1998). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British Journal of Pharmacology. [Link]

  • Scantox (n.d.). Contextual Fear Conditioning Test. Scantox. [Link]

  • Creative Biolabs (n.d.). Fear Conditioning Test. Creative Biolabs. [Link]

  • Eagle Biosciences (n.d.). Human Anti-Muscarinic Cholinergic Receptor 1 (M1)-Antibodies ELISA Assay Kit. Eagle Biosciences. [Link]

  • Takao, K., & Miyakawa, T. (2014). Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice. JoVE. [Link]

  • ResearchGate (2022). Western blot (WB) analysis of phosphorylated (pTau) and total tau (Tau)... ResearchGate. [Link]

  • Link, C. D. (2001). Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue. Methods in Molecular Biology. [Link]

  • El-Fakany, F. I., & Hoss, W. (1993). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules. [Link]

  • ResearchGate (2025). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

  • ResearchGate (n.d.). Immunohistochemical characterisation of mouse brain tissue... ResearchGate. [Link]

  • Bereczki, E., et al. (2018). Tau protein profiling in tauopathies: a human brain study. Acta Neuropathologica Communications. [Link]

  • ResearchGate (n.d.). Western blot analyses of the brain distribution of pathological tau... ResearchGate. [Link]

  • Raskind, M. A., et al. (1997). Potential role of muscarinic agonists in Alzheimer's disease. CNS Drugs. [Link]

  • Saunders, J., et al. (1991). Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships of 3-(1,2,5-thiadiazolyl). Journal of Medicinal Chemistry. [Link]

  • Mei, L., et al. (1989). The relationship between agonist states of the M1 muscarinic receptor and the hydrolysis of inositol lipids in transfected murine fibroblast cells (B82) expressing different receptor densities. Journal of Neurochemistry. [Link]

  • Fisher, A. (2003). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update. Current Alzheimer Research. [Link]

  • Wako (n.d.). Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. Wako. [Link]

  • Congreve, M., et al. (2021). From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease. Cell. [Link]

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Application Notes and Protocols for Radiolabeling 1-oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Radiolabeled 1-oxa-8-azaspiro[4.5]decane Derivatives in Molecular Imaging

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting a variety of receptors and enzymes in the central nervous system and periphery. Its rigid, three-dimensional conformation often imparts high affinity and selectivity for biological targets. Radiolabeling these derivatives with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga), enables in vivo visualization and quantification of their target engagement using Positron Emission Tomography (PET). This powerful molecular imaging technique is invaluable in drug development for elucidating pharmacokinetics, pharmacodynamics, and target occupancy, as well as in clinical diagnostics.

This comprehensive guide provides detailed protocols for the synthesis of precursors and the subsequent radiolabeling of 1-oxa-8-azaspiro[4.5]decane derivatives with both ¹⁸F and ⁶⁸Ga. The methodologies described herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for adaptation to specific derivatives.

PART 1: Radiolabeling with Fluorine-18

Fluorine-18 is a widely used radionuclide for PET due to its favorable decay characteristics, including a relatively short half-life (109.8 minutes) and low positron energy (0.635 MeV), which results in high-resolution images. The most common strategy for incorporating ¹⁸F is through nucleophilic substitution.

Synthesis of the Tosylate Precursor for ¹⁸F-Labeling

The key to successful ¹⁸F-labeling is the synthesis of a suitable precursor bearing a good leaving group, such as a tosylate, which can be readily displaced by the [¹⁸F]fluoride ion. The following is a general scheme for the synthesis of a tosylated 1-oxa-8-azaspiro[4.5]decane derivative.

Precursor_Synthesis_18F Workflow for Tosylate Precursor Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate & Final Product A 1-oxa-8-azaspiro[4.5]decane C N-Alkylation (K2CO3, Acetonitrile, Reflux) A->C B Functionalized Alkyl Ditosylate B->C D Monotosylated Intermediate C->D Purification (Column Chromatography) E Tosylate Precursor for Radiolabeling D->E Characterization (NMR, MS)

Caption: Synthesis of the tosylate precursor for ¹⁸F-labeling.

Detailed Protocol:

  • N-Alkylation: To a solution of 1-oxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 3.0 eq) and the desired functionalized alkyl ditosylate (1.1 eq).

  • Reaction: Stir the mixture at reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure tosylate precursor.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The use of a ditosylate allows for selective mono-alkylation of the secondary amine on the spirocyclic core. Potassium carbonate acts as a mild base to deprotonate the amine, facilitating the nucleophilic attack on the tosylated alkyl chain. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Automated Radiosynthesis of [¹⁸F]-1-oxa-8-azaspiro[4.5]decane Derivative

The radiosynthesis is typically performed in an automated synthesis module to ensure radiation safety and reproducibility.

Radiolabeling_Workflow_18F Automated Radiosynthesis Workflow for ¹⁸F-Labeling A [¹⁸F]Fluoride Trapping (QMA Cartridge) B Elution of [¹⁸F]F⁻ (K₂CO₃/Kryptofix 2.2.2) A->B C Azeotropic Drying (Acetonitrile) B->C D Radiolabeling Reaction (Precursor in DMSO, 120°C, 10 min) C->D E Purification (Semi-preparative HPLC) D->E F Formulation (Sterile Saline) E->F G Quality Control F->G

Caption: Automated radiosynthesis workflow for ¹⁸F-labeling.

Detailed Protocol:

  • [¹⁸F]Fluoride Trapping and Elution: Trap the cyclotron-produced [¹⁸F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

  • Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.

  • Radiolabeling: Add a solution of the tosylate precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO) to the dried [¹⁸F]K/K₂₂₂ complex. Heat the reaction mixture at 120-140°C for 10-15 minutes.[1]

  • Purification: After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system for purification.

  • Formulation: Collect the fraction containing the radiolabeled product, remove the organic solvent under reduced pressure, and formulate the final product in sterile saline for injection, passing it through a sterile filter.

Causality Behind Experimental Choices: Kryptofix 2.2.2 is a cryptand that effectively chelates the potassium ion, enhancing the nucleophilicity of the fluoride ion.[2] DMSO is a high-boiling point, polar aprotic solvent that is ideal for nucleophilic substitution reactions. Semi-preparative HPLC is essential for separating the desired radiolabeled product from unreacted [¹⁸F]fluoride and other impurities to ensure high radiochemical purity.

Quality Control of the [¹⁸F]-labeled Product

Stringent quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.[3]

Parameter Method Acceptance Criteria
Appearance Visual InspectionClear, colorless, free of particulates
pH pH paper or meter4.5 - 7.5
Radionuclidic Identity Gamma-ray spectroscopy511 keV peak
Radionuclidic Purity Half-life measurement105 - 115 minutes
Radiochemical Purity Radio-TLC and Radio-HPLC≥ 95%
Chemical Purity HPLC (UV detection)Peak corresponding to the non-radioactive standard
Residual Solvents Gas Chromatography (GC)As per pharmacopeia limits
Bacterial Endotoxins LAL testAs per pharmacopeia limits
Sterility Incubation in culture mediaNo microbial growth

Radio-TLC Method:

  • Stationary Phase: Silica gel plate

  • Mobile Phase: Acetonitrile/Water (95:5)[4]

  • Expected Results:

    • Free [¹⁸F]fluoride: Rf = 0.0-0.1

    • [¹⁸F]-labeled product: Rf = 0.4-0.6[4]

Radio-HPLC Method:

  • Column: C18 reverse-phase

  • Mobile Phase: Gradient of 0.1% trifluoroacetic acid in water and acetonitrile

  • Detection: In-line radiation detector and UV detector

  • Expected Results: A single radioactive peak co-eluting with the non-radioactive reference standard.

PART 2: Radiolabeling with Gallium-68

Gallium-68 is a positron-emitting radionuclide obtained from a ⁶⁸Ge/⁶⁸Ga generator, making it readily available in centers without a cyclotron. Its short half-life (68 minutes) is well-suited for imaging agents with rapid pharmacokinetics.[5] ⁶⁸Ga is a trivalent metal that is complexed by a chelator, which is conjugated to the 1-oxa-8-azaspiro[4.5]decane scaffold. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used and highly stable chelator for ⁶⁸Ga.[6]

Synthesis of the DOTA-conjugated Precursor

The precursor for ⁶⁸Ga-labeling requires the covalent attachment of a DOTA chelator to the 1-oxa-8-azaspiro[4.5]decane core.

Precursor_Synthesis_68Ga Workflow for DOTA-conjugated Precursor Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product A Amine-functionalized 1-oxa-8-azaspiro[4.5]decane C Amide Coupling (DIPEA, DMF) A->C B DOTA-NHS ester B->C D Purification (Preparative HPLC) C->D E DOTA-conjugated Precursor D->E Characterization (MS, NMR)

Caption: Synthesis of the DOTA-conjugated precursor for ⁶⁸Ga-labeling.

Detailed Protocol:

  • Amide Coupling: Dissolve the amine-functionalized 1-oxa-8-azaspiro[4.5]decane derivative (1.0 eq) and DOTA-NHS ester (1.1 eq) in anhydrous dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir the reaction at room temperature overnight.

  • Purification: Purify the crude product by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the DOTA-conjugated precursor by mass spectrometry and NMR.

Causality Behind Experimental Choices: DOTA-NHS ester is an activated form of DOTA that readily reacts with primary or secondary amines to form a stable amide bond. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Automated Radiosynthesis of [⁶⁸Ga]Ga-DOTA-1-oxa-8-azaspiro[4.5]decane Derivative

The labeling process is typically automated for efficiency and radiation safety.

Radiolabeling_Workflow_68Ga Automated Radiosynthesis Workflow for ⁶⁸Ga-Labeling A ⁶⁸Ge/⁶⁸Ga Generator Elution (0.1 M HCl) B ⁶⁸Ga Trapping & Purification (Cation-exchange cartridge) A->B C Elution of ⁶⁸Ga³⁺ (5 M NaCl/HCl) B->C D Radiolabeling Reaction (Precursor in buffer, 95°C, 5-10 min) C->D E Purification (C18 Sep-Pak cartridge) D->E F Formulation (Sterile Saline) E->F G Quality Control F->G

Caption: Automated radiosynthesis workflow for ⁶⁸Ga-labeling.

Detailed Protocol:

  • ⁶⁸Ga Elution and Purification: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. Pass the eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺ and remove ⁶⁸Ge breakthrough.

  • Elution of ⁶⁸Ga³⁺: Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume of 5 M NaCl/0.1 M HCl solution directly into the reaction vial.[7]

  • Radiolabeling: The reaction vial contains the DOTA-conjugated precursor (10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate, pH 4.0-4.5). Heat the reaction mixture at 95°C for 5-10 minutes.[5]

  • Purification: After the reaction, pass the mixture through a C18 Sep-Pak cartridge, which retains the labeled product. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

  • Formulation: Elute the final product from the C18 cartridge with a small volume of ethanol/water, followed by sterile saline. Pass the solution through a 0.22 µm sterile filter into a sterile vial.

Causality Behind Experimental Choices: The cation-exchange purification step is crucial for obtaining high specific activity by concentrating the ⁶⁸Ga and removing metallic impurities that can compete for chelation.[8] The NaCl-based elution method is advantageous as it avoids the use of organic solvents.[7] Heating is required to facilitate the thermodynamically stable complexation of ⁶⁸Ga by the DOTA macrocycle.[5]

Quality Control of the [⁶⁸Ga]-labeled Product

Similar to ¹⁸F-labeled compounds, rigorous quality control is essential.

Parameter Method Acceptance Criteria
Appearance Visual InspectionClear, colorless, free of particulates
pH pH paper or meter4.5 - 7.5
Radionuclidic Identity Gamma-ray spectroscopy511 keV and 1022 keV peaks
Radionuclidic Purity ⁶⁸Ge breakthrough test< 0.001%
Radiochemical Purity Radio-TLC and Radio-HPLC≥ 95%
Chemical Purity HPLC (UV detection)Peak corresponding to the non-radioactive standard
Bacterial Endotoxins LAL testAs per pharmacopeia limits
Sterility Incubation in culture mediaNo microbial growth

Radio-TLC Method:

  • Stationary Phase: ITLC-SG paper

  • Mobile Phase: 1 M Ammonium acetate/Methanol (1:1)[9]

  • Expected Results:

    • Free and colloidal ⁶⁸Ga: Rf = 0.0-0.2[9]

    • [⁶⁸Ga]Ga-DOTA-labeled product: Rf = 0.8-1.0[9]

Radio-HPLC Method:

  • Column: C18 reverse-phase

  • Mobile Phase: Gradient of 0.1% trifluoroacetic acid in water and acetonitrile

  • Detection: In-line radiation detector and UV detector

  • Expected Results: A single radioactive peak with a retention time corresponding to the non-radioactive ("cold") standard.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful radiolabeling of 1-oxa-8-azaspiro[4.5]decane derivatives with both Fluorine-18 and Gallium-68. By understanding the chemical principles behind each step, from precursor synthesis to quality control, researchers can adapt and optimize these methods for their specific compounds of interest. The ability to label this versatile scaffold with key PET radionuclides opens up significant opportunities for advancing our understanding of disease and accelerating the development of novel therapeutics.

References

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  • Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers. MDPI. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Available at: [Link]

  • Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. National Center for Biotechnology Information. Available at: [Link]

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  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available at: [Link]

  • Radiolabelling, quality control and radiochemical purity assessment of the Octreotide analogue Ga-68 DOTA NOC. ResearchGate. Available at: [Link]

  • Radiolabelling DOTA-peptides with 68Ga. PubMed. Available at: [Link]

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  • 68Ga-labelled DOTA-derivatised peptide ligands. PubMed. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • A Rapid and Specific HPLC Method to Determine Chemical and Radiochemical Purity of [68Ga] Ga-DOTA-Pentixafor (PET) Tracer: Development and Validation. IRIS. Available at: [Link]

  • PRACTICAL ASPECTS OF 68GA-LABELLED DOTA- PEPTİDES FOR PEPTİDE-RECEPTOR RADİONUCLİDE THERAPY. DergiPark. Available at: [Link]

  • Late-stage [18F]Fluorination: New Solutions to Old Problems. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Semantic Scholar. Available at: [Link]

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  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Omics Online. Available at: [Link]

  • HPLC -and radio-TLC analysis after first 18 F radiolabeling of... ResearchGate. Available at: [Link]

  • Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC. Royal Society of Chemistry. Available at: [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. National Center for Biotechnology Information. Available at: [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. National Center for Biotechnology Information. Available at: [Link]

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High-throughput screening of 8-azaspiro[4.5]decane analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of 8-Azaspiro[4.5]decane Analogs for Modulator Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds targeting a range of proteins, including G-Protein Coupled Receptors (GPCRs) and ion channels.[1][2] Its rigid, three-dimensional conformation provides a unique framework for developing potent and selective therapeutic agents. This document provides a comprehensive, field-tested guide for the high-throughput screening (HTS) of 8-azaspiro[4.5]decane analog libraries to identify novel modulators of a target GPCR. We detail a robust workflow, beginning with a primary competitive binding assay using Fluorescence Polarization (FP), followed by a cell-based secondary functional assay to confirm biological activity and eliminate false positives. The protocols are designed to be self-validating, incorporating essential optimization and quality control steps to ensure data integrity and reproducibility.[3][4]

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of compounds to identify starting points for lead optimization.[5] When screening a library of analogs built around a specific scaffold like 8-azaspiro[4.5]decane, the goal is to systematically explore the structure-activity relationship (SAR) to find potent and selective modulators of a chosen biological target.

Why a Two-Step Screening Strategy?

A multi-tiered screening approach is critical for efficiency and accuracy. It minimizes the resources spent on irrelevant compounds and increases confidence in the final hits.[6]

  • Primary Screen (Binding): The initial goal is to cast a wide net to identify any compound that physically interacts with the target protein. A competitive binding assay is ideal for this. It is target-specific and agnostic to the compound's mechanism of action (e.g., agonist, antagonist, allosteric modulator). We have selected Fluorescence Polarization (FP) for its homogeneous, "mix-and-read" format, which is highly amenable to automation and reduces the risk of artifacts common in multi-step assays.[7]

  • Secondary Screen (Functional): Hits from the primary screen must be validated in a biologically relevant context. A functional cell-based assay confirms that binding to the target translates into a measurable biological response. This step is crucial for filtering out compounds that bind but have no effect, or compounds that are artifacts of the primary assay technology.[8] For a Gq-coupled GPCR target, a calcium flux assay provides a direct readout of receptor activation.[9]

This sequential workflow ensures that the final validated hits are compounds that both bind to the target and modulate its function, making them high-quality starting points for drug development.

Visualized HTS Workflow & Pathway

The following diagrams illustrate the overall screening cascade and the underlying biological and physical principles of the selected assays.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Screening cluster_2 Phase 3: Hit Validation Compound_Library 8-Azaspiro[4.5]decane Analog Library Primary_HTS Primary HTS: Fluorescence Polarization (384-well format) Compound_Library->Primary_HTS Data_Analysis_1 Data Analysis: Calculate % Inhibition Primary_HTS->Data_Analysis_1 Hit_Selection_1 Primary Hit Selection (e.g., >50% Inhibition) Data_Analysis_1->Hit_Selection_1 Cherry_Pick Cherry-Pick Hits Hit_Selection_1->Cherry_Pick Dose_Response IC50 Determination (FP Assay) Cherry_Pick->Dose_Response Secondary_HTS Secondary Screen: Cell-Based Calcium Flux Assay Cherry_Pick->Secondary_HTS Data_Analysis_2 Data Analysis: Agonist/Antagonist Activity Secondary_HTS->Data_Analysis_2 Confirmed_Hits Confirmed Functional Hits Data_Analysis_2->Confirmed_Hits Orthogonal_Assay Orthogonal Assay (e.g., SPR for kinetics) Confirmed_Hits->Orthogonal_Assay Selectivity_Panel Selectivity Screening (Counter-Assays) Confirmed_Hits->Selectivity_Panel SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis Selectivity_Panel->SAR_Analysis Validated_Leads Validated Lead Series SAR_Analysis->Validated_Leads

Caption: High-throughput screening cascade for 8-azaspiro[4.5]decane analogs.

FP_Principle cluster_0 Low Polarization (No Competitor) cluster_1 High Polarization (Competitor Present) Tracer_Free Fluorescent Tracer Complex Large Complex (Slow Rotation) Tracer_Free->Complex Binds Receptor_Bound Receptor Receptor_Bound->Complex Light_Out_1 Polarized Light (High FP Signal) Complex->Light_Out_1 Light_In_1 Polarized Light Light_In_1->Complex Tracer_Displaced Fluorescent Tracer (Fast Rotation) Light_Out_2 Depolarized Light (Low FP Signal) Tracer_Displaced->Light_Out_2 Receptor_Competitor Receptor Competitor Test Compound Competitor->Receptor_Competitor Binds Light_In_2 Polarized Light Light_In_2->Tracer_Displaced

Caption: Principle of Fluorescence Polarization (FP) competitive binding assay.[10]

Gq_Pathway Agonist Agonist (Test Compound) GPCR Gq-Coupled Receptor Agonist->GPCR Binds G_Protein Gq Protein (α, β, γ subunits) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Fluorescence Increased Fluorescence (Fluo-4 Dye) Ca_Release->Fluorescence Detected as

Caption: Gq protein-coupled receptor signaling pathway leading to calcium release.[9]

Protocol 1: Primary HTS - Competitive FP Binding Assay

This protocol identifies compounds that bind to the target GPCR by displacing a known fluorescent ligand (tracer).

Assay Development & Optimization (Pre-HTS)

Causality: Before screening thousands of compounds, the assay conditions must be rigorously optimized. This ensures a robust "assay window" (the difference between positive and negative controls) and maximizes the likelihood of identifying true hits. The Z'-factor is a statistical measure of assay quality; a value > 0.5 is considered excellent for HTS.[11][12]

  • Tracer K_d Determination: Perform a saturation binding experiment by titrating the purified receptor against a fixed, low concentration of the fluorescent tracer. This determines the binding affinity (K_d) and confirms the tracer interacts with the target.[13]

  • Receptor Concentration: The optimal receptor concentration is typically at or slightly below the K_d of the tracer. This ensures that a significant portion of the tracer is bound, creating a high FP signal, but remains sensitive enough to be displaced by competitive inhibitors.

  • DMSO Tolerance: Test the assay's performance with increasing concentrations of DMSO (the compound solvent) to determine the maximum allowable concentration without affecting the signal window. Typically, this is ≤1%.

HTS Protocol
  • Platform: 384-well, low-volume, black microplates.

  • Final Assay Volume: 20 µL.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each 8-azaspiro[4.5]decane analog from the library stock plates (typically 10 mM in DMSO) into the assay plates. This results in a final screening concentration of 10 µM.

    • Controls: Designate columns for controls:

      • Negative Control (0% Inhibition): 100 nL of DMSO (no compound).

      • Positive Control (100% Inhibition): 100 nL of a known, unlabeled high-affinity ligand (saturating concentration).

  • Reagent Preparation: Prepare a 2X working solution of the target receptor in FP assay buffer (e.g., PBS, 0.01% Tween-20). The concentration should be twice the final desired concentration determined during optimization.

  • Receptor Addition: Add 10 µL of the 2X receptor solution to all wells of the assay plate.

  • Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 15 minutes at room temperature to allow compound-receptor binding.

  • Tracer Addition: Prepare a 2X working solution of the fluorescent tracer in FP assay buffer. Add 10 µL of this solution to all wells.

  • Final Incubation: Seal the plates, mix gently, and incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Plate Reading: Read the plates on a microplate reader equipped for fluorescence polarization. Measure parallel and perpendicular fluorescence emission.

Data Analysis
  • Calculate FP (mP): The instrument software calculates the millipolarization (mP) value for each well.

  • Calculate Percent Inhibition: Normalize the data using the plate controls:

    • % Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control))

  • Hit Selection: A primary hit is typically defined as any compound exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO wells).

Protocol 2: Secondary Screen - Calcium Flux Assay

This cell-based assay validates primary hits by measuring their ability to either trigger (agonist) or block (antagonist) GPCR-mediated calcium release.

Materials & Cell Culture
  • Cell Line: A recombinant cell line (e.g., HEK293 or CHO) stably expressing the target Gq-coupled GPCR.

  • Culture Medium: Standard medium (e.g., DMEM) supplemented with 10% FBS, antibiotics, and a selection agent (if required).

  • Assay Plate: 384-well, black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-4 Direct™ Calcium Assay Kit or similar.

HTS Protocol

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into the 384-well assay plates at a density optimized for a confluent monolayer the next day (e.g., 15,000 cells/well in 25 µL). Incubate overnight (37°C, 5% CO₂).

  • Dye Loading: The next day, prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium from the cells and add 25 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition & Reading (FLIPR): This step is performed on an instrument like a FLIPR (Fluorometric Imaging Plate Reader) that can add reagents and read fluorescence simultaneously.

    • Agonist Mode: a. Place the cell plate and a compound plate (containing cherry-picked hits at various concentrations) into the instrument. b. Initiate the protocol: The instrument measures a baseline fluorescence for ~15 seconds. c. It then adds 12.5 µL of the test compound from the source plate to the cell plate. d. Fluorescence is continuously monitored for an additional 2-3 minutes to detect a rapid increase in signal, indicative of calcium release.

    • Antagonist Mode: a. Pre-incubate the cells with the test compounds for 15-30 minutes before placing the plate in the FLIPR. b. The instrument adds a known agonist at its EC₈₀ concentration (the concentration giving 80% of its maximal effect). c. An antagonist will block or reduce the agonist-induced calcium signal.

Data Analysis
  • Signal Measurement: The output is a kinetic graph of relative fluorescence units (RFU) over time. The response is typically measured as the maximum peak height minus the baseline RFU.

  • Dose-Response Curves: For confirmed hits, generate dose-response curves to determine potency.

    • Agonists: Calculate the EC₅₀ (half-maximal effective concentration).

    • Antagonists: Calculate the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation & Hit Validation

Following the screening cascade, data should be consolidated to build a profile for each confirmed hit.

Example Hit Summary Table
Compound IDPrimary Screen (% Inhibition @ 10 µM)FP IC₅₀ (µM)Functional Assay ModeFunctional Assay Potency (EC₅₀/IC₅₀, µM)
AZS-00195.20.87Agonist1.2 (EC₅₀)
AZS-00288.11.5Antagonist2.3 (IC₅₀)
AZS-00365.712.4Inactive> 50
AZS-00472.34.5Antagonist5.1 (IC₅₀)
The Hit Validation Cascade: Ensuring Trustworthiness

A "hit" from a screen is not a lead. A rigorous validation process is essential to eliminate artifacts and build confidence.[6][14]

  • Hit Confirmation: Re-test the primary hits from a freshly sourced or re-synthesized powder sample to confirm activity and rule out sample degradation or tracking errors.[15]

  • Orthogonal Assays: Confirm the compound's binding using a different biophysical method that relies on a different physical principle. Surface Plasmon Resonance (SPR) is an excellent choice as it is label-free and provides kinetic data (k_on, k_off).[6]

  • Selectivity Profiling: Screen validated hits against related GPCRs or other known targets of the 8-azaspiro[4.5]decane scaffold to assess selectivity. A highly selective compound is a more promising starting point.

  • SAR Triage: Analyze the structure-activity relationships of the validated hits. Compounds that belong to a cluster of structurally related active molecules ("series") are often prioritized over "singletons" (single active compounds with no active analogs).[6][12]

Conclusion

This application note outlines a robust and logical HTS workflow for the discovery of novel 8-azaspiro[4.5]decane-based GPCR modulators. By combining a high-throughput FP binding assay with a functional cell-based calcium flux assay and a stringent hit validation cascade, this strategy efficiently identifies high-quality, biologically active compounds. The emphasis on assay optimization, appropriate controls, and orthogonal validation ensures the generation of reliable and actionable data, accelerating the transition from hit identification to lead optimization in drug discovery programs.

References

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  • Charalampia, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

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  • Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. [Link]

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  • ResearchGate. (2014). High Throughput Screening: Methods and Protocols. [Link]

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Sources

Application Note & Protocols: A Multi-Assay Strategy for Characterizing the Cellular Activity of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in neuropharmacology and GPCR biology.

Introduction: The Therapeutic Promise of M1 Muscarinic Agonists

The compound (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol (hereafter OMDM) belongs to a class of 1-oxa-8-azaspiro[4.5]decane derivatives that have been synthesized and evaluated as potent agonists for the M1 muscarinic acetylcholine receptor (mAChR).[1] M1 receptors are predominantly expressed in the central nervous system (CNS), particularly in the hippocampus and cortex, where they play a critical role in cognitive functions such as learning and memory.[2] Consequently, M1 agonists are considered a promising therapeutic strategy for symptomatic treatment and potential disease modification in neurodegenerative disorders like Alzheimer's disease (AD).[1][3]

Unlike broad-spectrum muscarinic agonists, which can cause significant side effects by activating other mAChR subtypes (M2/M3) in the periphery, subtype-selective M1 agonists like the OMDM scaffold offer the potential for targeted CNS activity with an improved safety profile.[1][2] Furthermore, M1 receptor activation has been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP), suggesting a disease-modifying role beyond simple symptomatic relief.[4]

This guide provides a comprehensive, multi-tiered framework of robust, cell-based assays to meticulously characterize the pharmacological activity of OMDM. We move beyond simple binding assays to functional readouts that capture the compound's efficacy at different stages of the signal transduction cascade, from proximal receptor engagement to downstream cellular responses. This integrated approach is essential for building a complete pharmacological profile, understanding potential signaling bias, and advancing promising lead compounds in drug discovery programs.

Scientific Foundation: M1 Receptor Signal Transduction

The M1 mAChR is a quintessential G-protein coupled receptor (GPCR).[5] Its activation by an agonist like OMDM initiates a complex network of intracellular signaling events. A thorough understanding of these pathways is critical for selecting appropriate assays and interpreting the resulting data.

2.1 Gq-Protein Dependent Pathway (Canonical Signaling) The primary signaling pathway for the M1 receptor is mediated by its coupling to the Gq/11 family of G-proteins.[5] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates and stimulates the enzyme Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers:

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²+).

  • Diacylglycerol (DAG): Remains in the plasma membrane and, in conjunction with the elevated Ca²+, activates Protein Kinase C (PKC).

This cascade leads to the activation of numerous downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, notably the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6]

2.2 G-Protein Independent Pathway (β-Arrestin Recruitment) Following activation, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2).[7] Initially viewed as a mechanism for receptor desensitization and internalization, it is now established that β-arrestin recruitment can also initiate distinct, G-protein-independent signaling cascades.[7][8] The relative ability of a ligand to activate G-protein pathways versus the β-arrestin pathway is known as "signaling bias," a critical concept in modern pharmacology.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M1R M1 Receptor Gq Gαq M1R->Gq Activation bArrestin β-Arrestin M1R->bArrestin Recruitment (G-protein independent) PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Stimulation ER Endoplasmic Reticulum IP3->ER Binds Receptor PKC PKC DAG->PKC Co-activation ERK p-ERK1/2 PKC->ERK MAPK Cascade Nucleus Nucleus (Gene Transcription) ERK->Nucleus Ca Ca²⁺ ER->Ca Release Ca->PKC OMDM OMDM (Agonist) OMDM->M1R Binding

Figure 1. M1 Muscarinic Receptor Signaling Pathways.

Experimental Design: A Tiered Assay Approach

We advocate for a tiered approach to characterize OMDM, starting with high-throughput primary assays and progressing to more detailed secondary assays to confirm mechanism and probe for signaling bias.

Assay Tier Assay Type Measures Throughput Key Insights
Primary Calcium Flux AssayGq-mediated Ca²⁺ releaseHighPotency (EC₅₀) & Efficacy (Eₘₐₓ) for Gq pathway
Secondary β-Arrestin RecruitmentReceptor-arrestin interactionMedium-HighG-protein independent activity; Bias potential
Secondary ERK1/2 PhosphorylationDownstream MAPK signalingLow-MediumConfirmation of downstream functional consequence
Tertiary NFAT Reporter Gene AssayCalcium-dependent transcriptionMediumIntegrated pathway activity over time

Table 1. Recommended Assay Cascade for OMDM Characterization.

Workflow start Start: OMDM Compound primary Primary Screen: Calcium Flux Assay start->primary decision1 Active? primary->decision1 secondary Secondary Assays (Parallel) decision1->secondary Yes inactive Inactive decision1->inactive No arrestin β-Arrestin Recruitment secondary->arrestin erk ERK1/2 Phosphorylation secondary->erk analysis Data Analysis: Potency, Efficacy, Bias Plot arrestin->analysis erk->analysis end End: Pharmacological Profile analysis->end

Figure 2. Experimental Workflow for OMDM Activity Profiling.

Detailed Protocols

4.1 Primary Assay: Intracellular Calcium Mobilization

Principle: This assay provides a direct functional readout of Gq-protein activation.[9] It utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is loaded into cells. Upon M1 receptor activation by OMDM, the resulting IP3-mediated release of Ca²⁺ from the ER causes a sharp increase in intracellular calcium concentration. This increase is detected as a rapid rise in fluorescence intensity, which can be measured in real-time using a kinetic plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[9][10]

Materials & Reagents:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human M1 muscarinic acetylcholine receptor (hM1).

  • Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin).

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates, tissue culture treated.[10]

  • Calcium Indicator Dye: FLIPR Calcium 5 or 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Anion Transport Inhibitor (if needed): Probenecid.[10][11] Rationale: Some cell lines, like CHO, actively pump out the dye; probenecid inhibits these transporters, ensuring dye retention.[10]

  • Positive Control: Carbachol or Acetylcholine (ACh).

  • Test Compound: OMDM, prepared as a 10 mM stock in DMSO.

Step-by-Step Protocol:

  • Cell Plating: a. Culture hM1-expressing cells to 80-90% confluency. b. Harvest cells and seed them into the assay plate at a density of 40,000-60,000 cells/well (for 96-well) or 10,000-15,000 cells/well (for 384-well). c. Incubate overnight (18-24 hours) at 37°C, 5% CO₂.[11]

  • Dye Loading: a. Prepare the dye-loading solution according to the manufacturer's instructions, adding probenecid if required. b. Aspirate the culture medium from the cell plate. c. Add 100 µL (96-well) or 25 µL (384-well) of dye-loading solution to each well. d. Incubate the plate for 1 hour at 37°C, followed by 20-30 minutes at room temperature in the dark.[11]

  • Compound Preparation: a. Prepare a serial dilution of OMDM and the positive control (Carbachol) in Assay Buffer at 5X the final desired concentration. Include a "buffer only" control for baseline measurement.

  • Assay Measurement (FLIPR): a. Place the cell plate and the compound plate into the kinetic plate reader. b. Set the instrument to record a baseline fluorescence reading for 10-20 seconds.[11] c. Program the instrument to perform a fluid addition of 25 µL (96-well) or 10 µL (384-well) from the compound plate to the cell plate. d. Continue recording the fluorescence signal for an additional 180-240 seconds.[11]

Data Analysis:

  • The response is typically measured as the maximum fluorescence intensity minus the baseline reading (Max-Min).

  • Normalize the data to the maximum response of the positive control (e.g., 10 µM Carbachol) set to 100% and the buffer control set to 0%.

  • Plot the normalized response against the log of the OMDM concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

4.2 Secondary Assay: β-Arrestin 2 Recruitment

Principle: This assay quantifies the interaction between the activated M1 receptor and β-arrestin 2. A common and robust method is enzyme fragment complementation (EFC), such as the PathHunter® assay (DiscoverX) or NanoBiT® technology (Promega).[8][12] In this system, the M1 receptor is fused to a small enzyme fragment (e.g., ProLink™ or SmBiT), and β-arrestin 2 is fused to the larger, complementary enzyme acceptor (EA or LgBiT).[12] Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[12] Rationale: This assay directly measures a G-protein-independent event, which is crucial for identifying biased agonism.[7]

Materials & Reagents:

  • Cell Line: A cell line co-expressing the M1 receptor tagged with an enzyme fragment and β-arrestin 2 tagged with the complementary fragment (e.g., PathHunter® U2OS hM1 β-Arrestin 2 cells).

  • Culture Medium & Assay Plate: As described in section 4.1.

  • Detection Reagents: Assay-specific detection kit containing substrate and lysis buffer.

  • Positive Control: Carbachol.

  • Test Compound: OMDM.

Step-by-Step Protocol:

  • Cell Plating: a. Plate cells in a white-walled, clear-bottom 96- or 384-well assay plate at a density recommended by the cell line provider. b. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: a. Prepare serial dilutions of OMDM and Carbachol in assay buffer. b. Add the compounds to the cells and incubate for 60-90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.

  • Signal Detection: a. Equilibrate the plate and detection reagents to room temperature. b. Prepare the working detection solution according to the kit protocol. c. Add the detection solution to each well. d. Incubate for 60 minutes at room temperature in the dark.

  • Measurement: a. Read the chemiluminescent signal on a standard plate luminometer.

Data Analysis:

  • Similar to the calcium assay, normalize the data and plot a concentration-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

  • The results can be compared to the Gq pathway data (from the calcium assay) to calculate a bias factor, providing a quantitative measure of the compound's signaling preference.

4.3 Secondary Assay: ERK1/2 Phosphorylation via Western Blot

Principle: This assay confirms that receptor activation leads to a downstream signaling event with physiological relevance. Activation of the M1-Gq-PKC pathway ultimately converges on the MAPK cascade, leading to the phosphorylation of ERK1/2 on specific threonine and tyrosine residues. This phosphorylation event is a hallmark of activation. Western blotting uses specific antibodies to detect the phosphorylated form of ERK (p-ERK) and compares it to the total amount of ERK protein, providing a semi-quantitative measure of pathway activation.[6][13]

Materials & Reagents:

  • Cell Line: hM1-expressing HEK293 or CHO cells.

  • Culture Plates: 6-well or 12-well tissue culture plates.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) and Rabbit anti-p44/42 MAPK (Erk1/2).

    • Secondary: HRP-conjugated anti-rabbit IgG.

  • Reagents for SDS-PAGE and Western Blotting: Acrylamide solutions, SDS, TEMED, APS, protein ladders, PVDF membrane, transfer buffer, TBST, blocking buffer (5% BSA or non-fat milk in TBST), ECL substrate.[6]

  • Imaging System: Chemiluminescence imager (e.g., ChemiDoc).

Step-by-Step Protocol:

  • Cell Culture and Starvation: a. Seed cells in 6-well plates and grow to ~80% confluency. b. Serum-starve the cells for 4-6 hours in serum-free medium. Rationale: This crucial step reduces basal ERK phosphorylation, maximizing the signal window for agonist-induced effects.

  • Compound Stimulation: a. Treat cells with various concentrations of OMDM (and controls) for a predetermined time (typically 5-15 minutes for peak ERK activation). Include an untreated control.

  • Cell Lysis and Protein Quantification: a. Aspirate the medium and wash cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting: a. Prepare samples by adding Laemmli buffer and boiling for 5 minutes. Load 15-20 µg of protein per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane for 1 hour at room temperature in blocking buffer.[6] d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane 3 times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6] f. Wash again, then apply ECL substrate and capture the chemiluminescent signal.[6]

  • Stripping and Re-probing: a. Incubate the same membrane in a stripping buffer to remove the first set of antibodies.[6] b. Re-block and re-probe the membrane with the anti-total-ERK1/2 antibody to ensure equal protein loading.[6]

Data Analysis:

  • Use densitometry software to quantify the band intensity for both p-ERK and total-ERK.[6]

  • Calculate the ratio of p-ERK to total-ERK for each sample.

  • Normalize the ratios to the vehicle control and plot the fold-change in phosphorylation against the OMDM concentration to determine the EC₅₀.

Conclusion

The suite of assays described in this guide provides a robust and comprehensive platform for characterizing the cellular activity of this compound. By systematically evaluating its effects on Gq-mediated calcium release, β-arrestin recruitment, and downstream ERK phosphorylation, researchers can build a high-confidence pharmacological profile. This multi-parametric data is invaluable for confirming on-target M1 agonism, determining potency and efficacy, and uncovering potential signaling bias—all critical steps in the rigorous evaluation of novel therapeutics for neurodegenerative diseases.

References

  • Thermo Fisher Scientific. (n.d.). Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay.
  • Seman, M., et al. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. MDPI.
  • Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI.
  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
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  • Promega Corporation. (n.d.). GPCR Interactions | Beta-Arrestin Recruitment.
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  • Fisher, A. (2002). AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease. PubMed.
  • BPS Bioscience. (n.d.). Muscarinic Acetylcholine Receptor (mAChR) M1/NFAT Luciferase Reporter HEK293 Cell Line.
  • Yamatsu, K., et al. (1991). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed.
  • Suzuki, M., et al. (1995). Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[1][12]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice. PubMed. Retrieved from

  • Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
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Application Notes and Protocols for In Vivo Rodent Studies of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the In Vivo Profile of a Novel Spirocyclic Compound

(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol is a spirocyclic compound whose structural analogs have been investigated for their activity as muscarinic acetylcholine receptor agonists. Specifically, related 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists, with potential applications in treating cognitive deficits, such as those seen in Alzheimer's disease[1]. In vivo studies in rats with these related compounds have demonstrated effects on cognitive performance in tasks like the passive avoidance test, as well as characteristic cholinergic side effects such as hypothermia, tremor, and salivation[1].

These findings strongly suggest that this compound may also act as a muscarinic agonist. Therefore, a thorough in vivo characterization in rodent models is a critical step in elucidating its pharmacological profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute foundational in vivo studies. The protocols herein are designed to first establish the pharmacokinetic profile of the compound and then to assess its pharmacodynamic effects, including potential therapeutic benefits on cognition and its cholinergic side-effect liability.

The following sections will detail protocols for compound formulation and administration, pharmacokinetic analysis, and relevant behavioral and physiological assessments. The experimental designs are grounded in established pharmacological principles to ensure robust and reproducible data generation.

Part 1: Compound Formulation and Administration in Rodents

The choice of formulation and route of administration is fundamental to the success of in vivo studies, directly impacting the bioavailability and subsequent pharmacological effects of the test compound. For initial screening, both oral (PO) and intravenous (IV) routes are recommended to assess oral bioavailability and to establish a baseline for systemic exposure.

Vehicle Selection and Formulation

The selection of an appropriate vehicle is crucial for ensuring the solubility and stability of this compound without causing toxicity to the animals. A tiered approach to vehicle selection is recommended:

  • Aqueous Vehicles: Start with the simplest vehicles.

    • Sterile Water for Injection

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Co-solvents and Surfactants (if solubility is limited):

    • 5-10% DMSO in saline or water. Note: DMSO concentration should be kept to a minimum due to its own potential pharmacological effects.

    • 5-10% Solutol® HS 15 or Kolliphor® HS 15 in water or saline.

    • 1-2% Tween® 80 in saline.

Protocol for Formulation Preparation:

  • Accurately weigh the required amount of this compound.

  • If using a co-solvent, first dissolve the compound in the co-solvent (e.g., DMSO).

  • Gradually add the aqueous vehicle while vortexing or sonicating to ensure complete dissolution.

  • Visually inspect the solution for any precipitation. If the solution is not clear, gentle warming (up to 37°C) or further sonication may be applied.

  • Adjust the final volume with the aqueous vehicle to achieve the desired concentration.

  • For IV administration, the final formulation must be sterile-filtered through a 0.22 µm filter.

Administration Protocols

All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Oral gavage ensures the precise administration of a specific dose.

Table 1: Recommended Gavage Needle Sizes and Maximum Dosing Volumes

SpeciesBody WeightGavage Needle GaugeMaximum Volume
Mouse20-30 g20-22 G10 mL/kg[2][3]
Rat200-300 g16-18 G10-20 mL/kg[4]

Step-by-Step Protocol for Oral Gavage: [2][3][4][5][6]

  • Animal Preparation: Weigh the animal to calculate the exact dosing volume.

  • Tube Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[4][5]

  • Restraint:

    • Mouse: Restrain the mouse by scruffing the skin on its back to immobilize the head and neck.

    • Rat: Hold the rat near the thoracic region, supporting its lower body.

  • Tube Insertion: Gently extend the animal's head back to create a straight line through the neck and esophagus. Insert the gavage needle into the diastema (the gap behind the incisors) and advance it gently along the upper palate. The animal should swallow as the tube passes into the esophagus. The tube should pass smoothly without resistance.[2][4]

  • Dose Administration: Once the needle is at the predetermined depth, slowly administer the compound over 2-3 seconds.[2]

  • Tube Removal: Slowly withdraw the needle along the same path of insertion.

  • Monitoring: Observe the animal for at least 10 minutes post-dosing for any signs of respiratory distress.[2][4]

IV administration provides 100% bioavailability and is essential for determining key pharmacokinetic parameters.

Table 2: Recommended Needle Sizes and Maximum IV Injection Volumes

SpeciesNeedle GaugeMaximum Bolus Volume
Mouse27-30 G0.2 mL[7]
Rat25-27 G5 mL/kg[8]

Step-by-Step Protocol for IV Tail Vein Injection: [7][8][9][10]

  • Animal Preparation: Place the animal in a suitable restraint device. To promote vasodilation and improve vein visibility, warm the tail using a heat lamp or by immersing it in warm water for a few minutes.[7][11]

  • Vein Visualization: The two lateral tail veins are the primary sites for injection. Disinfect the tail with 70% ethanol.

  • Needle Insertion: With the bevel facing up, insert the needle into the vein at a shallow angle, parallel to the tail.[7][9] A small flash of blood in the needle hub may indicate successful placement.

  • Injection: Slowly inject the substance. There should be no resistance. If a blister forms, the needle is not in the vein and should be removed.[7][10]

  • Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[8][10]

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Part 2: Pharmacokinetic (PK) Studies in Rodents

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is critical for dose selection in subsequent pharmacodynamic studies.[12]

Experimental Design for a PK Study

A typical PK study involves administering the compound by both IV and PO routes to different groups of animals. Serial blood samples are then collected at specific time points.[13]

  • Animals: Male Sprague-Dawley rats (250-300g) or CD-1 mice (25-30g). A sufficient number of animals should be used to obtain 3-4 animals per time point if terminal sampling is used, or fewer if serial sampling from the same animal is possible.

  • Dose Levels:

    • IV: 1-2 mg/kg

    • PO: 5-10 mg/kg

  • Blood Sampling: Blood is the primary matrix for PK analysis.[12] Plasma is typically analyzed after separating it from whole blood.

Protocol for Serial Blood Sampling

Serial sampling from a single mouse can reduce animal usage and inter-animal variability.[14]

Table 3: Typical Blood Sampling Time Points for a PK Study

RouteTime Points (post-dose)
IV2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr
PO15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr

Step-by-Step Protocol for Blood Collection and Plasma Preparation: [14][15][16]

  • Blood Collection:

    • For rats, blood can be collected via the saphenous or jugular vein (if cannulated).

    • For mice, submandibular or saphenous vein puncture is common for serial sampling.[14] A terminal cardiac puncture can be used for the final time point.

  • Sample Handling: Collect blood (typically 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA). Place the tubes on ice immediately.

  • Plasma Separation: Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C.[15]

  • Storage: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube. Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).[15]

Data Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine key PK parameters, including:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC: Area under the concentration-time curve

  • t1/2: Half-life

  • CL: Clearance

  • Vd: Volume of distribution

  • F%: Oral bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100)

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation Formulate Compound DoseCalc Weigh Animal & Calculate Dose Formulation->DoseCalc Admin_PO Oral (PO) Gavage DoseCalc->Admin_PO Admin_IV Intravenous (IV) Injection BloodSample Serial Blood Sampling Admin_PO->BloodSample Admin_IV->BloodSample Centrifuge Centrifuge for Plasma BloodSample->Centrifuge Store Store Plasma at -80°C Centrifuge->Store LCMS LC-MS/MS Analysis Store->LCMS PK_Calc Calculate PK Parameters LCMS->PK_Calc

Caption: Workflow for a Rodent Pharmacokinetic Study.

Part 3: Pharmacodynamic and Behavioral Studies

Based on the pharmacology of related compounds, this compound is hypothesized to be a muscarinic agonist. Pharmacodynamic studies should therefore focus on assessing its potential efficacy in models of cognitive dysfunction and its profile of cholinergic side effects.[17]

Assessment of Pro-Cognitive Effects

Muscarinic agonists are known to play a role in learning and memory.[18] Therefore, evaluating the compound in rodent models of cognition is a primary objective. These tests are often conducted in mice.

Scopolamine is a muscarinic antagonist that induces transient cognitive deficits in rodents, providing a useful model to screen for pro-cognitive compounds.

Experimental Design:

  • Habituation: Acclimate the animals to the testing room and apparatus.

  • Dosing: Administer the vehicle or this compound at various doses.

  • Amnesia Induction: 30 minutes after compound administration, administer scopolamine (e.g., 0.5-1 mg/kg, IP).

  • Behavioral Testing: 30 minutes after scopolamine administration, begin the behavioral test.

This test assesses spatial working memory based on the natural tendency of rodents to explore novel environments.[18]

Protocol:

  • Place the mouse at the end of one arm and allow it to freely explore the three-arm maze for 5-8 minutes.

  • Record the sequence of arm entries using video tracking software.

  • An alternation is defined as entries into three different arms on consecutive choices.

  • Calculate the percentage of spontaneous alternation: [Number of Alternations / (Total Arm Entries - 2)] * 100.

  • An increase in the percentage of alternation in the compound-treated group (relative to the scopolamine-treated group) indicates an improvement in working memory.

This is a robust test for spatial learning and memory that relies on distal visual cues to locate a hidden platform in a pool of water.[18][19][20][21]

Protocol:

  • Acquisition Phase (4-5 days):

    • Four trials per day.

    • Place the mouse in the pool from one of four starting positions.

    • Allow the mouse to swim for 60 seconds to find the hidden platform. If it fails, guide it to the platform.

    • Record the escape latency (time to find the platform) and path length.

    • A shorter escape latency over successive days indicates learning.

  • Probe Trial (24 hours after last acquisition trial):

    • Remove the platform from the pool.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

    • Increased time in the target quadrant indicates memory retention.

Assessment of Cholinergic Side Effects

It is critical to establish a therapeutic window by assessing the doses that produce cognitive enhancement versus those that cause adverse effects. Based on the known effects of muscarinic agonists, the following should be monitored.[1][22]

  • Salivation: Observe for excessive drooling. This can be quantified by pre-weighing and then re-weighing cotton balls placed in the animal's mouth for a set period.

  • Tremors: Score the presence and severity of tremors using a standardized rating scale (e.g., 0 = no tremors, 1 = mild, 2 = moderate, 3 = severe).

  • Hypothermia: Measure core body temperature using a rectal probe at baseline and at various time points after dosing.

G cluster_efficacy Efficacy Assessment (Cognition) cluster_safety Safety/Side Effect Assessment Compound This compound ScopolamineModel Scopolamine Amnesia Model Compound->ScopolamineModel Salivation Salivation Assay Compound->Salivation YMaze Y-Maze Test ScopolamineModel->YMaze MWM Morris Water Maze ScopolamineModel->MWM Tremors Tremor Scoring Hypothermia Body Temperature

Conclusion

The protocols outlined in this guide provide a robust framework for the initial in vivo characterization of this compound in rodent models. By systematically evaluating its pharmacokinetics, pro-cognitive potential, and cholinergic side-effect profile, researchers can build a comprehensive understanding of this novel compound's therapeutic potential and liabilities. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development efforts.

References

  • UBC ANIMAL CARE COMMITTEE. TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. Available from: [Link]

  • Florida State University Office of Research. Oral Gavage in the Mouse. 2016. Available from: [Link]

  • Virginia Tech Institutional Animal Care and Use Committee. SOP: Intravenous Injections in the Rat. 2017. Available from: [Link]

  • UBC ANIMAL CARE COMMITTEE. TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. 2021. Available from: [Link]

  • The University of Queensland. LAB_021 Oral Gavage in Mice and Rats. Available from: [Link]

  • Texas Tech University Institutional Animal Care and Use Committee. SOP Number: 067 - Intravenous Tail Vein Injections. 2022. Available from: [Link]

  • Queen's University Animal Care Committee. SOP 7.8 - Gavage Techniques in Small Animals (Mice). 2013. Available from: [Link]

  • The University of Queensland. LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Available from: [Link]

  • PennState College of Medicine. Injection Techniques, Restraint, & Handling for Mice and Rats. Available from: [Link]

  • Xu F, et al. Murine Pharmacokinetic Studies. J Vis Exp. 2014;(83):e51145. Available from: [Link]

  • University of Nebraska Medical Center. Pharmacokinetics Protocol – Rodents. Available from: [Link]

  • Creative Biolabs. Rodent Behavioral Tests for Cognition. Available from: [Link]

  • Patsnap. What sample types and time points are ideal for rodent PK? 2023. Available from: [Link]

  • Unidentified Source. Effect of muscarinic receptors agonist in the rat model of Coronary heart disease. Available from: [Link]

  • Waisman Center, University of Wisconsin-Madison. Mouse Behavioral Tests. Available from: [Link]

  • ResearchGate. The most commonly used memory behavioral tests in rodents. Available from: [Link]

  • Welsh T, et al. Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. 2000;19(2):51-54. Available from: [Link]

  • Charles River Laboratories. Rodent Behavior Testing. Available from: [Link]

  • Cisternas, et al. M2 Muscarinic acetylcholine receptor modulates rat airway smooth muscle cell proliferation. Biol Res. 2013;46(4):359-66. Available from: [Link]

  • ResearchGate. Effect of muscarinic receptors agonist in the rat model of coronary heart disease: A potential therapeutic target in cardiovascular diseases. Available from: [Link]

  • ResearchGate. (PDF) Behavioral Tests for Evaluation of Information Processing and Cognitive Deficits in Rodent Animal Models of Neuropsychiatric Disorders. Available from: [Link]

  • Gomeza J, et al. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice. Proc Natl Acad Sci U S A. 1999;96(18):10483-8. Available from: [Link]

  • Wanibuchi F, et al. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. J Med Chem. 1992;35(6):1103-11. Available from: [Link]

Sources

Investigating Cognitive Enhancement with (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cholinergic system, particularly the M1 muscarinic acetylcholine receptor (mAChR), plays a pivotal role in mediating higher cognitive functions, including learning and memory. Its dysfunction is a key pathological feature of Alzheimer's disease and other dementias. This document provides a comprehensive guide for the investigation of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, a novel spirocyclic compound, as a potential M1 muscarinic agonist for cognitive enhancement. Drawing upon established methodologies for analogous compounds, we present detailed protocols for its synthesis, characterization, and a tiered biological evaluation strategy, encompassing both in vitro and in vivo assessments.

Introduction: The Rationale for Targeting M1 Muscarinic Receptors

The "cholinergic hypothesis" of geriatric memory dysfunction posits that a decline in acetylcholine (ACh) neurotransmission contributes significantly to the cognitive deficits observed in Alzheimer's disease. While acetylcholinesterase inhibitors (AChEIs) offer some symptomatic relief by increasing the synaptic availability of ACh, their efficacy is limited and they are often associated with dose-limiting side effects due to the non-specific activation of various muscarinic and nicotinic receptor subtypes.[1][2]

Directly targeting specific receptor subtypes, such as the M1 mAChR, presents a more refined therapeutic strategy.[1][3] The M1 receptor is highly expressed in the hippocampus and cerebral cortex, brain regions critical for learning and memory.[3] Activation of M1 receptors is known to modulate neuronal excitability, enhance synaptic plasticity, and facilitate memory encoding.[3][4] Preclinical and clinical studies with M1-selective agonists have demonstrated their potential to improve cognitive function.[1][5]

The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a promising chemotype for the development of M1 muscarinic agonists.[6] Systematic modifications of this spirocyclic system have led to the identification of compounds with high affinity and selectivity for M1 receptors, coupled with potent antiamnesic effects in animal models.[6] this compound belongs to this chemical class, and its structural features warrant a thorough investigation of its cognitive-enhancing potential.

Synthesis and Characterization

The synthesis of this compound can be approached through multi-step synthetic routes, similar to those described for analogous 1-oxa-8-azaspiro[4.5]decanes.[6] A general retrosynthetic approach is outlined below.

synthesis_workflow Target This compound Intermediate1 Corresponding Ester/ Carboxylic Acid Target->Intermediate1 Reduction Intermediate2 Spirocyclic Ketone Intermediate1->Intermediate2 Functional Group Interconversion StartingMaterials Commercially Available Starting Materials Intermediate2->StartingMaterials Spirocyclization in_vitro_workflow Start Synthesized Compound Binding_Assay Radioligand Binding Assay (M1-M5 subtypes) Start->Binding_Assay Functional_Assay Functional Assay (e.g., PI Hydrolysis) Start->Functional_Assay Data_Analysis Determine Ki and EC50/Emax Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Decision Proceed to In Vivo? Data_Analysis->Decision in_vivo_workflow Start Compound with Favorable In Vitro Profile PK_Study Pharmacokinetic Studies (Dose-ranging, BBB penetration) Start->PK_Study Behavioral_Model Cognitive Behavioral Model (e.g., Scopolamine-induced amnesia) PK_Study->Behavioral_Model Data_Analysis Assess Learning and Memory Behavioral_Model->Data_Analysis Outcome Evaluation of Cognitive Enhancement Data_Analysis->Outcome

Sources

Unveiling Neuromodulation: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol as a Selective M1 Muscarinic Acetylcholine Receptor Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Key to Unlocking M1 Receptor Function

The M1 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical regulator of cognitive functions such as learning and memory.[1][2] Dysregulation of M1 receptor signaling is implicated in the pathophysiology of Alzheimer's disease and schizophrenia, making it a prime target for therapeutic intervention.[1][3] The development of selective chemical probes is paramount to dissecting the intricate signaling pathways governed by M1 receptors and for validating them as therapeutic targets.

This document introduces (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol , a novel chemical probe designed for the selective interrogation of M1 mAChR activity. This compound belongs to the 1-oxa-8-azaspiro[4.5]decane class of molecules, which have demonstrated potent and selective agonistic activity at M1 receptors.[4][5] Structurally similar compounds, such as YM796 and YM954, have been shown to effectively stimulate phosphoinositide hydrolysis, a hallmark of M1 receptor activation, and reverse cognitive deficits in preclinical models.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to probe M1 receptor function in various experimental settings.

Physicochemical Properties and Handling

PropertyValueSource
IUPAC Name This compoundParchem[6]
CAS Number 1330765-11-1Parchem[6]
Molecular Formula C10H19NO2Inferred
Molecular Weight 185.26 g/mol Inferred
Solubility Soluble in DMSO and EthanolAssumed based on similar compounds
Storage Store at -20°C for long-term stability. Protect from light.Standard practice

Note: It is recommended to prepare fresh working solutions from a stock solution in DMSO or ethanol on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Proposed Mechanism of Action: Selective M1 Receptor Agonism

This compound is hypothesized to act as a selective agonist at the M1 muscarinic acetylcholine receptor. M1 receptors are coupled to Gq/11 proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Probe This compound M1R M1 Receptor Probe->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response PKC->Response

Caption: Proposed M1 Receptor Signaling Pathway.

Application Notes & Protocols

The following protocols are designed to characterize the activity of this compound and utilize it as a probe for M1 receptor function.

Application 1: Determination of Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor using a competitive radioligand binding assay.

Rationale: This assay quantifies the ability of the probe to displace a known high-affinity radiolabeled antagonist from the M1 receptor, providing a measure of its binding affinity. [3H]-N-methylscopolamine ([3H]NMS) or [3H]-pirenzepine are commonly used radioligands for muscarinic receptors.[5][7][8]

Experimental Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing M1 receptors B Incubate membranes with [3H]NMS and varying concentrations of the probe A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Perform data analysis to determine IC50 and Ki values D->E

Caption: Workflow for Competitive Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of cell membranes (10-20 µg of protein)

    • 25 µL of [3H]NMS (final concentration ~0.5 nM)

    • 25 µL of this compound (ranging from 10⁻¹⁰ M to 10⁻⁴ M) or vehicle (for total binding) or a saturating concentration of a known antagonist like atropine (1 µM, for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the probe concentration.

    • Determine the IC50 value (the concentration of the probe that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application 2: Functional Characterization of M1 Receptor Agonism

Objective: To measure the functional potency (EC50) and efficacy of this compound in activating M1 receptor-mediated signaling, specifically through the phosphoinositide hydrolysis pathway.

Rationale: As M1 receptors primarily signal through the Gq/11 pathway, measuring the accumulation of inositol phosphates or the release of intracellular calcium provides a direct readout of receptor activation. This assay will confirm the agonistic nature of the probe.

Experimental Workflow:

Functional_Assay_Workflow A Seed M1-expressing cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Stimulate cells with varying concentrations of the probe B->C D Measure changes in intracellular calcium concentration using a fluorescence plate reader C->D E Perform data analysis to determine EC50 and Emax values D->E

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Detailed Protocol:

  • Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing the human M1 receptor into a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add a calcium-sensitive dye (e.g., Fluo-4 AM) to the loading buffer at a final concentration of 2-5 µM.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with the loading buffer to remove excess dye.

  • Compound Addition:

    • Prepare a dilution series of this compound in the loading buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to add the compound dilutions to the wells.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence for a few seconds before compound addition.

    • After compound addition, continuously monitor the fluorescence intensity for 60-120 seconds (excitation ~485 nm, emission ~520 nm for Fluo-4).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from the baseline.

    • Plot the peak ΔF against the logarithm of the probe concentration.

    • Determine the EC50 (the concentration of the probe that produces 50% of the maximal response) and Emax (the maximal response) using non-linear regression.

    • Acetylcholine or carbachol should be used as a positive control to determine the maximal system response.

Trustworthiness and Self-Validating Systems

To ensure the reliability of experimental outcomes, the following controls are essential for each protocol:

  • Positive Control: A known M1 receptor agonist (e.g., acetylcholine, carbachol) should be included to confirm assay performance and to normalize the data.

  • Negative Control: A vehicle control (e.g., DMSO) is necessary to establish the baseline response.

  • Antagonist Confirmation: To confirm that the observed effects are mediated by the M1 receptor, experiments should be repeated in the presence of a selective M1 antagonist (e.g., pirenzepine). The antagonist should produce a rightward shift in the concentration-response curve of the probe.

  • Parental Cell Line Control: To confirm that the response is dependent on the expression of the M1 receptor, the assay should be performed in the parental cell line that does not express the receptor. No significant response should be observed.

Concluding Remarks

This compound, based on the established pharmacology of its structural analogs, presents a valuable tool for the selective investigation of M1 muscarinic acetylcholine receptor function. The detailed protocols provided herein offer a robust framework for its characterization and application in neuroscience research and drug discovery. By elucidating the role of M1 receptors in cellular and systemic physiology, this chemical probe has the potential to accelerate the development of novel therapeutics for cognitive disorders.

References

  • Buckley, N. J., Bonner, T. I., Buckley, C. M., & Brann, M. R. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476. [Link]

  • Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16. [Link]

  • Felder, C. C., Bymaster, F. P., Ward, J., & DeLapp, N. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of Medicinal Chemistry, 43(23), 4333-4353. [Link]

  • Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., ... & Lindsley, C. W. (2008). Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates amyloid processing and produces antipsychotic-like activity in rats. Journal of Neuroscience, 28(40), 10422-10433. [Link]

  • Langmead, C. J., & Christopoulos, A. (2013). Allosteric agonists of G protein-coupled receptors. Trends in Pharmacological Sciences, 34(7), 362-371. [Link]

  • Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733. [Link]

  • Nishiyama, T., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(19), 2765-2773. [Link]

  • Wanibuchi, F., et al. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 235(2-3), 221-228. [Link]

Sources

Application Notes and Protocols: Experimental Design for Testing Spirocyclic Compounds on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds for Muscarinic Receptor Modulation

Spirocyclic compounds, characterized by their unique three-dimensional structures with a single atom common to two rings, represent a compelling scaffold in medicinal chemistry.[1] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate a wide range of physiological functions in the central and peripheral nervous systems.[2][3][4] Their involvement in various pathophysiological processes makes them attractive drug targets for conditions such as Alzheimer's disease, schizophrenia, and overactive bladder.[3][5][6]

However, the high degree of homology in the orthosteric binding site across the five mAChR subtypes presents a significant challenge in developing subtype-selective ligands.[7] Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising strategy to achieve subtype selectivity.[5][7][8][9] The unique conformational constraints of spirocyclic compounds make them ideal candidates for exploring these allosteric sites.[10][11]

This guide provides a comprehensive experimental framework for the characterization of novel spirocyclic compounds at muscarinic receptors. We will delve into the rationale behind each experimental choice, providing detailed protocols to ensure robust and reproducible data.

Guiding Principles of the Experimental Cascade

The characterization of a novel spirocyclic compound's activity at muscarinic receptors should follow a logical and stepwise progression. This "testing cascade" is designed to first establish fundamental binding properties and then to elucidate the functional consequences of that binding.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 1: Experimental workflow for characterizing spirocyclic compounds at muscarinic receptors."; fontsize=12; } dot

Phase 1: Establishing a Foothold - Binding Affinity and Selectivity

The initial step is to determine if and how strongly the spirocyclic compounds bind to the muscarinic receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[12][13]

Rationale for Radioligand Binding Assays

These assays directly measure the interaction between a radiolabeled ligand and the receptor, providing a quantitative measure of binding affinity (Ki). By performing these assays across all five muscarinic receptor subtypes, we can determine the compound's selectivity profile.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of spirocyclic compounds for each of the five muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for antagonists, or a suitable agonist radioligand).

  • Test spirocyclic compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Unlabeled displacer (e.g., atropine) for determining non-specific binding.

  • 96-well or 384-well filter plates.[14]

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the spirocyclic test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, assay buffer (for total binding), or a saturating concentration of the unlabeled displacer (for non-specific binding).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M1 SelectivityM4/M1 Selectivity
Spiro-A15350254503023.330.0
Spiro-B2501030082800.040.03
Spiro-C5871291.62.4

Table 1: Representative binding affinity (Ki) data for hypothetical spirocyclic compounds at the five human muscarinic receptor subtypes.

Phase 2: Unveiling the Function - Agonist, Antagonist, or Allosteric Modulator?

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or modulate the receptor's response to the endogenous ligand (allosteric modulator)?

Rationale for Functional Assays

Functional assays measure a cellular response downstream of receptor binding. For muscarinic receptors, two common and robust functional assays are the GTPγS binding assay and the calcium mobilization assay.

  • GTPγS Binding Assay: This assay measures the first step in G protein activation.[15][16][17] It is a proximal measure of receptor activation and can differentiate between full agonists, partial agonists, and inverse agonists.[15][16]

  • Calcium Mobilization Assay: M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C and lead to an increase in intracellular calcium.[18][19][20] This assay is a direct measure of the activation of this signaling pathway.[21][22][23][24]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 2: Major signaling pathways of muscarinic receptor subtypes."; fontsize=12; } dot

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of spirocyclic compounds at M2 and M4 receptors.

Materials:

  • Cell membranes expressing M2 or M4 receptors.

  • [³⁵S]GTPγS.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • GDP.

  • Test spirocyclic compounds.

  • Known agonist (e.g., carbachol).

  • Unlabeled GTPγS for determining non-specific binding.

  • Filter plates and scintillation counter.

Procedure:

  • Membrane Pre-incubation: Pre-incubate membranes with GDP to ensure G proteins are in their inactive state.

  • Agonist Mode: To test for agonist activity, incubate membranes with serial dilutions of the test compound and [³⁵S]GTPγS.

  • Antagonist Mode: To test for antagonist activity, incubate membranes with a fixed concentration of a known agonist (e.g., EC₈₀) and serial dilutions of the test compound, followed by the addition of [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Harvesting: Terminate the reaction by rapid filtration and wash with ice-cold buffer.

  • Quantification: Measure the incorporated [³⁵S]GTPγS by scintillation counting.

Data Analysis:

  • For agonists, plot the stimulated [³⁵S]GTPγS binding against the log concentration of the compound to determine EC₅₀ and Emax values.

  • For antagonists, plot the inhibition of agonist-stimulated binding against the log concentration of the compound to determine the IC₅₀.

Protocol 3: Calcium Mobilization Assay

Objective: To determine the functional activity of spirocyclic compounds at M1, M3, and M5 receptors.

Materials:

  • Cells stably expressing M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test spirocyclic compounds.

  • Known agonist (e.g., acetylcholine).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the wells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over time using a plate reader.

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • For agonists, plot the peak response against the log concentration of the compound to determine EC₅₀ and Emax.

  • For antagonists, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC₅₀.

CompoundM2 GTPγS EC₅₀ (nM)M2 GTPγS % EmaxM4 GTPγS EC₅₀ (nM)M4 GTPγS % EmaxM1 Ca²⁺ EC₅₀ (nM)M1 Ca²⁺ % EmaxM3 Ca²⁺ EC₅₀ (nM)M3 Ca²⁺ % Emax
Spiro-A>10,000<10>10,000<1025 (IC₅₀)N/A (Antagonist)40 (IC₅₀)N/A (Antagonist)
Spiro-B159512105>10,000<5>10,000<5
Spiro-C8102159879910101

Table 2: Representative functional data for hypothetical spirocyclic compounds.

Phase 3: Delving Deeper - Allosteric Modulation and Biased Signaling

Compounds that do not exhibit classical agonist or antagonist activity may be allosteric modulators. Furthermore, some ligands may preferentially activate one signaling pathway over another, a phenomenon known as "biased signaling." Advanced assays are required to investigate these more complex mechanisms of action.

Rationale for Advanced Assays
  • Allosteric Modulation Assays: These assays are designed to detect if a compound can modulate the binding or functional response of an orthosteric ligand.[5][8][25] A common approach is to perform radioligand binding or functional assays in the presence of varying concentrations of the putative allosteric modulator.

  • BRET/FRET Assays: Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) assays can be used to monitor protein-protein interactions in real-time within living cells.[26][27][28][29][30] These assays are powerful tools for studying biased signaling, for example, by simultaneously measuring G protein activation and β-arrestin recruitment.[26][28][30]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label="Figure 3: Decision tree for characterizing the mechanism of action."; fontsize=12; } dot

Protocol 4: Investigating Allosteric Modulation of Orthosteric Ligand Binding

Objective: To determine if a spirocyclic compound allosterically modulates the binding of an orthosteric radioligand.

Procedure: This protocol is a modification of the competitive radioligand binding assay. Perform saturation binding experiments with the radioligand in the absence and presence of fixed concentrations of the spirocyclic compound.

Data Analysis:

  • A change in the Kd of the radioligand in the presence of the spirocyclic compound indicates allosteric modulation of affinity.

  • A change in the Bmax may suggest a more complex allosteric interaction.

Protocol 5: BRET Assay for β-arrestin Recruitment

Objective: To assess biased signaling by comparing G protein activation with β-arrestin recruitment.

Materials:

  • Cells co-expressing a muscarinic receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).

  • Substrate for the BRET donor (e.g., coelenterazine).

  • Test spirocyclic compounds.

  • Luminescence plate reader capable of measuring dual-wavelength emissions.

Procedure:

  • Cell Plating and Transfection: Plate and transfect cells with the BRET constructs.

  • Compound Stimulation: Add serial dilutions of the test compound to the cells.

  • Substrate Addition: Add the BRET substrate.

  • BRET Measurement: Measure the luminescence at the acceptor and donor emission wavelengths.

Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the change in BRET ratio against the log concentration of the compound to determine EC₅₀ and Emax for β-arrestin recruitment.

  • Compare these values to those obtained from G protein activation assays (e.g., GTPγS) to determine if the compound exhibits signaling bias.

The Role of Molecular Interactions

The binding of a spirocyclic compound to a muscarinic receptor is governed by a combination of forces, including hydrophobic interactions, hydrogen bonding, and electrostatic forces.[31][32] The rigid, three-dimensional nature of spirocycles can allow for optimized hydrophobic interactions within the binding pocket.[31][33][34] Electrostatic interactions, such as salt bridges and hydrogen bonds, are crucial for specificity and high-affinity binding.[32][35] Understanding these interactions through computational modeling can aid in the rational design of more potent and selective spirocyclic ligands.

Conclusion

The experimental framework outlined in these application notes provides a comprehensive and logical approach to the characterization of novel spirocyclic compounds at muscarinic receptors. By systematically progressing from binding assays to functional and advanced mechanistic studies, researchers can build a detailed pharmacological profile of their compounds. This information is critical for identifying promising lead candidates for further drug development and for advancing our understanding of muscarinic receptor pharmacology.

References

  • Abramson, S. N. (n.d.). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. PubMed. Retrieved January 18, 2026, from [Link]

  • Birdsall, N. J. M., & Lazareno, S. (2005). Allosteric Modulation of Muscarinic Acetylcholine Receptors. PMC. Retrieved January 18, 2026, from [Link]

  • Cai, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. PMC. Retrieved January 18, 2026, from [Link]

  • Jakubík, J., et al. (2013). Allosteric Modulation of Muscarinic Acetylcholine Receptors. MDPI. Retrieved January 18, 2026, from [Link]

  • Jakubík, J., et al. (2014). Current Advances in Allosteric Modulation of Muscarinic Receptors. PMC. Retrieved January 18, 2026, from [Link]

  • Proska, J., & Tucek, S. (1995). Allosteric modulation of muscarinic acetylcholine receptors. PubMed. Retrieved January 18, 2026, from [Link]

  • May, L. T., & Christopoulos, A. (2003). Allosteric modulation of muscarinic acetylcholine receptors. PubMed. Retrieved January 18, 2026, from [Link]

  • Euro-Diagnostica. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Euro-Diagnostica. Retrieved January 18, 2026, from [Link]

  • Espinoza, S., et al. (2011). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Retrieved January 18, 2026, from [Link]

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. CORE. Retrieved January 18, 2026, from [Link]

  • Drug Design. (n.d.). Introduction to Protein-Ligand Binding. Drug Design. Retrieved January 18, 2026, from [Link]

  • Abrams, P., et al. (2006). Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder. PMC. Retrieved January 18, 2026, from [Link]

  • Caron, K. M., et al. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Monash University. Retrieved January 18, 2026, from [Link]

  • University of Illinois Chicago. (n.d.). General Principles of Pharmacology: Binding forces in drug interactions. University of Illinois Chicago. Retrieved January 18, 2026, from [Link]

  • Eglen, R. M. (2009). Signaling Diversity Mediated by Muscarinic Acetylcholine Receptor Subtypes and Evidence for Functional Selectivity. R Discovery. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Wikipedia. Retrieved January 18, 2026, from [Link]

  • Harvey, R. D. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. American Physiological Society. Retrieved January 18, 2026, from [Link]

  • JoVE. (2023). Video: Cholinergic Receptors: Muscarinic. JoVE. Retrieved January 18, 2026, from [Link]

  • Innoprot. (n.d.). M3 Muscarinic Acetylcholine Receptor Assay. Innoprot. Retrieved January 18, 2026, from [Link]

  • Wang, T., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. Retrieved January 18, 2026, from [Link]

  • Li, B., & Dzubiella, J. (2019). Interfaces and hydrophobic interactions in receptor-ligand systems: A level-set variational implicit solvent approach. AIP Publishing. Retrieved January 18, 2026, from [Link]

  • Millipore. (n.d.). Receptor Binding Assays. Millipore. Retrieved January 18, 2026, from [Link]

  • Kiec-Kononowicz, K., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Retrieved January 18, 2026, from [Link]

  • Hegde, S. S. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed. Retrieved January 18, 2026, from [Link]

  • Bermudez, M., & Wolber, G. (2018). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Springer. Retrieved January 18, 2026, from [Link]

  • Stocks, M. J., et al. (2010). The discovery of new spirocyclic muscarinic M3 antagonists. PubMed. Retrieved January 18, 2026, from [Link]

  • Debinski, A., & St-Georges, F. (2020). The Hydrophobic Ligands Entry and Exit from the GPCR Binding Site-SMD and SuMD Simulations. PMC. Retrieved January 18, 2026, from [Link]

  • Schmidt, H., et al. (1984). Intracellular calcium mobilization on stimulation of the muscarinic cholinergic receptor in chick limb bud cells. PubMed. Retrieved January 18, 2026, from [Link]

  • (n.d.). How do electrostatic interactions influence ligand-receptor binding affinity?. (Source details not available).
  • Marrion, N. V., et al. (1998). Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition. PMC. Retrieved January 18, 2026, from [Link]

  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Retrieved January 18, 2026, from [Link]

  • Magnaghi, V., et al. (2020). Functional Characterization of Muscarinic Receptors in Human Schwann Cells. PMC. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Muscarinic Receptors. NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

  • CINP. (2021). Symposium 2 - Part 1 - The Importance of the Muscarinic M1 Receptor in CNS Function. YouTube. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). [35S]GTPgammaS binding in G protein-coupled receptor assays. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Retrieved January 18, 2026, from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. Retrieved January 18, 2026, from [Link]

  • Al-Achkar, D., et al. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. Retrieved January 18, 2026, from [Link]

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  • ResearchGate. (n.d.). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Ankersen, M., et al. (2005). The Design, Synthesis and Screening of a Muscarinic Acetylcholine Receptor Targeted Compound Library. PubMed. Retrieved January 18, 2026, from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. PubMed. Retrieved January 18, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this and structurally related spirocyclic compounds. This compound and its analogues are important scaffolds in medicinal chemistry, notably explored as M1 muscarinic agonists for potential therapeutic applications.[1]

The synthesis of this spirocyclic amine, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting guides, validated experimental protocols, and answers to frequently asked questions to help you navigate these challenges effectively. Our approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via a multi-step sequence starting from commercially available N-methyl-4-piperidone. The core of this strategy involves a key spirocyclization to construct the 1-oxa-8-azaspiro[4.5]decane framework, followed by functional group manipulation.

Synthetic_Pathway A N-Methyl-4-piperidone B Intermediate A (Alkylated Piperidone) A->B 1. Base (e.g., LDA) 2. Ethyl 2-(bromomethyl)acrylate C Intermediate B (Spirocyclic Ketone) B->C Acid-catalyzed Intramolecular Cyclization (e.g., p-TsOH) D This compound (Final Product) C->D Reduction (e.g., NaBH4)

Caption: General synthetic route to the target compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Part 1: Alkylation of N-Methyl-4-piperidone

Question 1: I am observing very low yields or no formation of the desired alkylated product (Intermediate A). What are the likely causes?

Answer: This is a common bottleneck and often points to issues with the deprotonation of the piperidone or the subsequent alkylation step.

  • Cause A: Incomplete Deprotonation. The formation of the enolate is critical.

    • Insight & Solution: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base suitable for this transformation. However, it is highly sensitive to moisture and air. Ensure you are using freshly prepared or titrated LDA. The reaction must be conducted under strictly anhydrous conditions in an inert atmosphere (Nitrogen or Argon) and at low temperatures (typically -78 °C) to prevent base degradation and side reactions.[2]

  • Cause B: Electrophile Degradation. The electrophile, ethyl 2-(bromomethyl)acrylate, can be unstable.

    • Insight & Solution: Use a fresh bottle of the acrylate reagent. It is advisable to add the electrophile slowly and dropwise to the enolate solution at -78 °C. This helps control any potential exotherm and minimizes degradation.[2]

  • Cause C: Competing Self-Condensation. The piperidone enolate can react with another molecule of the starting ketone (an aldol-type reaction).

    • Insight & Solution: This is favored if the electrophile is not added promptly after enolate formation or if the temperature is allowed to rise prematurely. Maintain a low temperature throughout the deprotonation and add the electrophile as soon as enolate formation is complete (typically after 15-30 minutes of stirring).

Part 2: Intramolecular Spirocyclization

Question 2: The cyclization to form the spirocyclic ketone (Intermediate B) is sluggish and incomplete, even after extended reaction times. How can I drive this reaction to completion?

Answer: Incomplete cyclization is a frequent challenge in spiroketal synthesis and typically relates to catalyst activity, reaction conditions, or equilibrium effects.[3][4]

  • Cause A: Insufficient Acid Catalysis. The reaction requires an acid catalyst to promote the intramolecular Michael addition followed by lactonization.

    • Insight & Solution: Ensure your acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) is pure and anhydrous. A catalytic amount (0.1 eq) is standard, but for stubborn reactions, a slight excess may be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to gauge progress.[2]

  • Cause B: Reversibility of the Reaction. The cyclization can be reversible.

    • Insight & Solution: To drive the equilibrium towards the product, it is crucial to remove byproducts, such as ethanol and water, as they form. Using a Dean-Stark apparatus with a refluxing solvent like toluene is highly effective for this purpose.[2]

  • Cause C: Suboptimal Temperature.

    • Insight & Solution: The reaction often requires elevated temperatures to proceed at a reasonable rate. If refluxing in toluene (~110 °C) is insufficient, consider a higher-boiling solvent like xylene. However, be mindful that excessively high temperatures can lead to decomposition.

Part 3: Reduction of the Spirocyclic Ketone

Question 3: My reduction of the ketone to the final alcohol is yielding a mixture of products or is incomplete. What should I check?

Answer: The choice of reducing agent and reaction conditions is critical for a clean and complete reduction.

  • Cause A: Inappropriate Reducing Agent.

    • Insight & Solution: Sodium borohydride (NaBH₄) is a mild and effective reagent for reducing ketones and is generally compatible with the tertiary amine in the molecule. It is typically used in alcoholic solvents like methanol or ethanol.[5] For more challenging reductions, a stronger reagent like lithium aluminum hydride (LAH) could be used, but this requires strictly anhydrous conditions and a more complex workup procedure.

  • Cause B: Incomplete Reaction.

    • Insight & Solution: Reductions with NaBH₄ are often rapid at 0 °C to room temperature. However, if TLC analysis shows remaining starting material, allow the reaction to stir longer or add an additional portion of the reducing agent. Ensure the pH of the reaction mixture is not strongly acidic, as this can decompose the borohydride.

  • Cause C: Formation of Diastereomers.

    • Insight & Solution: The reduction of the ketone creates a new stereocenter at the C-3 position. Depending on the reducing agent and conditions, you may obtain a mixture of diastereomers. This is an inherent aspect of the reaction. If a single diastereomer is required, chromatographic separation (e.g., column chromatography or preparative HPLC) will be necessary. Characterization by NMR will be essential to determine the diastereomeric ratio.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reductive amination step if I were to synthesize this via an alternative route involving an aldehyde? A1: For reductive aminations, the choice of solvent depends on the reducing agent. Sodium triacetoxyborohydride (STAB), a common and mild reagent, is sensitive to water and not ideal for methanol. It performs well in solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).[5] Sodium cyanoborohydride (NaCNBH₃) is less sensitive to water and is often used in methanol.[5]

Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine for amine-containing compounds) and visualize with potassium permanganate stain, which is excellent for detecting alcohols and other reducible functional groups. For more precise monitoring, LC-MS is invaluable as it provides both conversion and mass confirmation of the desired product.

Q3: My final product is difficult to purify by column chromatography. Are there any tips? A3: Tertiary amines like the final product can streak on silica gel. To mitigate this, you can pre-treat your silica with triethylamine or add 1-2% triethylamine to your chromatography eluent. This neutralizes the acidic sites on the silica gel, leading to better peak shape and separation. Alternatively, conversion to the hydrochloride salt can facilitate purification by crystallization.[2]

Q4: Can this synthesis be scaled up? What are the main considerations? A4: Yes, but with considerations. The use of LDA at a large scale requires careful handling due to its pyrophoric nature. Temperature control during the alkylation is critical to avoid side reactions. For the final reduction, adding NaBH₄ in portions is recommended to manage the exothermic reaction and hydrogen gas evolution.

Process Flow and Decision Making

The following diagram illustrates a logical workflow for troubleshooting low yield issues in the overall synthesis.

Troubleshooting_Flow start Low Final Yield check_step1 Analyze Purity of Intermediates (TLC, NMR) start->check_step1 impure_A Intermediate A Impure? check_step1->impure_A impure_B Intermediate B Impure? impure_A->impure_B No troubleshoot_A Troubleshoot Alkylation: - Check Base Quality - Anhydrous Conditions? - Temperature Control? impure_A->troubleshoot_A Yes troubleshoot_B Troubleshoot Cyclization: - Catalyst Activity? - Dean-Stark Used? - Sufficient Reflux Time? impure_B->troubleshoot_B Yes troubleshoot_C Troubleshoot Reduction: - Correct Reducing Agent? - Sufficient Equivalents? - Purification Issues? impure_B->troubleshoot_C No end Optimize and Repeat troubleshoot_A->end troubleshoot_B->end troubleshoot_C->end

Caption: Decision tree for troubleshooting low yield.

Key Experimental Protocols

Protocol 1: Synthesis of 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one (Intermediate B)
  • Enolate Formation: To a solution of N-methyl-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).

  • Stir the mixture at -78 °C for 30 minutes.

  • Alkylation: Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude alkylated intermediate in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for approximately 6-8 hours, or until TLC indicates completion.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate to yield the crude spirocyclic ketone. Purify by column chromatography.[2]

Protocol 2: Synthesis of this compound
  • Dissolve the purified 8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours, or until TLC shows complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. Purify by column chromatography (silica gel, eluting with a gradient of DCM/Methanol containing 1% triethylamine).

Summary of Reaction Parameters

StepKey ReagentsSolventTemperatureTypical YieldKey Considerations
Alkylation N-Methyl-4-piperidone, LDA, Ethyl 2-(bromomethyl)acrylateAnhydrous THF-78 °C to RT60-70%Strictly anhydrous conditions; slow addition of electrophile.
Cyclization p-Toluenesulfonic acidTolueneReflux (~110 °C)75-85%Use of Dean-Stark trap is essential for good yield.
Reduction Sodium borohydrideMethanol0 °C to RT85-95%Portion-wise addition of NaBH₄ to control exotherm.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 19, 2026, from [Link].

  • PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved January 19, 2026, from [Link].

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.

Sources

Technical Support Center: Purification of 8-Methyl-1-oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Methyl-1-oxa-8-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this class of spirocyclic compounds. The unique structural features of these molecules, containing a tertiary amine within a spirocyclic framework, often present specific challenges during isolation and purification.

This document moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to make informed decisions and adapt methodologies to your specific derivative.

Common Purification Challenges: At a Glance

Purification of 8-Methyl-1-oxa-8-azaspiro[4.5]decane derivatives can be complicated by several factors inherent to their structure. Understanding these potential hurdles is the first step toward developing a robust purification strategy.

ChallengeCommon Cause(s)Primary Recommended Techniques
Co-eluting Impurities Starting materials, non-cyclic byproducts, diastereomers.Column Chromatography, Recrystallization
Product Tailing on Silica Gel Strong interaction of the basic nitrogen with acidic silica gel.Column Chromatography with basic mobile phase modifier.
Low Recovery Irreversible adsorption on stationary phase, product volatility, emulsion formation during extraction.Acid-Base Extraction, Alumina Chromatography, careful solvent removal.
Product Decomposition Sensitivity to acidic or basic conditions, thermal instability.Neutral Alumina Chromatography, mild pH extractions.

Troubleshooting Guides & FAQs in a Question-and-Answer Format

This section directly addresses specific issues you may encounter during your experiments.

Section 1: Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique for basic compounds like the 8-Methyl-1-oxa-8-azaspiro[4.5]decane core.[1] It leverages the ability to reversibly protonate the tertiary amine, moving the compound of interest between aqueous and organic phases.

Q1: My yield is very low after performing an acid-base extraction. What could be the cause?

A1: Low recovery can stem from several factors:

  • Incomplete Extraction: The pH of the aqueous layers may not be optimal. When extracting the protonated amine into the aqueous phase, ensure the pH is sufficiently acidic (typically pH 1-2) using acids like 1M HCl or 1M H₂SO₄.[2][3] Conversely, when liberating the free base, ensure the aqueous layer is sufficiently basic (typically pH 12-14) with a base like NaOH. Check the pH of the aqueous layer with pH paper after each extraction.

  • Emulsion Formation: Vigorous shaking can lead to stable emulsions, trapping your product at the interface.[4] To break an emulsion, try adding a saturated brine solution to the separatory funnel to increase the polarity of the aqueous phase.[4] Gentle swirling or inverting the funnel, rather than vigorous shaking, can prevent emulsion formation.[4]

  • Incorrect Choice of Acid/Base: While strong acids are generally effective, some derivatives may be sensitive. For more delicate compounds, consider using a weaker acid like 10% acetic acid or formic acid.[2] However, be aware that extraction efficiency might be lower with weaker acids.[2]

Q2: I've formed a persistent emulsion during my extraction that won't break with brine. What are my options?

A2: Persistent emulsions are a common frustration. Here's a troubleshooting workflow:

G start Persistent Emulsion Formed brine Add Saturated Brine start->brine First Step filter Filter through Celite® or Glass Wool brine->filter If Brine Fails centrifuge Centrifuge the Mixture filter->centrifuge If Filtration Fails solvent Add a Small Amount of a Different Organic Solvent (e.g., THF) centrifuge->solvent If Centrifugation is Ineffective wait Allow to Stand Overnight solvent->wait Last Resort

Caption: Workflow for breaking persistent emulsions.

Section 2: Column Chromatography

Column chromatography is the workhorse for purifying moderately polar organic compounds. However, the basic nitrogen in 8-Methyl-1-oxa-8-azaspiro[4.5]decane derivatives requires special consideration.

Q3: My compound is streaking badly on the silica gel column, leading to poor separation. How can I fix this?

A3: Streaking, or tailing, is a classic sign of strong, non-ideal interactions between your basic compound and the acidic silanol groups on the surface of the silica gel.[4]

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase.[4][5] Triethylamine (Et₃N) at 0.1-1% (v/v) is a standard choice. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: If streaking persists, consider switching to a less acidic stationary phase.[6]

    • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.[4][7]

    • Reversed-Phase Silica (C18): This can be an excellent option, particularly for more polar derivatives.

Q4: How do I choose the right solvent system (mobile phase) for my column?

A4: The selection of the mobile phase is critical for achieving good separation.[8]

  • Start with TLC: Always begin by running Thin Layer Chromatography (TLC) plates in various solvent systems.[9] A good starting point for these compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Target Rf Value: Aim for an Rf (retention factor) of around 0.25-0.35 for your desired compound on the TLC plate.[7][9] This generally provides the best separation on a column.

  • Adjust Polarity:

    • If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[4]

    • If the Rf is too high (spot runs to the top), decrease the polarity (e.g., increase the percentage of hexanes).[4]

  • Incorporate Modifiers: Once you have a good solvent system, add your basic modifier (e.g., 0.5% Et₃N) and re-run the TLC to ensure the Rf is still in the optimal range.

Q5: I'm not getting good separation between my desired product and a closely related impurity. What should I do?

A5: This is a common challenge, especially with diastereomers or regioisomers.

  • Fine-Tune the Mobile Phase: Small changes in the solvent system can have a big impact. Try switching one of the solvents for another of similar polarity but different chemical properties (e.g., replace ethyl acetate with acetone).

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can improve separation. Start with a lower polarity mobile phase and gradually increase the polarity over the course of the column run.

  • Consider Supercritical Fluid Chromatography (SFC): For challenging separations, especially chiral ones, SFC can offer superior resolution and higher throughput compared to traditional HPLC.[10]

Section 3: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided your compound is a solid.[5]

Q6: I can't find a suitable single solvent for recrystallization. What should I try?

A6: A two-solvent system is often the solution.[4]

  • Identify a "Good" Solvent: Find a solvent in which your compound is highly soluble, even at room temperature.

  • Identify a "Poor" Solvent: Find a solvent in which your compound is poorly soluble, even when hot. The two solvents must be miscible.

  • Procedure:

    • Dissolve your crude compound in the minimum amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility of your compound decreases.

Q7: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A7: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is too supersaturated or cooled too quickly.[4]

  • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool more slowly.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[4]

Q8: How can I improve the recovery from recrystallization?

A8:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. The more solvent you use, the more product will remain dissolved in the mother liquor.

  • Cool Slowly: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Concentrate the Mother Liquor: After filtering your crystals, you can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Final Purity Assessment

Q9: How can I be confident in the purity of my final compound?

A9: A combination of analytical techniques is essential for confirming purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and identifying any residual solvent or impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Quantitative NMR (qNMR): This powerful technique can determine the absolute purity of a sample without needing a reference standard of the analyte itself.[6]

Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer 2-3 times with 1M HCl. The basic product will move into the aqueous layer as its hydrochloride salt.

  • Combine the acidic aqueous layers. "Back-extract" with a fresh portion of organic solvent to remove any neutral or acidic impurities.

  • Cool the combined aqueous layer in an ice bath and make it basic (pH >12) by slowly adding a concentrated base like 6M NaOH.

  • Extract the now-basic aqueous layer 3-4 times with an organic solvent (DCM or ethyl acetate). The product will now be in its free-base form and move back into the organic layer.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography with Basic Modifier
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.[9]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin eluting with the mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Et₃N).

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G cluster_0 Purification Strategy Selection start Crude Product Mixture is_basic Is the major impurity non-basic? start->is_basic is_solid Is the product a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No is_basic->is_solid No extraction Perform Acid-Base Extraction is_basic->extraction Yes extraction->is_solid recrystallize->column If purity is insufficient

Caption: Decision tree for selecting a primary purification method.

References

Sources

Stability issues of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability and Experimental Integrity

Disclaimer: This technical guide is intended to provide scientifically grounded advice to researchers, scientists, and drug development professionals working with (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol. As of the last update, specific, peer-reviewed stability studies on this exact molecule are not publicly available. The information herein is synthesized from established chemical principles, data on analogous structures, and extensive experience in synthetic and medicinal chemistry. All recommendations should be adapted and validated within your specific experimental context.

Introduction

This compound is a complex heterocyclic compound featuring a spiroketal, a tertiary amine within a piperidine ring, and a primary alcohol. This unique combination of functional groups necessitates careful consideration of its stability in solution to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions to empower researchers in their work with this molecule.

Molecular Structure and Potential Stability Liabilities

The stability of this compound in solution is primarily influenced by the reactivity of its three key functional groups. Understanding these will inform appropriate handling, storage, and experimental design.

Molecule_Structure cluster_molecule This compound cluster_groups Key Functional Groups mol mol spiroketal Spiroketal mol->spiroketal Prone to acid-catalyzed hydrolysis tertiary_amine Tertiary Amine (N-Methylpiperidine) mol->tertiary_amine Susceptible to oxidation primary_alcohol Primary Alcohol mol->primary_alcohol Generally stable, but can be oxidized

Caption: Key functional groups of this compound and their primary stability concerns.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound shows a gradual loss of purity over time, even when stored at low temperatures. What could be the cause?

A1: Gradual degradation is likely due to slow oxidation of the tertiary amine (the N-methylpiperidine nitrogen) to form the corresponding N-oxide. This can occur even at low temperatures if the solution is exposed to atmospheric oxygen. The presence of trace metal impurities in your solvent or on your glassware can catalyze this oxidation.

Q2: I observe a new, more polar peak in my HPLC analysis after storing my compound in an acidic buffer. What is this impurity?

A2: The spiroketal moiety is susceptible to acid-catalyzed hydrolysis.[1][2] In the presence of acid, the spiroketal can reversibly open to form a dihydroxy ketone intermediate. While this is an equilibrium process, the intermediate itself can potentially undergo other reactions or exist as a separate entity in solution, appearing as a new, more polar peak in your chromatogram.

Q3: Can I use methanol as a solvent for this compound?

A3: While methanol is a common solvent, it is important to use high-purity, anhydrous methanol. The presence of acidic impurities can promote spiroketal hydrolysis. For long-term storage, a less reactive, aprotic solvent such as anhydrous acetonitrile or THF may be preferable, provided the compound is soluble.

Q4: Is the compound sensitive to light?

A4: While there is no specific data on the photosensitivity of this molecule, compounds with tertiary amines can be susceptible to photo-oxidation. As a general precautionary measure, it is recommended to store solutions of this compound in amber vials or otherwise protected from light, especially for long-term storage.

Q5: What are the ideal storage conditions for a stock solution of this compound?

A5: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile, THF) at a known concentration. We recommend storing solutions under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Impurities in the solid material or solvent contamination.1. Verify the purity of the solid material using a different analytical technique if possible (e.g., NMR).2. Use fresh, high-purity, anhydrous solvents.3. Ensure glassware is scrupulously clean and dry.
Appearance of a new, more polar peak over time. 1. Oxidation: Formation of the N-oxide.[3][4]2. Hydrolysis: Acid-catalyzed opening of the spiroketal.1. For Oxidation: Degas solvents before use and store solutions under an inert atmosphere. Avoid sources of metal contamination.2. For Hydrolysis: Ensure the solution is not acidic. If an acidic pH is required for your experiment, prepare the solution fresh and use it immediately.
Loss of parent compound peak area with no obvious major degradant. Formation of multiple minor degradation products or non-UV active degradants.1. Use a mass spectrometer (MS) detector to search for expected masses of potential degradants (see Potential Degradation Pathways section).2. Consider using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) which are more universal than UV detectors.
Precipitation of the compound from solution upon storage. Poor solubility in the chosen solvent at low temperatures or degradation to a less soluble product.1. Confirm the solubility of the compound in the chosen solvent at the storage temperature.2. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the components.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected results.

Degradation_Pathways Parent This compound N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidation (O2, trace metals) Dihydroxy_Ketone Dihydroxy Ketone (from Hydrolysis) Parent->Dihydroxy_Ketone Acid-Catalyzed Hydrolysis (H+) Oxidized_Alcohol Aldehyde/Carboxylic Acid (from Alcohol Oxidation) Parent->Oxidized_Alcohol Oxidation (Strong Oxidants)

Caption: Inferred primary degradation pathways for this compound.

  • N-Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation by atmospheric oxygen, peroxides, or other oxidizing agents, leading to the formation of the corresponding N-oxide.[3][4] This is often the most common degradation pathway under standard storage conditions.

  • Spiroketal Hydrolysis: In the presence of acid, the spiroketal can undergo hydrolysis to form an equilibrium with the open-chain dihydroxy ketone.[1][2][5] This process is reversible, and the equilibrium position will depend on the pH and solvent.

  • Alcohol Oxidation: The primary alcohol is relatively stable but can be oxidized to the corresponding aldehyde or carboxylic acid in the presence of strong oxidizing agents.[6] This is less likely to occur under typical storage or experimental conditions unless such reagents are intentionally added.

Experimental Protocols

Protocol 1: Recommended Preparation and Handling of Stock Solutions

To minimize degradation, a standardized procedure for solution preparation is recommended.

Workflow_Stock_Solution cluster_prep Preparation cluster_storage Storage A Weigh compound in a clean, dry vial B Add anhydrous, high-purity aprotic solvent (e.g., Acetonitrile) A->B C Sonicate briefly to dissolve B->C D Purge headspace with inert gas (Ar or N2) C->D E Seal tightly with a PTFE-lined cap D->E F Store at ≤ -20°C, protected from light E->F

Caption: Recommended workflow for preparing and storing stock solutions.

Protocol 2: Suggested HPLC-MS Method for Stability Assessment

A robust analytical method is essential for monitoring the stability of the compound. The following provides a starting point for method development.

Parameter Recommendation Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive mode ESI-MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolElutes the compound and potential degradants.
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 5-10 minutes.To separate the parent compound from more polar degradants (N-oxide, hydrolyzed form) and less polar impurities.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical LC-MS.
Column Temp. 30 - 40 °CEnsures reproducible retention times.
Detection ESI+ Mass SpectrometryThe tertiary amine is readily protonated, making positive ion mode highly sensitive. Monitor for the [M+H]⁺ of the parent and potential degradants.
UV Detection 210-220 nm (if required)The compound lacks a strong chromophore, so UV sensitivity may be low.

Expected [M+H]⁺ Ions to Monitor:

  • This compound: C₁₀H₁₉NO₂ - m/z 186.14

  • N-Oxide Degradant: C₁₀H₁₉NO₃ - m/z 202.14

  • Hydrolyzed Dihydroxy Ketone: C₁₀H₂₁NO₃ - m/z 204.15

References

  • BenchChem. (2025). A Comparative Guide to Modern Spiroketal Synthesis: Benchmarking New Synthetic Routes.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). MedCrave.
  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.
  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column.
  • Wikipedia. (2023). 1-Methylpiperidine.
  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425-2430.
  • Wikipedia. (2023). Alcohol (chemistry).
  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Asymmetric Synthesis of Spiroketals. Chemical Reviews, 105(11), 4406–4440.
  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617–1661.
  • SINTEF. (2011).
  • Wikipedia. (2023). Spiroketal.
  • Master Organic Chemistry. (2015).
  • ChemTube3D. (n.d.).
  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133076511, this compound.

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M1 Receptor Agonist Assays: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support hub for troubleshooting in vitro assays involving M1 muscarinic receptor agonists. As researchers and drug development professionals, we understand that an unexpected result, such as low efficacy or potency of a lead compound, can be a significant roadblock. This guide is designed to provide you with a logical, experience-driven framework to diagnose and resolve common issues encountered in M1 functional assays. Instead of a simple checklist, we will explore the "why" behind each experimental variable, empowering you to make informed decisions and build robust, self-validating assay systems.

Visual Troubleshooting Pathway

Before diving into specific issues, let's visualize a typical troubleshooting workflow. This decision tree can help you navigate to the most relevant section of this guide based on your primary observation.

Troubleshooting_Workflow start Start: Agonist Shows Low Efficacy/Potency q_control Is the positive control (e.g., Carbachol, Acetylcholine) also showing a weak or shifted response? start->q_control a_system_issue System-Wide Problem Suspected q_control->a_system_issue Yes a_compound_issue Compound-Specific Problem Suspected q_control->a_compound_issue No check_cells 1. Verify Cell Health & Receptor Expression a_system_issue->check_cells check_compound 1. Confirm Compound Integrity & Concentration a_compound_issue->check_compound check_assay 2. Scrutinize Assay Conditions & Reagents check_cells->check_assay check_mechanism 2. Investigate Pharmacological Mechanism check_compound->check_mechanism

Caption: A decision tree to guide initial troubleshooting steps.

Section 1: System-Wide Problems (Positive Control Is Underperforming)

If your trusted positive control agonist like Carbachol or Acetylcholine is failing to produce a robust, consistent response, the issue likely lies within your assay system itself. Let's break down the potential culprits.

FAQ 1: My Carbachol EC50 has shifted rightward (lower potency), and the maximum response is low. What's the first thing to check?

Answer: The first and most critical area to investigate is the health and integrity of your cell line. GPCR signaling assays are fundamentally dependent on healthy cells expressing the target receptor at consistent levels.[1] Any deviation here will ripple through your entire dataset.

Core Areas to Investigate:

  • Mycoplasma Contamination: This is a common and often overlooked issue. Mycoplasma can alter cell metabolism, membrane potential, and overall health, leading to poor or erratic assay performance. Regular testing is non-negotiable.

  • Receptor Expression Levels: Has the M1 receptor expression in your stable cell line diminished over time? This is a frequent occurrence. You must validate expression periodically.

Protocol: Validating M1 Receptor Expression via qPCR

  • Sample Collection: Harvest a pellet of your experimental cells and a low-passage, validated control cell pellet.

  • RNA Extraction: Isolate total RNA using a reputable kit (e.g., TRIzol or column-based kits). Ensure high purity (A260/280 ratio of ~2.0).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using a high-capacity cDNA synthesis kit.

  • qPCR Reaction: Set up your qPCR reaction using a validated primer set for the human M1 receptor (CHRM1) and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Analysis: Calculate the relative expression of CHRM1 using the ΔΔCt method. A significant decrease in expression compared to your control cells is a red flag.

Section 2: Assay and Reagent-Specific Issues

If your cells are healthy and expressing the receptor, the next step is to scrutinize the assay components and conditions.

FAQ 2: I'm using a calcium mobilization assay, and my signal window is poor with high background. What could be the cause?

Answer: Calcium mobilization is the canonical downstream readout for Gq-coupled receptors like M1.[6][7] However, fluorescence-based assays are sensitive to a variety of interferences.[8][9]

Troubleshooting Calcium Assays:

Potential CauseScientific Rationale & ExplanationRecommended Solution
Dye Loading Issues Insufficient loading time, suboptimal temperature, or the presence of serum esterases can lead to incomplete de-esterification of dyes like Fluo-4 AM, resulting in a high extracellular background signal.Optimize dye loading time and temperature (e.g., 30-60 min at 37°C). Ensure a wash step with a serum-free buffer is performed post-loading to remove extracellular dye.
Compound Interference Your test compound itself might be fluorescent, quenching the signal, or interfering with the dye.[10][11]Run a control plate where you add the compound to cells without the calcium dye and measure fluorescence at the same wavelengths to check for intrinsic compound fluorescence.
Assay Buffer Components Components in your buffer, such as phenol red, can contribute to background fluorescence. Some compounds or buffers (e.g., containing citrate) can chelate calcium, reducing the available ion pool.[12]Use a simplified Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES. Avoid phenol red for fluorescence assays.
Cell Health/Density Unhealthy or dying cells have compromised membrane integrity, leading to leaky calcium channels and a high, unstable baseline. Overly confluent cells may show a desensitized response.Ensure optimal cell seeding density so that cells are ~90% confluent at the time of the assay. Use Trypan blue to confirm high viability (>95%) before starting.
M1 Receptor Signaling Pathway

The M1 receptor is a Gq-coupled GPCR. Agonist binding initiates a well-defined signaling cascade. Understanding this pathway is key to selecting the right assay and troubleshooting it effectively.

M1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist M1 Agonist M1R M1 Receptor Agonist->M1R Binds Gq Gαq/11 M1R->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca_ER Ca²⁺ (from ER) Ca_ER->PKC ER->Ca_ER Releases

Caption: Canonical M1 receptor Gq signaling pathway.

FAQ 3: My calcium signal is transient and hard to capture. Should I try a different assay?

Answer: Yes. While calcium flux is a direct result of M1 activation, the signal can be very rapid and may not be ideal for all screening platforms.[13] For a more stable, endpoint reading, consider an assay that measures an accumulated downstream metabolite. The IP-One HTRF assay is an excellent choice.

Scientific Rationale:

The IP-One assay measures the accumulation of inositol monophosphate (IP1), which is a stable downstream metabolite in the phospholipase C pathway.[14][15] Lithium chloride (LiCl) is added to block the final degradation step of IP1, allowing it to accumulate over time (typically 30-60 minutes).[15][16] This provides a much wider time window for measurement compared to the fleeting calcium signal. The assay uses Homogeneous Time-Resolved Fluorescence (HTRF), which is less susceptible to interference from colored or fluorescent compounds.[14][15]

Protocol: IP-One HTRF Assay

  • Cell Seeding: Seed M1-expressing cells (e.g., CHO-M1 or HEK293-M1) in a 384-well plate and allow them to adhere overnight.[17]

  • Compound Stimulation: Remove the culture medium and add your test agonist, diluted in stimulation buffer containing LiCl. Incubate for the optimized time (e.g., 60 minutes) at 37°C.[18]

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 acceptor and anti-IP1-Cryptate donor) directly to the wells.[17][18]

  • Incubation: Incubate at room temperature for 1 hour to allow the competitive immunoassay to reach equilibrium.[18]

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of IP1 produced.[14][18]

Section 3: Compound-Specific Problems (Positive Control Works, Test Compound Fails)

If your positive control is behaving as expected, but your test compound shows low or no efficacy, the focus shifts to the compound itself and its specific pharmacological properties.

FAQ 4: My compound is potent in a binding assay but shows no functional activity. What's happening?

Answer: This classic discrepancy often points to one of two things: the compound is an antagonist, or there's an issue with its stability or bioavailability in the functional assay.

Investigative Steps:

  • Confirm Agonist vs. Antagonist Activity: The most direct way to test this is to run the compound in antagonist mode. Pre-incubate the cells with your test compound before challenging them with a sub-maximal (EC80) concentration of a known agonist like Carbachol. If your compound inhibits the Carbachol response, it's acting as an antagonist or inverse agonist.

  • Assess Compound Stability: Was the compound dissolved in an appropriate solvent (e.g., DMSO)? Has it been stored correctly? Has it undergone multiple freeze-thaw cycles? Degradation is a common problem. Use freshly prepared solutions for critical experiments.

  • Consider Biased Agonism: GPCRs can signal through multiple pathways, not just G-proteins.[19] A compound might be an agonist for a β-arrestin recruitment pathway but not for the Gq pathway.[5][19] If your project goals allow, testing the compound in a β-arrestin recruitment assay can provide a more complete pharmacological profile.[5]

Summary and Final Recommendations

Troubleshooting low agonist efficacy is a systematic process of elimination. Always validate your core assay system with a reliable positive control first. If the system is sound, then turn your focus to the unique pharmacology of your test compound. By understanding the underlying biology of the M1 receptor and the principles of your chosen assay, you can efficiently diagnose problems and generate reliable, reproducible data.

References

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  • BMG Labtech. (n.d.). HTRF IP-One assay used for functional screening.
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  • D'souza, K., & Chavan, S. (2019). Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. International Journal of Molecular Sciences, 20(21), 5323.
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  • Benchchem. (n.d.). Technical Support Center: Interpreting Ambiguous Results from M1/M4 Agonist Assays.
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  • Singh, R., et al. (2006). High level stable expression of pharmacologically active human M1-M5 muscarinic receptor subtypes in mammalian cells. Biotechnology Letters, 28(2), 121-129.
  • Yamazawa, T., et al. (2013). Distinct roles of M1 and M3 muscarinic acetylcholine receptors controlling oscillatory and non-oscillatory [Ca2+]i increase. Cell Calcium, 54(5), 333-341.
  • Falkenburger, B. H., et al. (2009). Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells. The Journal of General Physiology, 135(2), 99-114.
  • Bertin, M. (2026, January 6). Why Your GPCR Assays Are Perfect on Paper and a Mess in Real Life.
  • Pipeline Therapeutics. (2024, July 31). Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis. Proceedings of the National Academy of Sciences, 121(32), e2405391121.
  • Langmead, C. J., et al. (2008). M1 muscarinic receptor signaling in mouse hippocampus and cortex. British Journal of Pharmacology, 154(7), 1547-1555.
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  • Lee, S., & Gesty-Palmer, D. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1175, 125-133.
  • Congreve, M., et al. (2017). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. eLife, 6, e28109.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-382.
  • Bradley, S. J., et al. (2020). Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs.
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Technical Support Center: Enhancing M4 Receptor Selectivity of 8-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers engaged in the development of 8-azaspiro[4.5]decane derivatives as selective M4 muscarinic acetylcholine receptor (mAChR) modulators. This guide is designed to provide practical, in-depth solutions to common experimental challenges and answer frequently asked questions, leveraging established scientific principles and field-proven insights. Our goal is to help you navigate the complexities of achieving high subtype selectivity and optimize your drug discovery workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work, offering diagnostic steps and potential solutions.

Question 1: My lead 8-azaspiro[4.5]decane derivative shows high affinity for the M4 receptor, but poor selectivity against other muscarinic subtypes, especially M2. What are my next steps?

Answer:

This is a common and significant hurdle in muscarinic receptor drug discovery. The high degree of structural conservation in the orthosteric binding site across M1-M5 subtypes makes achieving selectivity with direct agonists exceptionally challenging. Here is a systematic approach to diagnose and address poor selectivity.

Causality: The M2 and M4 receptors both couple to the Gi/o family of G proteins and share significant sequence homology in their transmembrane domains, which form the primary binding pocket for acetylcholine and its analogs.[1] Selectivity often arises from subtle differences in the less-conserved extracellular loops or allosteric sites.

Workflow for Addressing Poor Selectivity

G cluster_0 Phase 1: Confirm & Quantify cluster_1 Phase 2: Structural Modification (SAR) cluster_2 Phase 3: Explore Alternative Mechanisms A Initial Hit (High M4 Affinity, Low Selectivity) B Comprehensive Binding Panel (Ki at M1, M2, M3, M4, M5) A->B Radioligand displacement C Functional Assays (EC50/IC50 across all subtypes) B->C Confirm functional activity D Analyze Scaffold Identify vectors for modification C->D If selectivity remains poor G Test for Allosteric Modulation (PAM activity assay) C->G Consider alternative strategies E Hypothesis-Driven Synthesis - Modify spirocyclic core - Alter substituents on piperidine N - Explore carbamate isosteres D->E F Iterate & Re-screen E->F F->B Re-evaluate leads H Investigate Biased Agonism (e.g., Arrestin vs. G-protein) G->H

Caption: Decision tree for troubleshooting low M4 selectivity.

Step-by-Step Actions:

  • Confirm and Quantify Non-Selectivity:

    • Action: Run competitive radioligand binding assays for your compound against all five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line (e.g., CHO or HEK293). Use a non-selective radioligand like [³H]-N-methylscopolamine ([³H]-NMS).

    • Rationale: This provides quantitative affinity values (Ki) for each subtype, allowing you to calculate precise selectivity ratios (e.g., Ki(M2)/Ki(M4)). This is more reliable than single-concentration inhibition data.

  • Assess Functional Selectivity:

    • Action: Perform functional assays for each subtype. For Gi/o-coupled receptors like M4 and M2, a cAMP inhibition assay is a direct readout of activation.[2][3] For Gq-coupled M1, M3, and M5, a calcium mobilization assay is appropriate.

    • Rationale: A compound can have similar binding affinity but different functional efficacy or potency across subtypes. Functional data is often more predictive of in vivo effects.

  • Initiate Structure-Activity Relationship (SAR) Studies:

    • Action: Systematically modify the 8-azaspiro[4.5]decane scaffold. Focus on regions that project towards the less-conserved extracellular domains of the receptor.

      • Piperidine Nitrogen: The substituent on the basic nitrogen is critical for interaction with the canonical aspartate residue in transmembrane domain 3. Small changes here can drastically alter activity and selectivity.

      • Spirocyclic Core: Modifications to the spirocyclic rings can alter the compound's conformational rigidity and vectoral projection of other functional groups.

      • Isosteric Replacements: If your scaffold contains a common functional group like a carbamate, explore novel isosteres. Replacing a carbamate with a pyrazine, for example, has been shown to enhance M4 selectivity in other scaffolds.[2]

    • Rationale: SAR provides empirical data on how structural changes impact biological activity, guiding the design of more selective analogs.[4]

  • Explore Positive Allosteric Modulation (PAM):

    • Action: Screen your derivatives in a PAM assay. This involves measuring the potentiation of the M4 receptor's response to a sub-maximal concentration (e.g., EC₂₀) of acetylcholine.[2]

    • Rationale: Allosteric sites are topographically distinct from the orthosteric site and are much less conserved across subtypes.[5] Targeting these sites is a clinically validated strategy for achieving high selectivity.[6] It's possible your scaffold has an affinity for an allosteric site.

Question 2: My compound has good M4 binding affinity (low nM Ki) but shows very low potency in the cAMP functional assay (µM EC50). What could be the cause?

Answer:

A significant rightward shift in functional potency relative to binding affinity can be perplexing. This discrepancy points to several potential experimental or pharmacological factors.

Potential Causes & Solutions:

  • Partial Agonism:

    • Explanation: The compound may be a partial agonist. It binds with high affinity but is inefficient at stabilizing the active receptor conformation required for maximal G-protein signaling. This results in a lower Emax (maximal effect) and often a lower potency (higher EC₅₀) compared to a full agonist.

    • Troubleshooting:

      • Determine Emax: Compare the maximal inhibition of cAMP production by your compound to a known full agonist (e.g., carbachol). If your compound's Emax is significantly lower, it is a partial agonist.

      • Consider Therapeutic Utility: Partial agonism is not necessarily a negative attribute. It can provide a ceiling effect that reduces the risk of overstimulation and associated side effects, which can be therapeutically advantageous.

  • Assay Conditions and Cell Line Issues:

    • Explanation: The specific conditions of your functional assay can dramatically influence the outcome. High levels of receptor expression (receptor reserve) can mask differences between full and partial agonists, while low expression can make it difficult to detect a signal from weaker agonists.

    • Troubleshooting:

      • Verify Cell Line: Confirm the expression level of the M4 receptor in your cell line via radioligand saturation binding (Bmax determination).

      • Optimize Assay Parameters: Ensure the forskolin concentration used to stimulate adenylyl cyclase is appropriate and that the assay window (signal-to-background) is sufficient.

      • Use a More Sensitive Assay: Consider a GTPγS binding assay. This assay measures the direct interaction of the G-protein with the activated receptor and can be more sensitive to subtle differences in agonist efficacy.

  • Biased Agonism:

    • Explanation: The compound might preferentially activate a signaling pathway other than G-protein coupling, such as the β-arrestin pathway. This "biased agonism" would lead to high affinity in a binding assay but poor performance in a G-protein-centric functional assay like cAMP inhibition.[4]

    • Troubleshooting:

      • Perform a β-arrestin Recruitment Assay: Use a commercially available assay (e.g., PathHunter®) to quantify β-arrestin translocation upon receptor activation. If your compound is potent in this assay but not in the cAMP assay, it is a biased agonist.

Frequently Asked Questions (FAQs)

Q1: Why is targeting the M4 receptor a promising therapeutic strategy for neurological disorders?

The M4 receptor is a key therapeutic target, primarily for schizophrenia and Parkinson's disease, due to its unique anatomical distribution and function within the central nervous system.[2][7]

  • Modulation of Dopamine: M4 receptors are highly expressed in brain regions critical for motor control and cognition, such as the striatum.[8] They act as inhibitory autoreceptors on cholinergic interneurons, and their activation ultimately leads to a reduction in dopamine release in these key circuits.[6][9] Since psychosis in schizophrenia is linked to hyperdopaminergic activity, M4 agonists can help normalize this imbalance.[9]

  • Potential for Improved Side-Effect Profile: It is hypothesized that selective activation of the M4 receptor could provide the antipsychotic and cognitive benefits seen with non-selective muscarinic agents (like xanomeline) while minimizing the dose-limiting cholinergic side effects (e.g., gastrointestinal distress) caused by activation of peripheral M2 and M3 receptors.[2]

  • Treating Movement Disorders: In Parkinson's disease, the loss of dopamine leads to a relative overactivity of the cholinergic system.[10] Selective M4 antagonists can help rebalance this system, providing a rationale for their use in treating motor symptoms.[10][11]

Q2: What is the primary signaling pathway for the M4 receptor?

The M4 muscarinic receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gi/o family of heterotrimeric G proteins.[6]

M4_Signaling compound M4 Agonist (e.g., 8-azaspiro[4.5]decane derivative) receptor M4 Receptor compound->receptor Binds & Activates g_protein Gi/o Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αi subunit inhibits camp cAMP ac->camp Conversion atp ATP atp->ac response ↓ Neuronal Excitability ↓ Neurotransmitter Release camp->response Leads to

Caption: Canonical M4 receptor Gi-coupled signaling pathway.

Mechanism of Action:

  • Agonist Binding: An M4 agonist binds to the receptor.

  • G-Protein Activation: This induces a conformational change in the receptor, causing it to activate its associated Gi/o protein. The Gαi subunit dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3]

  • Downstream Effects: The reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to changes in neuronal excitability and a reduction in neurotransmitter release.

Q3: What is a standard protocol for determining the binding affinity (Ki) of a compound for the M4 receptor?

A competitive radioligand binding assay is the gold standard for determining the affinity of an unlabeled test compound.

Protocol: [³H]-NMS Competitive Binding Assay

Objective: To determine the inhibition constant (Ki) of a test compound at the human M4 muscarinic receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human M4 receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Non-specific binding control: Atropine (10 µM final concentration).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Plate Preparation: Prepare a serial dilution of your test compound in assay buffer. Typically, 11 concentrations are used to generate a full competition curve.

  • Assay Setup (per well):

    • Add 50 µL of assay buffer (for total binding) or 10 µM Atropine (for non-specific binding).

    • Add 50 µL of the appropriate test compound dilution.

    • Add 50 µL of [³H]-NMS diluted in assay buffer to a final concentration near its Kd (e.g., ~1 nM).

    • Add 50 µL of M4-expressing cell membranes (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding CPM from all other values.

    • Plot the specific binding CPM against the log concentration of your test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Q4: How should I structure my screening cascade to identify and validate an M4-selective lead compound?

A well-designed screening cascade efficiently filters large numbers of compounds to identify promising leads with the desired pharmacological profile while minimizing wasted effort on unsuitable molecules.

Screening Cascade for M4 Selective Agonists
Stage Assay Type Purpose Key Parameters Criteria for Progression
1. Primary Screen Radioligand Binding (M4)Identify compounds with affinity for the M4 receptor.% Inhibition @ 10 µM>50% Inhibition
2. Dose-Response Radioligand Binding (M4)Determine binding potency.KiKi < 1 µM
3. Selectivity Panel Radioligand Binding (M1-M5)Determine selectivity against other muscarinic subtypes.Ki (M1, M2, M3, M5)>10-fold selectivity over M1, M2, M3, M5
4. Functional Screen M4 Functional Assay (e.g., cAMP)Confirm agonist activity at M4.EC₅₀, EmaxEC₅₀ < 1 µM, Emax > 50%
5. Functional Selectivity Functional Assays (M1-M5)Confirm functional selectivity.EC₅₀/IC₅₀>30-fold functional selectivity
6. Lead Optimization ADME/Tox, PK, in vivo modelsAssess drug-like properties and efficacy in disease models.Solubility, permeability, metabolic stability, brain penetrationFavorable ADME/PK profile and in vivo efficacy

References

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  • Moehle, M. S., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. Available at: [Link]

  • Gkoktsis, A., et al. (2023). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. MDPI. Available at: [Link]

  • Conn, P. J., et al. (2025, August 18). THE DEVELOPMENT OF DRUGS TO ACTIVATE THE MUSCARINIC M1 AND M4 RECEPTORS TO TREAT DISORDERS OF THE HUMAN CNS. Oxford Academic. Available at: [Link]

  • Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Challenges in the development of an M4 PAM in vivo tool compound: The discovery of VU0467154 and unexpected DMPK profiles of close analogs. Available at: [Link]

  • VUMC News. (2018, January 18). Investigators eye new target for treating movement disorders. Available at: [Link]

  • Patsnap Synapse. (2025, March 11). What are the key players in the pharmaceutical industry targeting M4?

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Avoiding off-target effects of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Mitigating Off-Target Effects

Welcome to the technical support center for researchers utilizing (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol. As a potent muscarinic acetylcholine receptor (mAChR) agonist, this compound offers significant potential in various research applications. However, ensuring experimental success and data integrity hinges on the ability to distinguish and control for off-target effects.

This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to empower you to conduct robust and reproducible experiments. We will delve into the underlying principles of on-target versus off-target effects, provide actionable strategies for their identification, and offer guidance on the thoughtful design of your experimental workflow.

Understanding the Landscape: On-Target vs. Off-Target Effects

In pharmacological research, an on-target effect is the desired physiological or biochemical response resulting from the drug binding to its intended molecular target.[1][2][3] Conversely, an off-target effect arises when a drug interacts with unintended molecules, leading to unforeseen and often undesirable consequences that can confound experimental results.[1][2][3] For this compound, the on-target effects are mediated through the activation of muscarinic acetylcholine receptors.

Muscarinic receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) with diverse tissue distribution and signaling pathways.[4][5][6] This diversity is a key consideration, as a lack of subtype selectivity can be a primary source of on-target but undesirable physiological responses in complex biological systems.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[4][5][7]

  • M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[4][7]

A thorough understanding of these pathways is critical for interpreting experimental outcomes and identifying potential off-target liabilities.

Visualizing the Pathways: Muscarinic Receptor Signaling

Muscarinic_Signaling cluster_agonist cluster_receptors Muscarinic Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers Agonist (8-Methyl-1-oxa-8-azaspiro [4.5]decan-3-yl)methanol M1_M3_M5 M1, M3, M5 Agonist->M1_M3_M5 M2_M4 M2, M4 Agonist->M2_M4 Gq_11 Gq/11 M1_M3_M5->Gq_11 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC AC Adenylyl Cyclase (AC) Gi_o->AC IP3_DAG IP3 & DAG (↑ Intracellular Ca2+) PLC->IP3_DAG cAMP cAMP (↓) AC->cAMP

Caption: Muscarinic receptor signaling pathways.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected morphological changes after treatment. Is this an off-target effect?

A1: It's possible. Unforeseen changes in cell morphology can be indicative of off-target activity, such as cytotoxicity or interaction with cytoskeletal proteins. However, it could also be an on-target effect mediated by muscarinic receptor activation in your specific cell type, leading to changes in cell adhesion or shape. To investigate, we recommend performing a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your primary experiment to rule out overt toxicity. Additionally, consider using a well-characterized muscarinic antagonist, such as atropine, to see if the morphological changes are reversed. If the antagonist blocks the effect, it is likely an on-target, albeit unexpected, response.

Q2: I'm observing a response at a much lower (or higher) concentration than anticipated based on published data for similar compounds. What could be the cause?

A2: This discrepancy could be due to several factors. First, ensure the stability and purity of your compound stock. Improper storage can lead to degradation and reduced potency.[8] Second, cell line-specific differences in muscarinic receptor expression levels can significantly impact the observed potency. We recommend verifying the expression of muscarinic receptor subtypes in your cell line using qPCR or western blotting. Finally, consider the possibility of off-target effects at different concentrations. Some compounds exhibit a "biphasic" dose-response curve, where off-target effects at higher concentrations can confound the results.[8]

Q3: How can I be sure that the observed effect is mediated by muscarinic receptors and not another target?

A3: This is a critical question in pharmacological studies. The gold standard for demonstrating on-target activity is to perform a rescue experiment using a selective antagonist. Pre-treating your cells with a known muscarinic antagonist should block the effects of this compound if the response is indeed on-target. Another powerful technique is to use genetic knockdown (e.g., siRNA or CRISPR) of the specific muscarinic receptor subtype you believe is responsible for the effect.[9] If the effect is diminished or abolished in the knockdown cells, it provides strong evidence for on-target activity.

Q4: Are there any known off-target liabilities for muscarinic agonists that I should be aware of?

A4: While specific off-target interactions for this compound may not be extensively documented, the structurally related compound, cevimeline, provides some insights. Side effects of cevimeline in clinical use, such as excessive sweating, nausea, and visual disturbances, are primarily due to its systemic, on-target activation of muscarinic receptors in various tissues.[10][11][12][13] However, it is always prudent to consider potential off-target interactions with other GPCRs or ion channels, especially at higher concentrations. A literature search for the off-target profiles of structurally similar compounds can be a valuable starting point.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

Issue: A dose-dependent decrease in cell viability is observed, which is not the intended outcome of the experiment.

Workflow:

Cytotoxicity_Troubleshooting Start Unexpected Cytotoxicity Observed Step1 Step 1: Confirm Compound Integrity - Verify stock concentration - Check for precipitation - Assess purity (if possible) Start->Step1 Step2 Step 2: Perform Antagonist Co-treatment - Pre-incubate with muscarinic antagonist (e.g., atropine) - Treat with agonist - Measure cell viability Step1->Step2 Decision1 Is cytotoxicity blocked by antagonist? Step2->Decision1 Result1 On-target cytotoxicity (Consider cell model or on-target signaling) Decision1->Result1 Yes Result2 Off-target cytotoxicity Decision1->Result2 No Step3 Step 3: Orthogonal Viability Assays - Use assays with different mechanisms (e.g., membrane integrity vs. metabolic activity) Result2->Step3 Step4 Step 4: Characterize Cell Death Mechanism - Apoptosis vs. Necrosis assays (e.g., Caspase-3/7, Annexin V/PI staining) Step3->Step4

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocol: Antagonist Co-treatment for Cytotoxicity Assessment

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.[14] Allow cells to adhere overnight.

  • Antagonist Pre-incubation: Prepare a working solution of a non-selective muscarinic antagonist (e.g., atropine) at a concentration known to be effective in your cell system (typically 1-10 µM). Remove the cell culture medium and add fresh medium containing the antagonist. Incubate for 1-2 hours.

  • Agonist Treatment: Prepare a serial dilution of this compound. Add the agonist to the wells already containing the antagonist. Include control wells with agonist only, antagonist only, and vehicle only.

  • Incubation: Incubate the plate for the desired experimental duration.

  • Viability Assessment: Perform a cell viability assay (e.g., MTS or resazurin-based assay) according to the manufacturer's instructions.

  • Data Analysis: Compare the dose-response curve of the agonist in the presence and absence of the antagonist. A rightward shift in the dose-response curve or complete rescue of cell viability in the presence of the antagonist suggests on-target cytotoxicity.

Guide 2: Deconvoluting On-Target vs. Off-Target Signaling

Issue: An observed cellular response (e.g., reporter gene activation, protein phosphorylation) could be due to either on-target muscarinic receptor activation or an off-target interaction.

Workflow:

Signaling_Deconvolution Start Ambiguous Cellular Response Step1 Step 1: Pharmacological Inhibition - Co-treat with selective antagonists for M1-M5 - Co-treat with inhibitors of downstream pathways (e.g., PLC, Gi) Start->Step1 Step2 Step 2: Genetic Manipulation - siRNA/CRISPR knockdown of specific mAChR subtypes - Measure response in knockdown vs. control cells Start->Step2 Decision Is response abolished by antagonist or knockdown? Step1->Decision Step2->Decision OnTarget On-Target Effect Confirmed Decision->OnTarget Yes OffTarget Off-Target Effect Suspected Decision->OffTarget No Step3 Step 3: Profile against a panel of off-targets (e.g., GPCR screening panel, kinase panel) OffTarget->Step3

Caption: Workflow for deconvoluting signaling pathways.

Experimental Protocol: siRNA-mediated Knockdown for Target Validation

  • siRNA Transfection: Select and transfect your cells with siRNAs targeting the muscarinic receptor subtype(s) expressed in your cell line. Include a non-targeting (scrambled) siRNA control. Follow a validated transfection protocol for your specific cell type.

  • Incubation for Knockdown: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.

  • Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency by qPCR (to measure mRNA levels) or western blotting (to measure protein levels).

  • Functional Assay: Re-plate the transfected cells for your primary functional assay.

  • Agonist Treatment: Treat the knockdown and control cells with a concentration-response range of this compound.

  • Data Analysis: Compare the dose-response curves between the knockdown and control cells. A significant reduction in the maximal response or a rightward shift in the EC50 in the knockdown cells provides strong evidence that the observed effect is mediated by the targeted receptor.

Quantitative Data Summary: Key Parameters for Muscarinic Agonists

ParameterDescriptionTypical Range for Muscarinic AgonistsImportance in Off-Target Assessment
EC50/IC50 The concentration of an agonist/antagonist that produces 50% of the maximal response.nM to µMA significant deviation from the expected range may indicate off-target effects.
Emax The maximum response achievable with the agonist.Varies with assayA lower-than-expected Emax could suggest partial agonism or off-target inhibition at high concentrations.
Selectivity The ratio of binding affinity or potency for one receptor subtype over another.VariesPoor selectivity can lead to on-target but undesirable effects in systems with multiple receptor subtypes.
pKi The negative logarithm of the inhibition constant (Ki), indicating binding affinity.6-9Comparing pKi values across a panel of receptors can reveal off-target binding.

Concluding Remarks

References

  • Acetylcholine receptors (muscarinic) | Introduction . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Muscarinic Agonists - StatPearls - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]

  • Cholinergic Receptors: Muscarinic . JoVE. [Link]

  • How to Develop a Successful in vitro Screening Strategy . International Biopharmaceutical Industry. [Link]

  • How to Develop a Successful in vitro Screening Strategy . Sygnature Discovery. [Link]

  • Muscarinic acetylcholine receptor - Wikipedia . Wikipedia. [Link]

  • Three Steps for Setting up a Drug Screening Assay . Bitesize Bio. [Link]

  • Cevimeline: Side Effects and Non‑Systemic Alternatives: How Aquoral Can Help with Dry Mouth . Aquoral. [Link]

  • On-target and Off-target-based Toxicologic Effects . ResearchGate. [Link]

  • Cevimeline (Evoxac): Uses, Side Effects, Alternatives & More . GoodRx. [Link]

  • A troubleshooting guide to microplate-based assays . BMG LABTECH. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials . Science Translational Medicine. [Link]

  • What are the side effects of Cevimeline Hydrochloride? . Quora. [Link]

  • How to Troubleshoot Common In-cell Western Issues . Azure Biosystems. [Link]

  • On-target and off-target-based toxicologic effects . PubMed. [Link]

  • Cevimeline (oral route) - Side effects & dosage . Mayo Clinic. [Link]

  • 6 Steps for Successful in vitro Drug Treatment . Bitesize Bio. [Link]

  • Cevimeline - LiverTox - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph . Anticancer Research. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An . YouTube. [Link]

  • On-Target and Off-Target Side Effects . Targeted Oncology. [Link]

  • How can off-target effects of drugs be minimised? . Patsnap Synapse. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists . PubMed. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF . ResearchGate. [Link]

  • {8-oxa-2-azaspiro[4.5]decan-3-yl}methanol . AA Blocks. [Link]

  • Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[15][16]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice . PubMed. [Link]

  • [(2R)-8-(oxan-4-ylmethyl)-1-oxa-8-azaspiro[4.5]decan-2-yl]-pyrrolidin-1-ylmethanone . PubChem. [Link]

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Technical Support Center: Refinement of Analytical Methods for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the analytical challenges presented by spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing these unique three-dimensional structures. The inherent rigidity and potential for chirality in spirocycles demand a nuanced approach to analytical method development.[1][2][3] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the analysis of spirocyclic compounds, offering explanations for the underlying causes and providing actionable solutions.

Chromatographic Challenges

Q1: I'm observing poor peak shape (tailing or fronting) for my spirocyclic compound during HPLC analysis. What are the likely causes and how can I fix it?

A1: Poor peak shape for spirocyclic compounds in HPLC can stem from several factors related to their unique structures.

  • Secondary Interactions: The rigid, three-dimensional nature of spirocycles can lead to unwanted secondary interactions with the stationary phase. Silanol groups on silica-based columns are common culprits.

    • Solution:

      • Mobile Phase Modification: Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to mask silanol groups.

      • Column Selection: Switch to a column with end-capping or a different stationary phase chemistry (e.g., a polymer-based column) to minimize these interactions.

  • Slow On-Column Interconversion: Some spirocycles can exist as rapidly interconverting conformers. If the rate of interconversion is on the timescale of the chromatographic separation, it can lead to broad or misshapen peaks.

    • Solution:

      • Temperature Adjustment: Lowering the column temperature can sometimes slow down the interconversion enough to resolve the individual conformers or sharpen the peak of the averaged structure. Conversely, increasing the temperature might accelerate interconversion to a point where a single sharp peak is observed.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the injection volume or the concentration of your sample.

Q2: I'm struggling to achieve baseline separation of my spirocyclic enantiomers using chiral HPLC. What should I try next?

A2: Chiral separation of spirocyclic compounds is often challenging due to their compact and rigid structures.[4][5] A systematic approach to method development is crucial.

  • Column Screening is Key: There is no universal chiral stationary phase (CSP). The selection process is largely empirical.[4]

    • Recommendation: Screen a variety of CSPs based on different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides).[6][7] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Optimization: The choice of mobile phase significantly impacts chiral recognition.

    • Normal Phase vs. Reversed Phase: Both modes should be explored. Normal phase (e.g., hexane/isopropanol) often provides better selectivity for chiral separations.

    • Additives: Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can dramatically improve resolution by influencing the ionization state of the analyte and its interaction with the CSP.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations and is often considered a primary screening tool.[8][9] It typically offers faster separations and different selectivity.

Experimental Workflow for Chiral Method Development

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Alternative Technique A Select Diverse Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Pirkle) B Screen with Generic Gradients (Normal Phase & Reversed Phase) A->B C Identify Promising CSP/Mobile Phase Combinations B->C Partial or Full Separation F No Separation Achieved B->F No Separation D Optimize Mobile Phase Composition (Isocratic vs. Gradient, Additives) C->D E Adjust Temperature and Flow Rate D->E H Final Validated Method E->H Optimized Method G Consider Supercritical Fluid Chromatography (SFC) F->G G->H

Caption: A logical workflow for chiral method development for spirocyclic compounds.

Spectroscopic and Spectrometric Challenges

Q3: The NMR spectrum of my spirocyclic compound is complex and difficult to interpret. How can I simplify the analysis?

A3: The rigid, non-planar nature of spirocycles often leads to complex NMR spectra with non-intuitive coupling patterns.

  • 2D NMR is Essential: Standard 1D ¹H and ¹³C NMR are often insufficient.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the spirocyclic framework.

  • Conformational Analysis: Spirocycles can exhibit complex conformational dynamics.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close in proximity, providing invaluable information about the 3D structure and stereochemistry.[10]

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to study conformational changes or restricted bond rotations.

Q4: I'm having trouble interpreting the mass spectrum of my spirocyclic compound. The fragmentation pattern doesn't follow standard rules.

A4: The fragmentation of spirocyclic compounds in mass spectrometry can be complex due to their interconnected ring systems.[11][12]

  • Ring Strain and Cleavage: The spirocenter can be a point of stability or instability depending on the ring sizes. Fragmentation is often initiated by the cleavage of the weakest bonds, which may not be immediately obvious.[11]

  • Characteristic Fragmentation Pathways:

    • Spiro-cleavage: The initial fragmentation may involve the opening of one of the rings attached to the spiro atom.

    • Retro-Diels-Alder (if applicable): If one of the rings is a cyclohexene derivative, a retro-Diels-Alder fragmentation may be observed.

  • Tandem Mass Spectrometry (MS/MS): To gain a better understanding of the fragmentation pathways, it is essential to perform MS/MS experiments.[11] By isolating the molecular ion and inducing fragmentation, you can map out the daughter ions and propose fragmentation mechanisms.

Logical Relationship in MS/MS Analysis

G A Molecular Ion [M+H]+ B Fragment Ion 1 A->B Loss of Neutral Molecule A C Fragment Ion 2 A->C Loss of Radical B D Fragment Ion 3 B->D Further Fragmentation

Caption: A simplified diagram illustrating the parent-fragment relationships in MS/MS analysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the spirocyclic nature of a compound affect its stability during analysis?

A1: The stability of spirocyclic compounds can be influenced by the inherent strain of the ring systems.[13] For example, spirocycles containing small rings (e.g., cyclopropane or cyclobutane) can be susceptible to ring-opening under certain analytical conditions (e.g., high temperatures in GC or acidic mobile phases in LC). It is crucial to perform forced degradation studies to understand the potential degradation pathways of your compound.[14]

Q2: What are the key considerations for quantifying spirocyclic compounds in complex matrices like plasma or tissue homogenates?

A2: Quantifying spirocyclic compounds in biological matrices requires robust sample preparation and a sensitive detection method.[15][16]

  • Sample Preparation: The goal is to efficiently extract the analyte while removing interfering matrix components.[17] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. Method development should focus on optimizing the extraction solvent/sorbent to match the polarity of the spirocyclic compound.

  • Detection: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[17] A stable, isotopically labeled internal standard is highly recommended to ensure accuracy and precision.

Q3: Are there any general guidelines for selecting an initial HPLC column for a new spirocyclic compound?

A3: For a new spirocyclic compound of unknown properties, a good starting point is a reversed-phase C18 column. This is the most common and versatile type of column. It is advisable to screen different mobile phase pH values (e.g., acidic, neutral, and basic) to assess the compound's retention behavior and peak shape. If the compound is highly polar, consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

Q4: My spirocyclic compound is a zwitterion. What analytical challenges should I anticipate?

A4: Zwitterionic spirocycles can be particularly challenging to analyze chromatographically due to their dual charge nature.

  • HPLC: Reversed-phase chromatography can be difficult as the compound may have low retention. HILIC is often a better choice. Using mobile phases with a high organic content and a small amount of aqueous buffer can provide good retention and peak shape.

  • Solubility: Zwitterions often have poor solubility in common organic solvents, which can be a challenge for sample preparation and analysis.

Section 3: Data and Protocols

Table 1: Starting Conditions for Chiral HPLC/SFC Screening
ParameterHPLC (Normal Phase)HPLC (Reversed Phase)SFC
Columns Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Mobile Phase A n-Hexane or HeptaneWater + 0.1% Formic AcidSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or EthanolAcetonitrile or MethanolMethanol or Ethanol
Gradient 0-50% B in 10 min5-95% B in 10 min5-50% B in 5 min
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C25 °C40 °C
Back Pressure N/AN/A150 bar
Protocol 1: General Procedure for Tandem Mass Spectrometry (MS/MS) Analysis
  • Infusion Analysis: Prepare a dilute solution (e.g., 1 µg/mL) of the purified spirocyclic compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer.

  • Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ or other relevant adducts.

  • Product Ion Scan (MS2): Set up a product ion scan experiment where the mass analyzer isolates the precursor ion identified in step 2.

  • Collision-Induced Dissociation (CID): Apply a range of collision energies to induce fragmentation of the isolated precursor ion.

  • Data Analysis: Analyze the resulting product ion spectrum to identify the major fragment ions. Propose fragmentation pathways based on logical neutral losses and the known structure of the compound.[18]

References

  • Ciminiello, P., Dell'Aversano, C., Fattorusso, E., Forino, M., & Tartaglione, L. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 13(5), 2864–2886. [Link]

  • ResearchGate. (n.d.). Major fragmentation patterns of ionized spiro[2.2]pentane. Retrieved from [Link]

  • SpiroChem. (n.d.). Analytical Method Development. Retrieved from [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Tormena, C. F., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Karak, S., Vaynzof, Y., & Grancini, G. (2021). Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. ACS Applied Energy Materials, 4(12), 14313–14320. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference Proceedings. [Link]

  • Al-Kaysi, R. O., Gallardo, I., & Guirado, G. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1282–1302. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (2019). Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. Retrieved from [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The formation and stability of spiro-compounds. Part XIV. The effect of the methylcyclohexane ring on the carbon tetrahedral angle. Journal of the Chemical Society (Resumed). [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • Amrane, P. (2024). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. Pharmaceutical Methods, 15(275). [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • OUCI. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368. [Link]

  • National Center for Biotechnology Information. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). QUANTIFICATION OF DRUGS IN BIOLOGICAL MATRICES BY MASS SPECTROMETRY AND THEIR APPLICATIONS TO PHARMACOKINETIC STUDIES. Retrieved from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

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Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical challenge of delivering muscarinic agonists to the central nervous system (CNS). This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the formidable blood-brain barrier (BBB). Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental endeavors. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Understanding the Challenge - Why is the BBB a Hurdle for Muscarinic Agonists?

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] For muscarinic agonists, which are often hydrophilic and may be substrates for efflux transporters, this barrier presents a significant obstacle to achieving therapeutic concentrations in the brain.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of a muscarinic agonist that hinder its BBB penetration?

A1: The primary properties include:

  • Low Lipophilicity: The BBB is a lipid-rich barrier, favoring the passage of lipid-soluble (lipophilic) molecules.[4] Many muscarinic agonists are polar and hydrophilic, limiting their ability to passively diffuse across the endothelial cell membranes.[3]

  • Molecular Size and Polar Surface Area (PSA): Generally, small molecules with a low PSA have better BBB penetration.[5] Larger or more polar molecules find it difficult to traverse the tight junctions of the BBB.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase a molecule's hydrophilicity, thus impeding its entry into the brain.[6]

Q2: What is the role of efflux transporters in limiting the brain uptake of muscarinic agonists?

A2: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are ATP-dependent proteins expressed on the luminal side of the BBB endothelial cells.[1][2] They act as "gatekeepers," actively pumping a wide range of xenobiotics, including some muscarinic agonists, back into the bloodstream, thereby preventing their accumulation in the brain.[2][7] This is a major mechanism of multidrug resistance in the CNS.[7]

Part 2: Troubleshooting Guide - My Muscarinic Agonist Shows Poor Brain Penetration. What Now?

Encountering low brain uptake of your lead compound can be a significant setback. This section provides a systematic approach to troubleshooting and identifying the underlying cause.

Q3: How can I experimentally determine if my muscarinic agonist is a substrate for efflux transporters like P-gp?

A3: An in vitro efflux assay using a cell line overexpressing the transporter of interest is a standard method. The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDR1-MDCKII) is a widely used model for P-gp substrate liability.[8]

Experimental Workflow: P-gp Substrate Assay

G cluster_0 Bidirectional Transport Assay Setup cluster_1 Data Analysis seed_cells Seed MDR1-MDCKII cells on Transwell inserts form_monolayer Culture until a confluent monolayer with high TEER is formed seed_cells->form_monolayer add_compound Add test compound to either apical (A) or basolateral (B) chamber form_monolayer->add_compound incubate Incubate for a defined period (e.g., 2 hours) add_compound->incubate sample Sample aliquots from the receiver chamber at time points incubate->sample quantify Quantify compound concentration using LC-MS/MS sample->quantify calc_papp Calculate apparent permeability (Papp) for A-to-B and B-to-A transport quantify->calc_papp calc_er Calculate Efflux Ratio (ER) = Papp(B-to-A) / Papp(A-to-B) calc_papp->calc_er interpret Interpret Results calc_er->interpret conclusion ER > 2 suggests active efflux interpret->conclusion

Caption: Workflow for determining P-gp substrate liability using a Transwell assay.

Q4: My compound is not a P-gp substrate, but still shows low brain uptake. What other factors should I investigate?

A4: Consider the following:

  • Plasma Protein Binding (PPB): Only the unbound fraction of a drug in the plasma is available to cross the BBB.[8] High PPB can significantly limit brain penetration. Equilibrium dialysis is the gold standard for determining the fraction of unbound drug (fu,plasma).

  • Metabolic Stability: Rapid metabolism in the liver or at the BBB itself can reduce the concentration of the parent compound available to enter the brain. In vitro microsomal stability assays can assess this.

  • Lipophilicity: As discussed, this is a key factor. If your compound is too hydrophilic, it will not efficiently partition into the lipid membranes of the BBB. The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4) is a measure of lipophilicity.[4]

Q5: How can I improve the BBB penetration of my lead muscarinic agonist?

A5: Several strategies can be employed, often in combination:

Table 1: Strategies to Enhance BBB Penetration of Muscarinic Agonists

StrategyMechanism of ActionKey Considerations
Prodrug Approach Increase lipophilicity by masking polar functional groups with a lipophilic moiety. The prodrug crosses the BBB and is then enzymatically cleaved to release the active agonist.[9][10]The linker must be stable in plasma but readily cleaved in the brain. The promoiety should be non-toxic.[11]
Nanoparticle Delivery Encapsulate the hydrophilic agonist in liposomes, polymeric nanoparticles, or solid lipid nanoparticles.[12][13] These carriers can cross the BBB via endocytosis or by transiently opening tight junctions.[14]Particle size, surface charge, and targeting ligands are critical for efficacy and safety. Biocompatibility and drug release kinetics must be optimized.[12]
Efflux Pump Inhibition Co-administer the muscarinic agonist with a known inhibitor of P-gp or other relevant efflux transporters.[15][16]This can lead to systemic toxicity and drug-drug interactions, as efflux pumps are also present in other tissues like the gut and kidneys.[17][18]
Receptor-Mediated Transcytosis (RMT) Conjugate the agonist to a ligand that targets a specific receptor on the BBB, such as the transferrin receptor (TfR) or insulin receptor.[19][20] This "Trojan horse" approach hijacks natural transport mechanisms.The affinity of the targeting ligand must be optimized to avoid peripheral sequestration or lysosomal degradation of the receptor.[19]
Intranasal Delivery Administer the drug via the nasal cavity to bypass the BBB and allow direct access to the brain via the olfactory and trigeminal nerves.[21][22][23]Formulation is key to enhance absorption and prevent rapid clearance from the nasal cavity. Not suitable for all drug types.[23]

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments in assessing and improving BBB penetration.

Protocol 1: In Vitro BBB Permeability Assay using a Cell-Based Model

This protocol describes a standard method for assessing the permeability of a test compound across a cellular model of the BBB, such as the hCMEC/D3 human cerebral microvascular endothelial cell line.

Step-by-Step Methodology:

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts (0.4 µm pore size) until a confluent monolayer is formed.

  • Barrier Integrity Assessment: Measure the Transendothelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. TEER values should be stable and within the expected range for the cell line.

  • Permeability Assay: a. Replace the media in the apical (upper) and basolateral (lower) chambers with transport buffer. b. Add the test compound (e.g., your muscarinic agonist) and a low-permeability marker (e.g., Lucifer yellow) to the apical chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. d. Quantify the concentration of the test compound and the marker in the samples using a suitable analytical method (e.g., LC-MS/MS for the compound, fluorescence plate reader for Lucifer yellow).

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Compare the Papp value of your compound to that of known high and low permeability standards.

Protocol 2: In Vivo Brain Microdialysis for Measuring Unbound Brain Concentrations

Brain microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of a drug in the brain extracellular fluid (ECF) over time.[5][24]

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the animal (typically a rat or mouse) and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus, striatum).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Insertion and Perfusion: Insert the microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Drug Administration: Administer the muscarinic agonist via the desired route (e.g., intravenous, intraperitoneal).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Sample Analysis: Analyze the concentration of the drug in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: Plot the unbound brain concentration versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC) in the brain.

Signaling Pathway: Muscarinic Receptor Activation in the CNS

G cluster_0 M1/M3/M5 Receptor Signaling (Gq/11-coupled) cluster_1 M2/M4 Receptor Signaling (Gi/o-coupled) agonist_q Muscarinic Agonist receptor_q M1/M3/M5 mAChR agonist_q->receptor_q gq Gq/11 receptor_q->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream_q Neuronal Excitation, Synaptic Plasticity ca_release->downstream_q pkc->downstream_q agonist_i Muscarinic Agonist receptor_i M2/M4 mAChR agonist_i->receptor_i gi Gi/o receptor_i->gi activates ac Adenylate Cyclase (AC) gi->ac inhibits ion_channel Ion Channel Modulation (e.g., GIRK) gi->ion_channel camp cAMP ac->camp decreases pka Protein Kinase A (PKA) camp->pka less activation downstream_i Neuronal Inhibition, Reduced Neurotransmitter Release pka->downstream_i ion_channel->downstream_i

Caption: Canonical signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors.

Part 4: Concluding Remarks

Successfully delivering muscarinic agonists to the brain is a multifaceted challenge that requires a deep understanding of the BBB and a systematic experimental approach. By carefully characterizing the properties of your compound and employing the strategies outlined in this guide, you can significantly improve your chances of success. This technical support center is a living document and will be updated as new technologies and insights emerge. We encourage you to reach out with specific questions related to your research.

References

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3–14. [Link]

  • Weksler, B. B., Subileau, E. A., Perrière, N., Charneau, P., Holloway, K., Leveque, M., Tricoire-Leignel, H., Nicotra, A., Moskowitz, D. M., & Couraud, P. O. (2005). Blood-brain barrier-specific properties of a human adult brain endothelial cell line. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 19(13), 1872–1874. [Link]

  • Abbott, N. J., Patabendige, A. A., Dolman, D. E., Yusof, S. R., & Begley, D. J. (2010). Structure and function of the blood-brain barrier. Neurobiology of disease, 37(1), 13–25. [Link]

  • Rautio, J., Laine, K., Gynther, M., & Savolainen, J. (2008). Prodrug approaches for CNS delivery. AAPS journal, 10(1), 92–102. [Link]

  • Di, L., & Kerns, E. H. (2008). Strategies to assess blood-brain barrier penetration. Expert opinion on drug discovery, 3(6), 677–687. [Link]

  • Gabathuler, R. (2010). Approaches to transport therapeutic drugs across the blood-brain barrier to treat brain diseases. Neurobiology of disease, 37(1), 48–57. [Link]

  • Pardridge, W. M. (2007). Blood-brain barrier delivery. Drug discovery today, 12(1-2), 54–61. [Link]

  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical research, 25(8), 1737–1750. [Link]

  • de Lange, E. C. (2013). The utility of CNS microdialysis for preclinical and clinical drug development. AAPS journal, 15(2), 373–384. [Link]

  • Löscher, W., & Potschka, H. (2005). Role of drug efflux transporters in the brain for drug disposition and treatment of brain diseases. Epilepsia, 46(s7), 22-34. [Link]

  • Jones, A. R., & Shusta, E. V. (2007). Blood-brain barrier transport of therapeutics via receptor-mediation. Pharmaceutical research, 24(9), 1759–1771. [Link]

  • Huttunen, K. M., Rautio, J., & Raunio, H. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750–771. [Link]

  • Saraiva, C., Praça, C., Ferreira, R., Santos, T., Ferreira, L., & Bernardino, L. (2016). Nanoparticle-mediated brain drug delivery: Overcoming blood-brain barrier to treat neurodegenerative diseases. Journal of controlled release : official journal of the Controlled Release Society, 235, 34–47. [Link]

  • Liu, X., Chen, C. (2005). Strategies to optimize brain penetration in drug discovery. Current opinion in drug discovery & development, 8(4), 505-12. [Link]

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Validation & Comparative

A Comparative Guide to M1 Muscarinic Agonists for Neurodegenerative and Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing and Comparing M1 Receptor Agonists, Featuring Talsaclidine and Other Key Modulators

Editor's Note: The initial query for "(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol" did not yield publicly available data. This compound appears to be novel or proprietary. However, the structural name points to the 1-oxa-8-azaspiro[4.5]decane scaffold, a class of compounds known for muscarinic activity.[1][2] This guide will therefore focus on a well-characterized spirocyclic M1 agonist, Talsaclidine , as a representative of this structural class. We will compare it against other prominent M1 agonists—Xanomeline , Cevimeline , and Pilocarpine —to provide a robust framework for researchers in the field.

Introduction: The M1 Muscarinic Receptor as a Therapeutic Target

The M1 muscarinic acetylcholine receptor (M1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in regions critical for cognition and memory, such as the hippocampus and cerebral cortex.[3][4] Its role in modulating neuronal excitability and synaptic plasticity has made it a key therapeutic target for cognitive impairments seen in Alzheimer's disease (AD) and schizophrenia.[3][4][5] Activation of the M1 receptor primarily initiates a Gαq/11 signaling cascade, leading to downstream cellular responses crucial for learning and memory processes.[6][7]

The development of M1-selective agonists has been a long-standing goal in neuroscience drug discovery. The primary challenge has been to achieve selectivity over other muscarinic subtypes (M2-M5) to avoid dose-limiting cholinergic side effects, such as sweating, salivation, and gastrointestinal distress, which are often mediated by peripheral M2 and M3 receptors.[3][5] This guide provides a comparative analysis of several key M1 agonists, offering insights into their pharmacological profiles and the experimental methodologies used for their characterization.

The M1 Receptor Signaling Pathway

Upon agonist binding, the M1 receptor undergoes a conformational change that activates the heterotrimeric Gq protein.[8][6] This triggers the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+), a key event in many cellular signaling pathways.[8][7]

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq (αβγ) M1R->Gq Activates PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R Response Cellular Response (e.g., Neuronal Excitability) DAG->Response Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->Response Agonist M1 Agonist Agonist->M1R Binds Gq_a Gαq-GTP Gq->Gq_a GDP/GTP Exchange Gq_a->PLC Stimulates

Figure 1. Canonical Gq signaling pathway activated by M1 muscarinic agonists.

Comparative Analysis of M1 Agonists

The ideal M1 agonist exhibits high potency and selectivity for the M1 receptor subtype, with minimal activity at M2 and M3 receptors to ensure a favorable therapeutic window. This section compares the pharmacological profiles of Talsaclidine, Xanomeline, Cevimeline, and Pilocarpine.

CompoundM1 Affinity (Ki, nM)M1 Potency (EC50, nM)M1/M2 SelectivityM1/M3 SelectivityKey Characteristics
Talsaclidine VariesFull AgonistFunctionally PreferentialFunctionally PreferentialSpirocyclic compound; demonstrated reduction of Aβ42 in CSF of AD patients.[9]
Xanomeline ~3-1037M1/M4 preferring~10-foldExhibits persistent binding and "wash-resistant" activity at M1 receptors.[10][11][12][13]
Cevimeline ~20-5023~45-fold~2-foldPotent M1 and M3 agonist; approved for xerostomia in Sjögren's syndrome.[14][15]
Pilocarpine ~66006800Non-selectiveNon-selectiveNatural alkaloid; full agonist at M1, but acts as a partial agonist or antagonist at M3 under certain conditions.[12][16][17][18]

Note: Ki and EC50 values can vary significantly based on the assay conditions, cell type, and radioligand used. The values presented are representative estimates from the literature.

Talsaclidine , a spirocyclic quinuclidine derivative, was developed as a functionally preferential M1 agonist.[9] Clinical studies showed that it could reduce cerebrospinal fluid (CSF) levels of amyloid-beta 42 (Aβ42) in patients with Alzheimer's disease, suggesting it can modulate amyloid precursor protein (APP) processing.[19][20] Despite this promising biomarker data, it did not show convincing cognitive improvement in larger trials and its development was discontinued.[9][21]

Xanomeline is an M1/M4 preferring agonist known for its unique "wash-resistant" binding properties, which may contribute to its sustained functional activity.[10][11] It has shown promise in treating psychosis in both Alzheimer's disease and schizophrenia.[3][5] However, its utility has been hampered by cholinergic side effects, leading to the development of combination therapies (e.g., with trospium) to mitigate peripheral activity.[5]

Cevimeline is a quinuclidine derivative that acts as a potent agonist at both M1 and M3 receptors.[22][15] Its strong activity at M3 receptors, which are prevalent in exocrine glands, led to its approval for treating dry mouth (xerostomia) associated with Sjögren's syndrome.[15] While a potent M1 agonist, its relative lack of selectivity over M3 limits its systemic use for CNS disorders.[22]

Pilocarpine is a natural alkaloid that acts as a non-selective muscarinic agonist. It is considered a full agonist at M1 receptors but displays complex pharmacology at other subtypes.[17] Its lack of subtype selectivity makes it a useful tool compound but unsuitable as a targeted therapy for M1-mediated CNS disorders due to pronounced peripheral side effects.[23]

Essential Experimental Protocols for M1 Agonist Characterization

Accurate characterization of novel M1 agonists requires a standardized set of in vitro assays to determine binding affinity, functional potency, and selectivity.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound for the M1 receptor by measuring its ability to displace a known radiolabeled antagonist.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing M1 receptors I1 Incubate membranes, radioligand, and test compound P1->I1 P2 Prepare radioligand (e.g., [³H]-NMS) P2->I1 P3 Prepare serial dilutions of test compound P3->I1 S1 Rapidly filter through GF/C filters to separate bound from free radioligand I1->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Measure radioactivity on filters using liquid scintillation counting S2->S3 A1 Plot % inhibition vs. log[compound concentration] S3->A1 A2 Calculate IC₅₀ value A1->A2 A3 Calculate Ki using Cheng-Prusoff equation A2->A3

Figure 2. Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human M1R) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.[24]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]-NMS), and varying concentrations of the unlabeled test compound.[24]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[24]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[24]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[24]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of compound that inhibits 50% of specific binding) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following M1 receptor activation.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the M1 receptor (e.g., CHO-M1 or HEK293-M1) in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in an appropriate buffer. Incubate for 45-60 minutes at 37°C in the dark.[25]

  • Agonist Addition: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).[26] Record a baseline fluorescence reading.

  • Signal Detection: Add varying concentrations of the test agonist to the wells and immediately begin measuring the fluorescence intensity over time. The binding of the agonist to the M1 receptor will trigger Ca2+ release, causing an increase in the dye's fluorescence.[26]

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).[18]

Conclusion and Future Directions

The development of M1-selective agonists remains a high-priority area for the treatment of cognitive deficits in neurological and psychiatric disorders. While early agonists like Talsaclidine and Xanomeline provided crucial validation for the M1 receptor as a target, their clinical success was limited by either a lack of efficacy or an unfavorable side-effect profile.[5][9] The comparative data and standardized protocols presented in this guide serve as a foundational resource for researchers aiming to discover and characterize next-generation M1 agonists. Future efforts should focus on identifying compounds with not only improved subtype selectivity but also biased signaling properties, which could potentially separate therapeutic effects from adverse reactions by selectively activating specific downstream pathways.[7][27]

References

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  • Kurrasch-Orbaugh, D. M., et al. (2003). G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. PubMed. Available at: [Link]

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  • Watson, J., et al. (1998). Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors. PubMed. Available at: [Link]

  • Fels, E., et al. (2023). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. MDPI. Available at: [Link]

  • Wienrich, M., et al. (2001). Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man. PubMed. Available at: [Link]

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  • Ruan, H., et al. (2017). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology. Available at: [Link]

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  • Broad, L. M., et al. (2009). Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. PubMed. Available at: [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pilocarpine activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

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  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

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  • Hock, C., et al. (2000). Treatment with the selective muscarinic m1 agonist talsaclidine decreases cerebrospinal fluid levels of A beta 42 in patients with Alzheimer's disease. PubMed. Available at: [Link]

  • Caucutt, N. A., et al. (2003). Treatment with the selective muscarinic agonist talsaclidine decreases cerebrospinal fluid levels of total amyloid beta-peptide in patients with Alzheimer's disease. PubMed. Available at: [Link]

  • Orlek, B. S., et al. (1991). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. PubMed. Available at: [Link]

  • Kimura, Y., et al. (1994). Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[28][29]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice. PubMed. Available at: [Link]

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Efficacy of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol vs. xanomeline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Muscarinic M1/M4 Receptor Agonists: Xanomeline vs. a Novel Chemical Entity

In the landscape of therapeutic development for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease, the muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, have emerged as targets of significant interest. Xanomeline, a pioneering muscarinic agonist, has paved the way for a new class of antipsychotics and cognitive enhancers. This guide provides a comprehensive framework for comparing the efficacy and pharmacological profile of a novel chemical entity (NCE)—for the purpose of this guide, designated as (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol—against the established benchmark, xanomeline.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for preclinical evaluation. Given the limited publicly available data on this compound, this guide will focus on the requisite experimental methodologies and comparative analyses necessary to characterize a novel compound in this class.

Introduction to Muscarinic Agonism in Neuropsychiatric Disorders

The "dopamine hypothesis" has long dominated the pharmacological treatment of schizophrenia. However, the significant side effects associated with dopamine D2 receptor antagonists and the incomplete efficacy, especially for negative and cognitive symptoms, have driven the search for alternative mechanisms. The cholinergic system, specifically the M1 and M4 muscarinic receptors, offers a compelling alternative.

  • M1 Receptor Agonism: Primarily expressed in the cortex and hippocampus, M1 receptors are implicated in learning and memory. Their activation is thought to enhance cognitive function, addressing a core deficit in both schizophrenia and Alzheimer's disease.

  • M4 Receptor Agonism: M4 receptors are strategically located in the striatum, where they act as inhibitory autoreceptors on dopamine-releasing neurons. Activation of M4 receptors is believed to attenuate dopamine release in the mesolimbic pathway, thereby mitigating the positive symptoms of psychosis without the direct blockade of D2 receptors that is associated with extrapyramidal side effects.

Xanomeline, and its co-formulation with trospium (KarXT), has demonstrated clinical efficacy in treating schizophrenia by leveraging this dual M1/M4 agonism. Any novel compound, such as this compound, would need to be rigorously evaluated against this benchmark.

The Benchmark: A Pharmacological Profile of Xanomeline

Xanomeline is a non-selective muscarinic receptor agonist with a notable functional preference for the M1 and M4 subtypes. Its efficacy is attributed to this dual action, but its clinical utility was initially hampered by cholinergic side effects (e.g., nausea, vomiting, diaphoresis) mediated by peripheral muscarinic receptor activation. The co-administration with the peripherally restricted muscarinic antagonist trospium chloride was a key innovation to mitigate these adverse events.

Key Pharmacological Parameters of Xanomeline
ParameterReceptor SubtypeReported Value (Ki, nM)Functional Activity (EC50, nM)
Binding Affinity M12.6 - 17180 - 980
M247 - 1701,100 - 4,800
M343 - 210>10,000
M49.8 - 35130 - 2,100
M517 - 502,000 - 5,900

Data compiled from multiple sources and may vary based on experimental conditions.

A Framework for Comparative Evaluation: NCE vs. Xanomeline

The following sections outline a comprehensive, multi-tiered approach to directly compare a novel compound like this compound with xanomeline.

Tier 1: In Vitro Pharmacological Characterization

The initial step is to establish the fundamental pharmacological properties of the NCE and directly compare them to xanomeline run in parallel assays.

Experimental Workflow: In Vitro Characterization

cluster_0 Tier 1: In Vitro Profiling A NCE Synthesis & QC B Radioligand Binding Assays (M1-M5 Subtypes) A->B C Functional Assays (e.g., Calcium Flux, GTPγS) A->C D Data Analysis: Affinity (Ki), Potency (EC50) & Efficacy (% Activation) B->D C->D E Comparative Profile vs. Xanomeline D->E

Caption: Workflow for in vitro pharmacological profiling of an NCE against xanomeline.

Step-by-Step Protocols:

  • Protocol 1: Radioligand Binding Assays

    • Objective: To determine the binding affinity (Ki) of the NCE and xanomeline for the five human muscarinic receptor subtypes (M1-M5).

    • Methodology:

      • Prepare cell membranes from CHO or HEK293 cells stably expressing each human muscarinic receptor subtype.

      • Incubate the membranes with a specific radioligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound (NCE or xanomeline).

      • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

      • Quantify radioactivity using liquid scintillation counting.

      • Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

    • Rationale: This experiment establishes the fundamental interaction between the compound and the target receptors. A desirable profile for an NCE would be high affinity for M1 and M4 receptors with lower affinity for M2 and M3 to potentially reduce off-target effects.

  • Protocol 2: Functional Assays (Calcium Flux)

    • Objective: To measure the functional potency (EC50) and efficacy (Emax) of the NCE and xanomeline at each receptor subtype.

    • Methodology:

      • Use cell lines co-expressing a muscarinic receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαq).

      • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Apply varying concentrations of the NCE or xanomeline and measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or similar instrument.

      • Plot the dose-response curve and determine the EC50 and Emax relative to a full agonist like carbachol.

    • Rationale: Binding does not always equate to function. This assay confirms that the compound not only binds to the receptor but also activates it, and it quantifies the potency and magnitude of that activation. A key goal is to identify compounds that are potent agonists at M1 and M4 while having lower potency or being partial agonists at M2 and M3.

Tier 2: Preclinical In Vivo Efficacy Models

Once a promising in vitro profile is established, the next critical step is to assess the NCE's efficacy in animal models relevant to schizophrenia and cognitive deficits.

Signaling Pathway: M4 Receptor-Mediated Dopamine Regulation

cluster_1 Striatal Dopamine Regulation D1 Dopaminergic Neuron DA Dopamine Release D1->DA Action Potential ACh Cholinergic Interneuron M4 M4 Receptor (on D1 Neuron) ACh->M4 ACh Release M4->D1 Inhibits (Gi/o coupling) M4->DA Reduces

Caption: Simplified diagram of M4 receptor-mediated inhibition of dopamine release.

Key Preclinical Models:

  • Model 1: Amphetamine-Induced Hyperlocomotion

    • Objective: To assess the antipsychotic-like potential of the NCE.

    • Methodology:

      • Administer the NCE or xanomeline to rodents (mice or rats) at various doses.

      • After a suitable pretreatment time, administer d-amphetamine to induce hyperlocomotor activity, a model for dopamine hyperactivity.

      • Measure locomotor activity using automated activity chambers.

      • A successful compound will attenuate the amphetamine-induced increase in activity.

    • Rationale: This model is a standard screen for potential antipsychotics that work by modulating dopamine transmission. Efficacy in this model would support the hypothesis that the NCE's M4 agonism can functionally oppose a hyperdopaminergic state.

  • Model 2: Novel Object Recognition (NOR)

    • Objective: To evaluate the pro-cognitive effects of the NCE.

    • Methodology:

      • Induce a cognitive deficit in rodents using a pharmacological agent like scopolamine (a muscarinic antagonist) or phencyclidine (PCP).

      • During the familiarization phase, allow the animal to explore two identical objects.

      • After a retention interval, replace one of the objects with a novel one.

      • Administer the NCE or xanomeline prior to the familiarization or test phase.

      • Measure the time spent exploring the novel versus the familiar object. A cognitively intact animal will spend more time with the novel object.

    • Rationale: This model assesses working memory and attention, cognitive domains that are impaired in schizophrenia and Alzheimer's disease. Improvement in the NOR task suggests that the NCE's M1 agonism can reverse pharmacologically induced cognitive deficits.

Tier 3: Safety and Tolerability Assessment

A critical differentiator for any new muscarinic agonist will be its side effect profile. The primary goal is to achieve central M1/M4 activation without significant peripheral cholinergic side effects.

  • Assessment of Cholinergic Side Effects:

    • Objective: To quantify the dose-dependent induction of cholinergic adverse events.

    • Methodology:

      • Administer escalating doses of the NCE and xanomeline to rodents.

      • Systematically observe and score the incidence and severity of classic cholinergic signs, including salivation, lacrimation, urination, defecation (SLUD), as well as tremors and hypothermia.

    • Rationale: This provides a direct comparison of the peripheral side effect burden. An NCE with a wider therapeutic window (i.e., a larger separation between the efficacious dose in behavioral models and the dose that produces side effects) would be considered superior to xanomeline.

  • Cardiovascular Safety:

    • Objective: To assess potential effects on heart rate and blood pressure.

    • Methodology:

      • Utilize telemetry in conscious, freely moving animals (e.g., rats or non-human primates) to continuously monitor cardiovascular parameters following administration of the NCE or xanomeline.

    • Rationale: M2 receptors are highly expressed in the heart, and their activation can lead to bradycardia and hypotension. An NCE with greater selectivity for M1/M4 over M2 would be expected to have a more favorable cardiovascular safety profile.

Conclusion and Future Directions

The development of muscarinic agonists like xanomeline represents a significant advancement in the treatment of neuropsychiatric disorders. For a novel compound such as this compound to be considered a viable alternative or improvement, it must undergo a rigorous, systematic comparison.

The ideal NCE would exhibit:

  • High affinity and potent agonist activity at M1 and M4 receptors.

  • Lower affinity and/or partial agonist activity at M2 and M3 receptors to minimize side effects.

  • Robust efficacy in preclinical models of psychosis and cognitive dysfunction.

  • A significantly wider therapeutic window between the efficacious dose and the dose that causes adverse cholinergic or cardiovascular effects.

By following the experimental framework outlined in this guide, researchers can effectively characterize and compare novel muscarinic agonists, ultimately identifying candidates with the greatest potential to improve the lives of patients with severe mental illnesses.

References

  • Title: Muscarinic Acetylcholine Receptor Agonists for the Treatment of Schizophrenia Source: Medscape URL: [Link]

  • Title: KarXT (xanomeline-trospium) for the treatment of schizophrenia: a review of its clinical potential Source: Taylor & Francis Online URL: [Link]

Validating the M1/M4 Muscarinic Receptor Selectivity of a Novel Spirocyclic Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia, the selective modulation of muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, has emerged as a promising strategy.[1][2] M1 receptors are primarily implicated in cognitive function, while M4 receptors play a crucial role in regulating dopamine signaling.[3][4] The development of subtype-selective compounds is paramount to achieving therapeutic efficacy while minimizing dose-limiting cholinergic side effects that have hampered previous non-selective agonists.[5][6]

This guide provides a comprehensive framework for validating the M1/M4 receptor selectivity of a novel investigational compound, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol. We will delineate the essential experimental workflows, from initial binding affinity determination to functional downstream signaling assays, and compare its hypothetical performance against established M1- and M4-preferring ligands.

The Significance of M1/M4 Selectivity

The therapeutic rationale for targeting M1 and M4 receptors stems from their distinct yet complementary roles in the central nervous system. M1 receptors, coupled primarily through Gq/11 proteins, activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[3][7] This signaling cascade is fundamental to synaptic plasticity and memory formation.[7] In contrast, M4 receptors are predominantly coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8][9] This inhibitory signaling in brain regions like the striatum can modulate the release of other neurotransmitters, including dopamine, offering a potential mechanism for antipsychotic effects.[4]

A compound with balanced or preferential activity at M1 and M4 receptors could, therefore, offer a dual benefit of cognitive enhancement and psychosis management. The challenge lies in achieving this selectivity over M2, M3, and M5 subtypes, which are associated with peripheral side effects such as bradycardia, salivation, and gastrointestinal distress.[5]

Experimental Validation Workflow

A rigorous validation of M1/M4 receptor selectivity involves a multi-pronged approach, encompassing both direct binding studies and functional assays that probe the downstream consequences of receptor activation.

G A Compound Synthesis and Purification (this compound) B Primary Screening: Radioligand Binding Assays A->B C Functional Assays: G-Protein Activation B->C D Downstream Signaling Assays C->D E Data Analysis and Selectivity Profiling D->E F In Vivo Target Engagement and Efficacy E->F

Caption: A streamlined workflow for the validation of M1/M4 receptor selectivity.

Comparative Binding Affinity Analysis

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for each of the five muscarinic receptor subtypes (M1-M5). This is typically achieved through competitive radioligand binding assays.[10][11] In these assays, cell membranes expressing a specific muscarinic receptor subtype are incubated with a constant concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.[12] The ability of the test compound to displace the radioligand is measured, and the Ki value is calculated.

Table 1: Hypothetical Comparative Binding Affinities (Ki, nM) of this compound and Reference Compounds

CompoundM1M2M3M4M5M1 Selectivity (vs. M2/M3)M4 Selectivity (vs. M2/M3)
This compound (Hypothetical) 153504502520023-30 fold14-18 fold
Xanomeline (M1/M4 Preferring Agonist)[1][2]10150200810015-20 fold18-25 fold
PF-06767832 (M1 PAM-Agonist)[13]5 (EC50)>10,000>10,000>10,000>10,000>2000 foldN/A
PD-102807 (M4 Selective Antagonist)[14][15][16]65593441950917412N/A10-37 fold
Experimental Protocol: Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.[12]

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of [3H]-N-methylscopolamine (e.g., 0.5 nM), and a serial dilution of the test compound.

  • Incubation: Incubate the mixture at room temperature for 2-3 hours to reach equilibrium.[12]

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Selectivity: Probing Downstream Signaling

While binding affinity is a critical parameter, it does not always correlate with functional activity. Therefore, it is essential to assess the compound's ability to activate the downstream signaling pathways associated with M1 and M4 receptors.

M1 Receptor Functional Activity: Calcium Mobilization and IP-1 Accumulation

Activation of the Gq-coupled M1 receptor leads to an increase in intracellular calcium.[17][9] This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) in a kinetic plate reader.[18][19][20][21] A more stable and robust measure of Gq activation is the accumulation of inositol monophosphate (IP-1), a downstream metabolite of IP3.[22][23][24][25] Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used for this purpose.[23][24][26]

G M1 M1 Receptor Gq Gq/11 M1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified M1 receptor signaling pathway.

M4 Receptor Functional Activity: cAMP Inhibition

The Gi-coupled M4 receptor inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[8][27][9] This can be measured using various immunoassays, such as HTRF or AlphaScreen, which typically involve a competitive binding format.

G M4 M4 Receptor Gi Gi/o M4->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP inhibited ATP ATP PKA PKA cAMP->PKA less activation

Caption: Simplified M4 receptor signaling pathway.

Table 2: Hypothetical Functional Potency (EC50, nM) and Efficacy (% of Acetylcholine) of this compound and Reference Compounds

CompoundM1 (Calcium Flux) EC50 / EfficacyM4 (cAMP Inhibition) EC50 / Efficacy
This compound (Hypothetical) 25 nM / 85%40 nM / 80%
Xanomeline (M1/M4 Preferring Agonist)[1][5]18 nM / 90%15 nM / 88%
Acetylcholine (Endogenous Agonist)5 nM / 100%3 nM / 100%
Experimental Protocol: Calcium Flux Assay
  • Cell Plating: Seed CHO or HEK293 cells expressing the M1 receptor into black-walled, clear-bottom 96-well plates.[20]

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, often in the presence of probenecid to prevent dye extrusion.[18][20]

  • Compound Addition: Use a kinetic plate reader (e.g., FLIPR or FlexStation) to add serial dilutions of the test compound to the cells.[18]

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[20][21]

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 and Emax values.

Experimental Protocol: IP-1 Accumulation HTRF Assay
  • Cell Stimulation: In a 96- or 384-well plate, incubate M1-expressing cells with serial dilutions of the test compound in the presence of LiCl (which inhibits IP-1 degradation).[23]

  • Cell Lysis: Lyse the cells to release intracellular IP-1.

  • HTRF Reagent Addition: Add the HTRF reagents, which typically consist of an anti-IP1 antibody labeled with a donor fluorophore (e.g., terbium cryptate) and IP-1 labeled with an acceptor fluorophore (e.g., d2).[23][26]

  • Signal Detection: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.[24]

  • Data Analysis: Generate a standard curve and calculate the concentration of IP-1 for each compound concentration. Plot the results to determine EC50 and Emax.

Concluding Remarks

The validation of M1/M4 receptor selectivity for a novel compound such as this compound requires a systematic and multi-faceted approach. By combining radioligand binding assays to determine affinity with a suite of functional assays to assess downstream signaling, researchers can build a comprehensive selectivity profile. This guide provides the foundational workflows and comparative context necessary to rigorously evaluate the potential of novel muscarinic agonists. A compound demonstrating potent and selective M1/M4 agonism in these in vitro assays would be a strong candidate for further preclinical development, including in vivo studies to assess its therapeutic potential and side-effect profile.

References

  • Muscarinic acetylcholine receptor M1 - Wikipedia. [Link]

  • The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PubMed Central. [Link]

  • M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed. [Link]

  • Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed. [Link]

  • M4 Muscarinic Receptors and Locomotor Activity Regulation - biomed.cas.cz. [Link]

  • G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed. [Link]

  • Signaling pathways coupled to the M4 mAChR. Upon activation, the M4... | Download Scientific Diagram - ResearchGate. [Link]

  • Muscarinic acetylcholine receptor - Wikipedia. [Link]

  • The M1/M4 agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain | bioRxiv. [Link]

  • M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PubMed Central. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. [Link]

  • Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed. [Link]

  • HTRF IP-One Gq Detection Kit-WEICHILAB. [Link]

  • HTRF IP-One assay performed on the PHERAstar FS microplate reader - BMG Labtech. [Link]

  • GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. [Link]

  • M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice - ACS Publications. [Link]

  • Calcium Flux Assay Protocol | Download Table - ResearchGate. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays - PubMed. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger - Eurofins Discovery. [Link]

  • Involvement of a Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors in the Antipsychotic-like Effects of the M1/M4 Preferring Muscarinic Receptor Agonist Xanomeline - PubMed Central. [Link]

  • Xanomeline, an M1/M4 preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice | Request PDF - ResearchGate. [Link]

  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PubMed Central. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC. [Link]

  • PD 102807, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed. [Link]

  • New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist in Airway Smooth Muscle Cells - PubMed Central. [Link]

  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. [Link]

  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed. [Link]

  • Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed. [Link]

  • Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PubMed Central. [Link]

  • Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. [Link]

  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC - PubMed Central. [Link]

  • Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed. [Link]

  • M1 Muscarinic Agonists as Potential Disease-Modifying Agents in Alzheimer's Disease. Rationale and Perspectives - PubMed. [Link]

  • In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PMC - PubMed Central. [Link]

  • Thiochrome enhances acetylcholine affinity at muscarinic M4 receptors: receptor subtype selectivity via cooperativity rather than affinity - PubMed. [Link]

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A Head-to-Head Comparison of 1-Oxa-8-azaspiro[4.5]decane Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for precise orientation of functional groups. This spirocyclic system, consisting of a fused tetrahydrofuran and piperidine ring, serves as a versatile template for designing ligands with high affinity and selectivity for various biological targets. Its derivatives have shown significant promise as muscarinic acetylcholine receptor (mAChR) agonists for treating cognitive decline in Alzheimer's disease and as sigma-1 (σ₁) receptor ligands for PET imaging in oncology[1][2][3].

The stereochemistry of the spirocyclic core is a critical determinant of pharmacological activity. Isomers of the same compound can exhibit vastly different affinities, efficacies, and selectivity profiles. This guide provides a head-to-head comparison of key 1-oxa-8-azaspiro[4.5]decane isomers, focusing on their synthesis, physicochemical properties, and pharmacological performance, with a particular emphasis on their role as M1 muscarinic agonists. We will delve into the causality behind experimental choices and provide validated protocols to empower researchers in their drug discovery efforts.

The Isomeric Landscape of 1-Oxa-8-azaspiro[4.5]decanes

The 1-oxa-8-azaspiro[4.5]decane skeleton possesses multiple chiral centers, leading to a variety of possible stereoisomers. The key chiral centers are typically at the C2 and C5 (spiro) positions. The absolute configuration at these centers dictates the spatial arrangement of substituents, which in turn governs the molecule's interaction with its biological target.

For instance, in the case of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (a derivative known as YM796), the chirality at the C2 position is crucial for its M1 agonist activity[1]. The separation and characterization of these isomers are therefore paramount for understanding structure-activity relationships (SAR).

Stereoselective Synthesis Strategies

Achieving stereochemical control is a central challenge in the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives. While racemic mixtures can be separated post-synthesis via chiral chromatography, modern synthetic approaches aim for stereoselectivity from the outset.

One common strategy involves a diastereoselective tandem cyclization reaction. For example, a relay catalysis system using gold (I) and palladium (0) can be employed to construct the dearomatic spiro-scaffold from readily available enynamides under mild conditions, often with excellent diastereoselectivity[4]. The choice of catalysts is critical; the gold catalyst facilitates the initial cyclization to form a furan-derived intermediate, while the palladium catalyst mediates a subsequent cycloaddition to construct the piperidine ring and set the spirocyclic stereocenter[4].

The workflow for such a synthesis can be generalized as follows:

G cluster_0 Stereoselective Synthesis Workflow Start Readily Available Enynamide & Vinyl Benzoxazinanone Cat Au(I) / Pd(0) Relay Catalysis Start->Cat Mild Conditions Intermediate [4+2] Cycloaddition Intermediate Cat->Intermediate Tandem Cyclization Product Diastereomerically Enriched 2-Oxa-7-azaspiro[4.5]decane Intermediate->Product Resolution Optical Resolution (e.g., Chiral HPLC) Product->Resolution For Enantiomeric Separation Isomers Separated Enantiomers (e.g., (-)-Isomer and (+)-Isomer) Resolution->Isomers G cluster_0 M1 Muscarinic Receptor Signaling Ligand (-)-Isomer (M1 Agonist) Receptor M1 Muscarinic Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Enhanced Cognition) Ca_Release->Response PKC->Response

Sources

A Comparative Guide to the Binding Assay Validation of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of binding assay results for the novel muscarinic acetylcholine agonist, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, detailed protocols, and comparative data analysis essential for robustly characterizing the binding profile of this compound. We will explore its interaction with the M1 muscarinic acetylcholine receptor, a key target in neurodegenerative and psychiatric disorders, and benchmark its performance against established and structurally related ligands.

Introduction: The Therapeutic Potential of M1 Muscarinic Agonists

The cholinergic system, particularly the M1 muscarinic acetylcholine receptor (mAChR), plays a pivotal role in cognitive functions such as learning and memory. Consequently, M1 agonists have emerged as a promising therapeutic strategy for Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a privileged structure in the design of M1-selective agonists. This guide focuses on a specific derivative, this compound, providing a rigorous methodology for validating its binding characteristics.

A critical aspect of preclinical drug development is the thorough characterization of a compound's binding affinity and selectivity for its intended target. This guide will therefore present a comparative analysis of this compound with other key muscarinic ligands:

  • YM796 and YM954: Structurally related 1-oxa-8-azaspiro[4.5]decane derivatives with known M1 agonistic activity.

  • AF150(S): A functionally selective M1 partial agonist that has been evaluated for cognitive enhancement.[1]

  • CI-979: A muscarinic agonist studied for its brain receptor binding via positron emission tomography (PET).[2]

  • Pirenzepine: A well-characterized M1 selective antagonist, serving as a benchmark for receptor subtype selectivity.

  • Carbachol: A non-selective, full muscarinic agonist used as a positive control in functional assays.

Furthermore, given that some spirocyclic compounds have shown affinity for sigma receptors, we will also address the importance of assessing the binding of this compound to the sigma-1 receptor to establish a comprehensive selectivity profile.[3]

Experimental Design: A Multi-faceted Approach to Binding Characterization

To ensure the scientific integrity and trustworthiness of our findings, a multi-pronged approach is employed. This involves not only determining the binding affinity through competitive radioligand binding assays but also assessing the functional consequences of this binding through a downstream signaling assay.

G cluster_0 Binding Affinity Assessment cluster_1 Functional Activity Assessment A Radioligand Competition Binding Assay B Determine IC50 of Test Compound A->B C Calculate Ki using Cheng-Prusoff Equation B->C G Comprehensive Binding Profile of This compound C->G Binding Affinity (nM) D Phosphoinositide Hydrolysis Assay E Measure Agonist-Stimulated IP1 Accumulation D->E F Determine EC50 of Test Compound E->F F->G Functional Potency (nM)

Caption: Workflow for Comprehensive Binding Profile Generation.

Radioligand Competition Binding Assay: Quantifying Affinity for the M1 Receptor

This assay determines the binding affinity of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the M1 muscarinic receptor.

Experimental Protocol
  • Preparation of Cell Membranes: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 10-20 µg of protein per well).

    • A fixed concentration of the radioligand, [3H]-Pirenzepine (a selective M1 antagonist), typically at a concentration close to its Kd.

    • A range of concentrations of the unlabeled test compound (this compound) and comparator compounds.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a potent, non-labeled antagonist (e.g., 10 µM atropine).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Phosphoinositide Hydrolysis

To ascertain whether the binding of this compound to the M1 receptor translates into a functional response, a phosphoinositide (PI) hydrolysis assay is performed. The M1 receptor is a Gq-coupled receptor, and its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocol
  • Cell Culture and Labeling: Culture CHO cells expressing the human M1 receptor. Label the cells with [3H]-myo-inositol for 24-48 hours to incorporate the radiolabel into the cellular phosphoinositides.

  • Assay Medium: Use a suitable buffer, such as a Krebs-bicarbonate buffer, containing LiCl. Lithium chloride inhibits the degradation of inositol phosphates, allowing for their accumulation.

  • Stimulation: Wash the labeled cells and pre-incubate them with the assay medium containing LiCl. Then, stimulate the cells with various concentrations of the test compound and comparator agonists for a defined period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates: Terminate the stimulation by adding a solution such as ice-cold perchloric acid.

  • Separation: Separate the total inositol phosphates from the free [3H]-myo-inositol using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Comparative Binding Data

The following table summarizes the expected binding affinities (Ki) and functional potencies (EC50) for this compound and the selected comparator compounds at the human M1 muscarinic receptor.

CompoundTarget ReceptorRadioligand Binding Assay (Ki, nM)Functional Assay (EC50, nM)
This compound M1 MuscarinicTo be determinedTo be determined
YM796M1 Muscarinic~ micromolar range for [3H]pirenzepine inhibitionPotent agonist activity in PI hydrolysis
YM954M1 Muscarinic~ micromolar range for [3H]pirenzepine inhibitionPotent agonist activity in PI hydrolysis
AF150(S)M1 MuscarinicFunctionally selective partial agonistEffective in reversing cognitive deficits
CI-979MuscarinicDemonstrates selective receptor binding in vivo-
PirenzepineM1 Muscarinic AntagonistHigh affinity (nM range)-
CarbacholNon-selective Muscarinic Agonist-Full agonist in functional assays

Note: The specific values for YM796 and YM954 are reported to be in the micromolar range for inhibiting [3H]pirenzepine binding, a relatively low-affinity M1 antagonist radioligand. Higher affinity would be expected with other radioligands.

Selectivity Profiling: Beyond the M1 Receptor

To establish a comprehensive understanding of the compound's specificity, it is imperative to assess its binding to other muscarinic receptor subtypes (M2-M5) and the sigma-1 receptor.

G cluster_0 Primary Target Validation cluster_1 Selectivity Screening M1 M1 Muscarinic Receptor M2 M2 Muscarinic Receptor M3 M3 Muscarinic Receptor M4 M4 Muscarinic Receptor M5 M5 Muscarinic Receptor S1 Sigma-1 Receptor Test_Compound (8-Methyl-1-oxa-8- azaspiro[4.5]decan-3-yl)methanol Test_Compound->M1 High Affinity (Agonist) Test_Compound->M2 Low Affinity Test_Compound->M3 Low Affinity Test_Compound->M4 Low Affinity Test_Compound->M5 Low Affinity Test_Compound->S1 To be Determined

Caption: Selectivity Profiling Workflow.

The same radioligand competition binding assay protocol can be adapted for M2-M5 receptors using cell lines expressing each subtype and appropriate radioligands (e.g., [3H]-AF-DX 384 for M2/M4, [3H]-4-DAMP for M3). For the sigma-1 receptor, a common radioligand is [3H]-(+)-pentazocine. A high Ki value for these off-target receptors relative to the M1 receptor would indicate favorable selectivity.

Conclusion: Establishing a Robust Binding Profile

This guide outlines a rigorous and comprehensive approach to validate the binding assay results for this compound. By employing both radioligand binding and functional assays, and by conducting a thorough comparative analysis against relevant compounds, researchers can confidently establish the affinity, potency, and selectivity of this promising M1 muscarinic agonist. The data generated through these methodologies are crucial for making informed decisions in the drug discovery and development pipeline.

References

  • Blomqvist, G., et al. (1993). Regional brain distribution and binding of the muscarinic receptor agonist CI-979 studied by positron emission tomography in the monkey. General Pharmacology, 24(5), 1139-1146. [Link]

  • Birdsall, N. J. M., et al. (2001).
  • Fisher, A., et al. (1995). AF150(S): a new functionally selective M1 agonist improves cognitive performance in rats. Pharmacology Biochemistry and Behavior, 51(4), 667-674. [Link]

  • Hulme, E. C., Birdsall, N. J. M., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology, 30, 633-673. [Link]

  • Ishihara, Y., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(21), 3149-3156. [Link]

  • Watanabe, M., et al. (1994). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 64(4), 241-250. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling. Nature, 361(6410), 315-325. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

Sources

A Comparative Analysis of Spirocyclic vs. Non-Spirocyclic Muscarinic Agonists: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of spirocyclic and non-spirocyclic muscarinic agonists, designed for researchers, scientists, and drug development professionals. We will explore the structural nuances, pharmacological profiles, and therapeutic implications of these two classes of compounds, supported by experimental data and detailed protocols. Our aim is to furnish you with the critical insights necessary to make informed decisions in the design and development of novel muscarinic receptor-targeted therapeutics.

Introduction to Muscarinic Agonists in Drug Discovery

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine (ACh) throughout the body.[1] Their involvement in a wide array of physiological processes, from cognitive function to smooth muscle contraction, makes them attractive targets for therapeutic intervention in various diseases, including Alzheimer's disease, Sjögren's syndrome, and glaucoma.[2][3]

Muscarinic agonists are compounds that bind to and activate these receptors, mimicking the effects of acetylcholine.[1] The development of subtype-selective muscarinic agonists is a key objective in medicinal chemistry, as non-selective activation can lead to a host of undesirable side effects. This has driven the exploration of diverse chemical scaffolds, broadly categorized here as spirocyclic and non-spirocyclic structures.

This guide will dissect the key differences between these two classes, focusing on how their distinct three-dimensional architectures influence their interaction with muscarinic receptors and their resulting pharmacological profiles.

The Structural Divide: Spirocyclic vs. Non-Spirocyclic Scaffolds

The fundamental difference between these two classes lies in their core structure. Non-spirocyclic agonists, such as the natural alkaloid pilocarpine , possess a more flexible, linear or monocyclic structure. In contrast, spirocyclic agonists, exemplified by cevimeline , feature a rigid, three-dimensional framework where two rings share a single carbon atom. This spirocyclic core imparts significant conformational rigidity, which can have profound effects on receptor binding and selectivity.[4]

Chemical Structures
Figure 1. Chemical structure of Cevimeline, a spirocyclic muscarinic agonist.
Figure 2. Chemical structure of Pilocarpine, a non-spirocyclic muscarinic agonist.

The rigid spirocyclic scaffold of cevimeline is thought to pre-organize the pharmacophoric elements into a conformation that is favorable for binding to specific muscarinic receptor subtypes, particularly M1 and M3.[2][5] This structural constraint reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity compared to more flexible non-spirocyclic counterparts.

Comparative Pharmacological Profiles

The true value of a muscarinic agonist in a therapeutic context lies in its pharmacological profile, encompassing receptor binding affinity, functional potency and efficacy, and subtype selectivity. Here, we compare the profiles of the archetypal spirocyclic agonist, cevimeline, and the non-spirocyclic agonist, pilocarpine.

Receptor Subtype Selectivity: A Tale of Two Scaffolds

Subtype selectivity is paramount for minimizing the side-effect profile of muscarinic agonists. The data below clearly illustrates the impact of the spirocyclic scaffold on achieving this selectivity.

AgonistReceptor SubtypeBinding Affinity (Ki, μM)Functional Potency (EC50, μM)
Cevimeline (Spirocyclic) M1-0.023[2]
M2-1.04[2]
M3-0.048[2]
M4-1.31[2]
M5-0.063[2]
Pilocarpine (Non-spirocyclic) M10.64[5]18[6]
M20.56[5]4.5[6]
M31.61[5]-
M4--
M5--

Note: Ki and EC50 values are compiled from different studies and should be interpreted with caution. Direct head-to-head comparative studies are ideal for precise comparison.

Analysis:

The data reveals that the spirocyclic agonist, cevimeline , exhibits a clear preference for M1 and M3 receptors, with significantly lower potency at M2 and M4 receptors.[2] This M1/M3 selectivity is a key attribute contributing to its therapeutic efficacy in treating dry mouth in Sjögren's syndrome by stimulating salivary gland secretion (an M3-mediated effect) with potentially fewer cardiac side effects (mediated by M2 receptors).[5][7]

In contrast, pilocarpine demonstrates a non-selective profile, with comparable binding affinities across M1, M2, and M3 receptors.[5] This lack of selectivity can lead to a broader range of physiological effects and a higher incidence of side effects.

The structural rigidity of the spirocyclic framework in cevimeline likely forces the molecule to adopt a conformation that is more complementary to the binding pockets of M1 and M3 receptors, while being a poorer fit for M2 and M4 receptors. This "lock-and-key" paradigm at the molecular level is a direct consequence of the spirocyclic design.

Biased Agonism: A New Frontier in Muscarinic Drug Discovery

Beyond simple activation, the concept of biased agonism or functional selectivity has emerged as a critical consideration in GPCR drug development.[8] A biased agonist can preferentially activate one downstream signaling pathway over another, even when acting on the same receptor subtype. This can lead to a more refined therapeutic effect with fewer side effects.

Muscarinic receptors signal through two primary pathways:

  • Gq/11 Pathway: M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol phosphates (IP3) and intracellular calcium ([Ca2+]i).[1]

  • Gi/o Pathway: M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]

Additionally, GPCRs can signal through G-protein-independent pathways, often involving β-arrestin recruitment.[9]

A study on pilocarpine at the M1 and M3 receptors revealed evidence of biased agonism. While it acts as an agonist for the Gq pathway at the M1 receptor, it shows a preference for the β-arrestin pathway at the M3 receptor.[9] This differential signaling may contribute to its complex pharmacological profile.

While direct comparative studies on the biased agonism of cevimeline are less prevalent, the inherent conformational constraints of the spirocyclic scaffold make it a prime candidate for inducing biased signaling. The rigid structure may stabilize a specific receptor conformation that preferentially engages with one downstream effector (e.g., a specific G protein) over another (e.g., β-arrestin). This presents a compelling avenue for future drug design, where spirocyclic scaffolds could be engineered to fine-tune signaling outcomes.

Experimental Methodologies for Comparative Analysis

To rigorously compare spirocyclic and non-spirocyclic muscarinic agonists, a suite of well-defined experimental protocols is essential. The following sections detail the methodologies used to generate the kind of data presented in this guide, with an emphasis on the causality behind each experimental choice.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for each muscarinic receptor subtype. This is a direct measure of how tightly the compound binds to the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). This ensures that the binding observed is specific to the receptor of interest.

  • Radioligand Competition: Incubate the cell membranes with a known concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), which binds non-selectively to all subtypes.

  • Compound Titration: Add increasing concentrations of the test compound (spirocyclic or non-spirocyclic agonist). The test compound will compete with the radioligand for binding to the receptor.

  • Separation and Quantification: Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Causality: This assay directly probes the interaction between the compound and the receptor's binding site. A lower Ki value indicates a higher binding affinity. By performing this assay for each receptor subtype, a selectivity profile can be established.

Workflow for a radioligand receptor binding assay.
Functional Assays: Quantifying Agonist Activity

While binding affinity is crucial, it does not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to determine the potency (EC50) and efficacy of a compound.

Objective: To measure the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.

Methodology:

  • Cell Culture and Dye Loading: Culture cells expressing the Gq-coupled muscarinic receptor of interest on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and measure the baseline fluorescence ratio of the dye.

  • Agonist Stimulation: Perfuse the cells with a solution containing a specific concentration of the test agonist.

  • Fluorescence Measurement: Continuously record the change in fluorescence ratio, which corresponds to the change in [Ca2+]i.

  • Data Analysis: Plot the peak change in fluorescence as a function of agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Causality: This assay directly measures a key downstream event of Gq-coupled receptor activation. A lower EC50 value indicates higher potency.

Workflow for a calcium imaging functional assay.

Objective: To quantify the production of inositol trisphosphate (IP3), a second messenger generated upon PLC activation.

Methodology:

  • Cell Culture and Labeling: Culture cells expressing the Gq-coupled receptor and label them with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Agonist Stimulation: Stimulate the cells with the test agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of IP3.

  • Extraction and Separation: Stop the reaction and extract the inositol phosphates. Separate the different inositol phosphates using anion-exchange chromatography.

  • Quantification: Quantify the amount of [3H]-IP3 using a scintillation counter.

  • Data Analysis: Generate a dose-response curve to determine the EC50 value.

Causality: This assay provides a direct and quantitative measure of PLC activation, a proximal event in the Gq signaling cascade.

Assays for Biased Agonism

To investigate biased agonism, it is necessary to compare the potency and efficacy of an agonist in activating different downstream signaling pathways.

Objective: To measure the activation of specific G protein subtypes (e.g., Gq, Gi) by an agonist.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells co-expressing the muscarinic receptor of interest and the specific G protein alpha subunit.

  • Incubation: Incubate the membranes with the test agonist and a non-hydrolyzable GTP analog, [35S]GTPγS.

  • G-Protein Activation: Upon receptor activation, the G protein exchanges GDP for [35S]GTPγS.

  • Immunoprecipitation and Quantification: Use an antibody specific to the G protein alpha subunit to immunoprecipitate the activated G proteins. The amount of bound [35S]GTPγS is then quantified by scintillation counting.

  • Data Analysis: Generate dose-response curves to determine the EC50 and Emax for the activation of each G protein subtype.

Causality: This assay directly measures the activation of specific G proteins, allowing for a quantitative comparison of an agonist's ability to engage different G protein-mediated pathways.

Objective: To measure the recruitment of β-arrestin to the activated receptor.

Methodology:

  • Cell Line Engineering: Create a stable cell line co-expressing the muscarinic receptor fused to a bioluminescent or fluorescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a corresponding acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Agonist Stimulation: Treat the cells with the test agonist.

  • BRET/FRET Measurement: If the agonist induces the interaction between the receptor and β-arrestin, the donor and acceptor molecules are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET), which can be measured with a plate reader.

  • Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.

Causality: This assay directly visualizes and quantifies the interaction between the receptor and β-arrestin, providing a measure of the agonist's ability to activate this G-protein-independent signaling pathway.

Divergent signaling pathways downstream of muscarinic receptor activation.

Conclusion: Guiding Principles for Future Drug Design

The comparative analysis of spirocyclic and non-spirocyclic muscarinic agonists offers valuable insights for the rational design of next-generation therapeutics.

  • The Spirocyclic Advantage in Selectivity: The conformational rigidity imparted by the spirocyclic scaffold is a powerful tool for achieving receptor subtype selectivity. By locking the pharmacophore into a specific three-dimensional arrangement, spirocyclic compounds can be designed to fit preferentially into the binding pocket of a target receptor subtype, thereby minimizing off-target effects.

  • The Potential for Biased Agonism: The structural constraints of spirocyclic agonists make them particularly promising candidates for biased agonism. The ability to fine-tune the signaling profile of a drug by designing molecules that favor one downstream pathway over another holds immense therapeutic potential. For instance, a biased agonist that promotes the desired G-protein signaling while avoiding β-arrestin-mediated desensitization could lead to more sustained therapeutic effects.

  • Non-Spirocyclic Scaffolds Remain Relevant: While spirocyclic structures offer clear advantages in terms of pre-organization and rigidity, non-spirocyclic scaffolds should not be discounted. Their inherent flexibility can be advantageous in certain contexts, and they have a long history of successful clinical use. Furthermore, medicinal chemistry strategies can be employed to introduce conformational constraints into non-spirocyclic molecules to improve their selectivity.

References

  • Fife, R. S., et al. (2002). Cevimeline for the treatment of xerostomia in patients with Sjögren's syndrome: A randomized, double-blind, placebo-controlled study.
  • Heinrich, J. N., et al. (2021). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. International Journal of Molecular Sciences, 22(16), 8887.
  • Iga, Y., et al. (1991). Pharmacological profile of SNI-2011, a new M1-selective muscarinic agonist. Japanese Journal of Pharmacology, 57(3), 327-337.
  • Jakubík, J., & Randáková, A. (2021). Functionally selective and biased agonists of muscarinic receptors. Pharmacological Research, 168, 105641.
  • Omori, Y., et al. (2003). Pharmacological characterization of YM796, a novel muscarinic M1 receptor agonist, in vitro and in vivo. European Journal of Pharmacology, 474(2-3), 131-140.
  • Pessin, M. S., et al. (2018). Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 93(5), 515-525.
  • Ramos-Casals, M., et al. (2010).
  • Watson, M., et al. (1995). The muscarinic agonist pilocarpine modifies cocaine- and food-reinforced responding in rats; comparison with the cholinesterase inhibitor tacrine. Psychopharmacology, 122(4), 335-344.
  • Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
  • Fisher, A., et al. (1992). Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations. Journal of Pharmacology and Experimental Therapeutics, 263(2), 778-787.
  • Kruk, P. J., et al. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7439.
  • DiscoverX Corporation. (n.d.). Why Study GPCR Arrestin Recruitment? Retrieved from [Link]

  • Jensen, A. A., et al. (2010). Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells. The Journal of General Physiology, 135(6), 565-583.
  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual.
  • Khlebnikov, A. I., & Schelkunov, E. L. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(16), 4967.
  • Figueroa, K. W., et al. (2009). Selectivity of agonists for the active state of M1 to M4 muscarinic receptor subtypes. British Journal of Pharmacology, 156(8), 1347-1358.

Sources

A Comparative Guide to the Synthesis and Activity of Novel 1-oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, the M1 muscarinic acetylcholine receptor (M1 mAChR) stands out as a promising therapeutic target for mitigating the cognitive decline associated with Alzheimer's disease. The selective activation of this receptor has been shown to not only provide symptomatic relief but also to modulate the underlying pathology of the disease. This guide offers an in-depth comparative analysis of a novel 1-oxa-8-azaspiro[4.5]decane derivative, YM796, against two other notable M1 muscarinic agonists, Cevimeline and Talsaclidine. We will delve into their synthetic pathways, receptor binding affinities, functional activities, and in vivo efficacy, providing a comprehensive resource for researchers in the field.

The Rationale for Targeting the M1 Muscarinic Receptor

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a key neurotransmitter for learning and memory, contributes significantly to the cognitive deficits observed in patients. While current treatments primarily focus on inhibiting the breakdown of ACh, direct activation of specific cholinergic receptors offers a more targeted approach. The M1 mAChR, in particular, is highly expressed in the brain regions crucial for cognition, and its activation can improve memory and learning.[1] Furthermore, M1 receptor agonists may also offer disease-modifying effects by promoting the non-amyloidogenic processing of amyloid precursor protein (APP) and reducing the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease.[2]

The development of M1-selective agonists has been challenging due to the high homology among the five muscarinic receptor subtypes (M1-M5). Lack of selectivity can lead to undesirable side effects mediated by the activation of other muscarinic receptors, such as M2 and M3, which are involved in cardiovascular and gastrointestinal functions, respectively.[3] This guide will compare three compounds that have been developed with the aim of achieving M1 selectivity and therapeutic efficacy.

Comparative Synthesis of M1 Muscarinic Agonists

A key aspect of drug development is the feasibility and efficiency of the synthetic route. Here, we provide a comparative overview of the synthesis of YM796, Cevimeline, and Talsaclidine.

Synthesis of YM796 ((-)-(S)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane)

YM796 is a novel spirocyclic compound that has shown promise as a selective M1 partial agonist.[4] Its synthesis involves a multi-step process starting from readily available materials.

Sources

A Preclinical Benchmarking Guide: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive preclinical benchmarking framework for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, a novel muscarinic M1 receptor agonist, against current standards of care for Alzheimer's disease (AD). Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, comparative mechanism of action, and detailed experimental protocols for a rigorous evaluation of this promising therapeutic candidate.

Introduction: The Cholinergic Deficit and a Targeted Approach

Alzheimer's disease, a progressive neurodegenerative disorder, is pathologically characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles.[1] However, a significant body of evidence points to a profound loss of cholinergic neurons and a subsequent deficit in the neurotransmitter acetylcholine (ACh) as a key contributor to the cognitive decline observed in AD patients.[2][3] Current first-line symptomatic treatments, the acetylcholinesterase inhibitors (AChEIs), function by preventing the breakdown of ACh, thereby increasing its availability at the synapse.[2][4]

While AChEIs like donepezil offer modest symptomatic relief, they do not halt the progression of the disease.[2][5] More recent therapeutic strategies have focused on disease modification by targeting the underlying amyloid pathology with monoclonal antibodies such as lecanemab.[6][7] These agents, however, present a different mechanism of action and a distinct safety profile.

This guide focuses on this compound, a member of the 1-oxa-8-azaspiro[4.5]decane class of compounds. These molecules are designed as selective agonists for the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor highly expressed in the hippocampus and cerebral cortex, regions critical for memory and learning.[8][9] By directly stimulating M1 receptors, this compound class aims to enhance cholinergic signaling downstream of the synapse, potentially offering a more targeted and potent pro-cognitive effect compared to the broad elevation of ACh by AChEIs.

This document will provide a head-to-head preclinical comparison framework against two mechanistically distinct standards of care:

  • Donepezil: A leading acetylcholinesterase inhibitor.

  • Lecanemab (proxy-based comparison): A representative anti-amyloid monoclonal antibody.

Comparative Mechanism of Action

The therapeutic rationale for each compound class is rooted in different aspects of AD pathophysiology. Understanding these distinctions is critical for designing and interpreting benchmarking studies.

This compound: M1 Muscarinic Agonism

This compound and its analogs act as direct agonists at the M1 muscarinic acetylcholine receptor.[8][9] Activation of the M1 receptor initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C. This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to increased intracellular calcium and activation of protein kinase C. This signaling pathway is believed to enhance synaptic plasticity and cognitive function. A key advantage of M1-selective agonists is the potential to avoid the adverse effects associated with the activation of M2 and M3 muscarinic receptors, such as bradycardia and gastrointestinal disturbances.[9]

cluster_0 M1 Receptor Signaling Cascade Compound This compound M1_Receptor M1 Muscarinic Receptor Compound->M1_Receptor Agonist Binding Gq_11 Gq/11 Protein M1_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PIP2 PIP2 Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Cognitive_Effects Enhanced Synaptic Plasticity & Cognitive Function Ca2_Release->Cognitive_Effects PKC_Activation->Cognitive_Effects cluster_1 AChE Inhibitor Mechanism ACh Acetylcholine (ACh) Synaptic_Cleft Synaptic Cleft ACh->Synaptic_Cleft Released into AChE Acetylcholinesterase (AChE) Donepezil Donepezil Donepezil->AChE Inhibits Synaptic_Cleft->AChE ACh degraded by Postsynaptic_Receptors Postsynaptic Receptors (Muscarinic & Nicotinic) Synaptic_Cleft->Postsynaptic_Receptors Increased ACh stimulates Cognitive_Effects Enhanced Cholinergic Transmission Postsynaptic_Receptors->Cognitive_Effects

Caption: Mechanism of Action of Donepezil.

Lecanemab: Amyloid-Beta Protofibril Clearance

Lecanemab is a humanized monoclonal antibody that selectively targets soluble amyloid-beta (Aβ) protofibrils. [6][7][10]These protofibrils are considered to be highly neurotoxic intermediates in the formation of amyloid plaques. [6]By binding to these protofibrils, lecanemab facilitates their clearance from the brain, likely through microglia-mediated phagocytosis. [10]This mechanism aims to slow the progression of the underlying pathology of Alzheimer's disease.

cluster_2 Anti-Amyloid Antibody Mechanism Abeta_Monomers Aβ Monomers Abeta_Protofibrils Soluble Aβ Protofibrils Abeta_Monomers->Abeta_Protofibrils Aggregate to form Amyloid_Plaques Amyloid Plaques Abeta_Protofibrils->Amyloid_Plaques Aggregate to form Microglia Microglia Abeta_Protofibrils->Microglia Opsonized protofibrils cleared by Lecanemab Lecanemab Lecanemab->Abeta_Protofibrils Binds to Clearance Clearance of Aβ Protofibrils Microglia->Clearance Neuronal_Toxicity Reduced Neuronal Toxicity Clearance->Neuronal_Toxicity

Caption: Mechanism of Action of Lecanemab.

Comparative Preclinical Efficacy: A Proposed Framework

As specific preclinical data for this compound is not widely published, this section presents a proposed framework for its evaluation, using published data for the structurally related and well-characterized M1 agonist, YM796, as a proxy. [9]

In Vitro Receptor Binding and Functional Activity

A primary assessment involves determining the binding affinity and functional activity of the test compound at the target receptor and assessing its selectivity against other muscarinic receptor subtypes.

Table 1: Hypothetical In Vitro Profile

CompoundM1 Ki (nM)M2 Ki (nM)M1 Functional Activity (EC50, nM)M1/M2 Selectivity Ratio
This compound1545050 (Partial Agonist)30
YM796 (proxy) [9]~20>1000Stimulates PI Hydrolysis>50
DonepezilN/AN/AN/AN/A

Ki: Inhibitory constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of functional potency.

In Vivo Efficacy in Animal Models of Cognitive Impairment

The pro-cognitive effects of the test compound should be evaluated in established animal models of Alzheimer's disease.

Table 2: Hypothetical In Vivo Efficacy in a Scopolamine-Induced Amnesia Model

Treatment GroupDose (mg/kg, p.o.)Reversal of Scopolamine-Induced Deficit in Passive Avoidance Task (%)
Vehicle-0
Scopolamine (1 mg/kg)-N/A (Deficit Induced)
This compound0.165
This compound0.385
Donepezil170
YM796 (proxy) [9]0.031Significant reversal

Table 3: Hypothetical In Vivo Efficacy in a Transgenic Mouse Model (e.g., 5XFAD)

Treatment GroupDose (mg/kg/day)Improvement in Morris Water Maze Performance (Escape Latency, %)Reduction in Soluble Aβ42 Levels (%)
Wild-Type + Vehicle-N/AN/A
5XFAD + Vehicle-00
5XFAD + this compound0.34515
5XFAD + Donepezil130No significant change
5XFAD + Anti-Aβ Antibody (proxy for Lecanemab)102560

Comparative Safety and Tolerability Profile

A critical aspect of benchmarking is the assessment of the safety profile. For muscarinic agonists, the key concern is the potential for cholinergic side effects due to the activation of peripheral M2 and M3 receptors.

Table 4: Hypothetical Comparative Safety Profile

CompoundPrimary MechanismAnticipated Adverse Effects
This compoundM1 AgonismPotentially minimal due to M1 selectivity. At high doses, may include salivation, tremor, hypothermia. [8]
DonepezilAChE InhibitionNausea, vomiting, diarrhea, insomnia, bradycardia. [3]
LecanemabAβ Protofibril ClearanceAmyloid-Related Imaging Abnormalities (ARIA), infusion-related reactions, headache. [7]

Experimental Protocols

The following are detailed, step-by-step methodologies for key benchmarking experiments.

In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for M1 and M2 muscarinic receptors.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from CHO cells stably expressing human M1 or M2 receptors.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand ([3H]pirenzepine for M1, [3H]AF-DX 384 for M2) and increasing concentrations of the test compound.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

In Vivo Scopolamine-Induced Amnesia Model

Objective: To assess the ability of the test compound to reverse cholinergic deficit-induced memory impairment.

Protocol:

  • Animal Model: Use male C57BL/6 mice.

  • Drug Administration: Administer the test compound or vehicle orally (p.o.). After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to induce amnesia.

  • Passive Avoidance Task: 30 minutes after scopolamine administration, conduct the passive avoidance task.

    • Training: Place the mouse in the light compartment of a two-chamber apparatus. When it enters the dark compartment, deliver a mild foot shock.

    • Testing (24 hours later): Place the mouse back in the light compartment and measure the latency to enter the dark compartment.

  • Data Analysis: Compare the step-through latency between treatment groups. A longer latency indicates better memory retention.

In Vivo Transgenic Mouse Model of AD

Objective: To evaluate the long-term effects of the test compound on cognitive function and amyloid pathology.

Protocol:

  • Animal Model: Use 6-month-old 5XFAD transgenic mice, which exhibit significant amyloid pathology and cognitive deficits. [1]2. Chronic Dosing: Administer the test compound, donepezil, or an anti-Aβ antibody (as a proxy for lecanemab) daily for 3 months.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (5 days): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency.

    • Probe Trial (Day 6): Remove the platform and measure the time spent in the target quadrant.

  • Biochemical Analysis:

    • Tissue Collection: At the end of the study, sacrifice the animals and collect brain tissue.

    • ELISA: Homogenize the brain tissue and measure the levels of soluble and insoluble Aβ40 and Aβ42 using specific ELISA kits.

  • Data Analysis: Compare the escape latency, time in the target quadrant, and Aβ levels between the different treatment groups.

cluster_3 Preclinical Benchmarking Workflow In_Vitro In Vitro Characterization (Receptor Binding & Function) In_Vivo_Acute In Vivo Acute Efficacy (Scopolamine Model) In_Vitro->In_Vivo_Acute In_Vivo_Chronic In Vivo Chronic Efficacy (Transgenic AD Model) In_Vivo_Acute->In_Vivo_Chronic Behavioral_Testing Behavioral Assessment (Morris Water Maze) In_Vivo_Chronic->Behavioral_Testing Biochemical_Analysis Biochemical Analysis (Aβ ELISA) In_Vivo_Chronic->Biochemical_Analysis Safety_Assessment Safety & Tolerability Assessment In_Vivo_Chronic->Safety_Assessment Data_Comparison Comparative Data Analysis vs. Standards of Care Behavioral_Testing->Data_Comparison Biochemical_Analysis->Data_Comparison Safety_Assessment->Data_Comparison

Caption: A structured workflow for preclinical evaluation.

Conclusion and Future Directions

This compound, as a selective M1 muscarinic agonist, represents a promising therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Its targeted mechanism offers the potential for improved efficacy and a better safety profile compared to non-selective acetylcholinesterase inhibitors. Furthermore, its pro-cognitive effects could be complementary to the disease-modifying actions of anti-amyloid therapies.

The benchmarking framework outlined in this guide provides a rigorous and scientifically sound approach to evaluating the preclinical potential of this compound. Successful outcomes from these studies would provide a strong rationale for advancing this compound into clinical development, with the ultimate goal of providing a new and effective treatment option for patients suffering from Alzheimer's disease.

References

  • Oakley, H., et al. (2006). Intraneuronal β-amyloid aggregates, neurodegeneration, and neuron loss in transgenic mice with five familial Alzheimer's disease mutations: potential factors in amyloid plaque formation. Journal of Neuroscience, 26(40), 10129-10140. [Link]

  • Anisuzzaman, A. S. M., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(11), 1581-1588. [Link]

  • Clinical Trial Endpoints and Their Clinical Meaningfulness in Early Stages of Alzheimer's Disease. (2021). The Journal of Prevention of Alzheimer's Disease. [Link]

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  • [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 ‍mg, 500 ‍mg for Intravenous Infusion), a novel treatment for Alzheimer's disease]. (2024). Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica. [Link]

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A Senior Application Scientist's Guide to the Independent Verification of Spiro Compound Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Spirocyclic Scaffold - A Dimension of Therapeutic Potential

In the landscape of medicinal chemistry, the quest for novel pharmacophores that confer enhanced potency, selectivity, and favorable pharmacokinetic properties is relentless. Spiro compounds, characterized by two rings sharing a single common atom, have emerged as a privileged structural motif.[1][2] Their inherent three-dimensionality and conformational rigidity offer a unique advantage, enabling precise interactions with biological targets that are often unattainable with more flexible, linear molecules.[3][4] This distinct architecture is responsible for their broad and potent pharmacological activities, including anticancer, antimicrobial, antiviral, and antioxidant effects.[3][5][6][7]

The surge in spirocyclic compounds entering drug discovery pipelines necessitates a rigorous and systematic approach to the independent verification of their purported biological activities.[8][9][10] This guide, written from the perspective of a senior application scientist, provides an in-depth framework for designing and executing robust experimental plans to validate the pharmacological profile of novel spiro compounds. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that each step contributes to a self-validating and trustworthy data package.

Part 1: Foundational Principles of Pharmacological Verification

Before embarking on experimental work, a clear understanding of the preclinical drug development pathway is essential. The goal of this phase is to identify and characterize pharmacological activity, assess safety, and determine pharmacokinetic (PK) and pharmacodynamic (PD) properties to justify human testing.[11] All laboratory studies must adhere to Good Laboratory Practices (GLP) to ensure the quality and integrity of the data.[12]

A successful verification strategy is built upon three pillars:

  • Target Identification and Validation: Confirming the molecular target of the spiro compound is paramount. Does it inhibit a specific enzyme? Does it block a receptor? Answering this question early directs the entire experimental cascade.

  • Quantifying Biological Effect: It is not enough to know that a compound is active; we must quantify how active it is. This involves determining key parameters:

    • Potency: The concentration of a drug required to produce 50% of its maximal effect. This is typically expressed as the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for activators.[13]

    • Efficacy: The maximum response achievable from a drug.

    • Selectivity: A measure of a drug's ability to interact with its intended target over other, often related, targets. High selectivity is crucial for minimizing off-target effects and toxicity.

  • Cellular Context and Phenotypic Outcomes: Moving from an isolated biochemical system to a cellular environment is a critical step. Cell-based assays confirm that the compound can penetrate the cell membrane, engage its target in a complex biological milieu, and elicit the desired physiological response (e.g., inducing cancer cell death).[14][15]

Part 2: A Hierarchical Framework for In Vitro Verification

A tiered approach, starting with simple, high-throughput biochemical assays and progressing to more complex cell-based models, provides a logical and resource-efficient workflow for verifying pharmacological activity.

Tier 1: Biochemical Assays - Probing the Target Directly

Biochemical assays are the first step in confirming that a spiro compound directly interacts with its purified molecular target (e.g., an enzyme or receptor).[16]

Case Study: Verifying a Novel Spiro Compound as a Kinase Inhibitor

Let's consider a hypothetical spiro compound, Spiro-47b , purported to be an inhibitor of a specific protein kinase, Kinase-X, which is implicated in a cancer signaling pathway.

Objective: To determine the potency (IC50) of Spiro-47b against purified Kinase-X.

Experimental Choice: The ADP-Glo™ Kinase Assay

  • Causality: We choose the ADP-Glo™ assay because it is a universal and highly sensitive method for measuring kinase activity.[17] It quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.[18] The luminescent signal positively correlates with kinase activity, allowing for a robust determination of inhibition.[17]

Detailed Experimental Protocol: Kinase-X Inhibition Assay

  • Reagent Preparation:

    • Prepare a 2X Kinase-X enzyme solution in kinase reaction buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically <10% of substrate consumed).[19]

    • Prepare a 2X solution of the specific peptide substrate for Kinase-X and ATP in the same buffer.

    • Prepare a serial dilution of Spiro-47b in 5% DMSO, ranging from 100 µM to 1 nM. Also, prepare a "no inhibitor" control (5% DMSO) and a "no enzyme" background control.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted Spiro-47b or control to the appropriate wells.

    • Add 2 µL of the 2X Kinase-X enzyme solution to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[17]

    • Record luminescence using a plate reader.

  • Data Analysis and IC50 Calculation:

    • Normalize the data by setting the "no inhibitor" control as 0% inhibition and the "no enzyme" control as 100% inhibition.[20]

    • Plot the percent inhibition against the log concentration of Spiro-47b.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[20][21]

Tier 2: Cell-Based Assays - Verifying Activity in a Biological Context

Once biochemical activity is confirmed, the next critical step is to determine if the compound is active in a cellular environment. These assays provide insights into cell permeability, target engagement within the cell, and the ultimate phenotypic effect.[14][22]

Objective 1: Confirming Target Engagement in Live Cells

  • Experimental Choice: NanoBRET™ Target Engagement Assay: This assay allows for the quantitative measurement of compound binding to a specific protein target in live cells. It provides crucial evidence that the compound reaches its intracellular target.[15]

Objective 2: Assessing Cytotoxicity in Cancer Cells

  • Experimental Choice: The MTT Assay: We select the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effect of Spiro-47b on a cancer cell line that overexpresses Kinase-X.[23][24] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture the Kinase-X-overexpressing cancer cells (e.g., HCT116) in the appropriate medium until they reach approximately 80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Spiro-47b in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Spiro-47b. Include a vehicle control (DMSO) and a "no cell" blank control.

    • Incubate the plate for 72 hours.

  • MTT Addition and Signal Measurement:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of Spiro-47b and determine the IC50 value as described previously.

The following diagram illustrates the overall workflow for the in vitro verification of a spiro compound's pharmacological activity.

G cluster_0 Tier 1: Biochemical Verification cluster_1 Tier 2: Cellular Verification Biochem_Start Hypothesized Activity of Spiro Compound Purified_Target Prepare Purified Target (e.g., Kinase-X) Biochem_Start->Purified_Target Biochem_Assay Perform Biochemical Assay (e.g., ADP-Glo™) Biochem_Start->Biochem_Assay Purified_Target->Biochem_Assay Biochem_Data Analyze Data: Calculate IC50 Biochem_Assay->Biochem_Data Biochem_Result Potency Confirmed? Biochem_Data->Biochem_Result Cell_Culture Culture Relevant Cell Line (e.g., HCT116) Biochem_Result->Cell_Culture Yes Stop1 Stop or Re-evaluate Biochem_Result->Stop1 No Target_Engage Target Engagement Assay (e.g., NanoBRET™) Cell_Culture->Target_Engage Pheno_Assay Phenotypic Assay (e.g., MTT Cytotoxicity) Cell_Culture->Pheno_Assay TE_Result Cellular Target Binding? Target_Engage->TE_Result TE_Result->Pheno_Assay Yes Stop2 Stop or Re-evaluate TE_Result->Stop2 No Pheno_Data Analyze Data: Calculate Cellular IC50 Pheno_Assay->Pheno_Data Pheno_Result Cellular Activity Confirmed? Pheno_Data->Pheno_Result Stop3 Stop or Re-evaluate Pheno_Result->Stop3 No Proceed Proceed to Further Studies (e.g., Selectivity, In Vivo) Pheno_Result->Proceed Yes

Caption: In Vitro Verification Workflow for Spiro Compounds.

Part 3: Comparative Analysis - Benchmarking Against the Gold Standard

Independent verification gains significant power through direct comparison with an established alternative. This provides essential context for the potency and potential advantages of the novel compound.

Let's compare our hypothetical Spiro-47b with a known, FDA-approved Kinase-X inhibitor, Standard-Inhibitor-A . We will also include a cytotoxicity assessment against a non-cancerous cell line (e.g., HEK293) to get an early indication of selectivity and a potential therapeutic window.

Data Presentation: Comparative In Vitro Activity

CompoundKinase-X IC50 (nM) [Biochemical]HCT116 IC50 (nM) [Cytotoxicity]HEK293 IC50 (nM) [Cytotoxicity]Selectivity Index (HEK293 IC50 / HCT116 IC50)
Spiro-47b 1585> 10,000> 117
Standard-Inhibitor-A 251508,00053

Interpretation of Results:

The data presented in the table clearly demonstrates that Spiro-47b is not only more potent than the standard inhibitor in a biochemical assay but also shows greater potency and a superior selectivity index in cell-based assays. This provides a strong, data-driven rationale for prioritizing Spiro-47b for further development.

The diagram below illustrates the simplified signaling pathway and the point of inhibition for both compounds.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase-X Receptor->Kinase_X Downstream Downstream Signaling (e.g., MAPK Pathway) Kinase_X->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Spiro-47b & Standard-Inhibitor-A Inhibitor->Kinase_X

Caption: Inhibition of the Kinase-X Signaling Pathway.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered strategy for the independent verification of the pharmacological activity of novel spiro compounds. By integrating direct target-based assays with phenotypically relevant cell-based models and benchmarking against established standards, researchers can build a compelling and trustworthy data package. A positive outcome from this in vitro validation funnel, demonstrating potency, cellular activity, and selectivity, provides the necessary confidence to advance a compound to the next critical stages of drug development, including comprehensive preclinical toxicology and in vivo efficacy studies.[25][26] The unique structural features of spiro compounds present a significant opportunity in drug discovery, and their successful translation to the clinic will depend on the rigor and integrity of the verification processes detailed herein.[3][27]

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A Comparative Guide to the Structure-Activity Relationships of 8-Azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 8-azaspiro[4.5]decane scaffold represents a versatile and privileged structure in the design of novel therapeutics. Its inherent three-dimensional nature allows for precise spatial orientation of functional groups, leading to enhanced potency and selectivity for a variety of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 8-azaspiro[4.5]decane analogs across several key target classes, supported by experimental data and detailed protocols to aid in the design and evaluation of new chemical entities.

The 8-Azaspiro[4.5]decane Scaffold: A Foundation for Diverse Bioactivity

The 8-azaspiro[4.5]decane core, characterized by a piperidine ring fused to a cyclopentane ring at the 4-position, offers a rigid framework that can be strategically modified to interact with a range of biological targets. This spirocyclic system has been successfully employed to develop potent and selective ligands for G protein-coupled receptors (GPCRs), ion channels, and other enzymes, demonstrating its broad applicability in medicinal chemistry.

Comparative Structure-Activity Relationship (SAR) Analysis

This section dissects the SAR of 8-azaspiro[4.5]decane analogs for four distinct and therapeutically relevant targets: Muscarinic M1 Receptors, Sigma-1 Receptors, the Mitochondrial Permeability Transition Pore (mPTP), and Delta-Opioid Receptors.

Muscarinic M1 Receptor Agonists for Cognitive Enhancement

The M1 muscarinic acetylcholine receptor is a key target for the symptomatic treatment of cognitive deficits in conditions like Alzheimer's disease.[1][2] 8-Azaspiro[4.5]decane derivatives have been explored as M1 agonists, aiming to improve cholinergic neurotransmission.[3]

A systematic study of 1-oxa-8-azaspiro[4.5]decanes revealed critical structural features for M1 receptor activity.[3] The parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, showed potent but non-selective muscarinic activity.[3] However, subtle modifications led to compounds with preferential M1 affinity and in vivo efficacy.[3] For instance, the introduction of a 2-ethyl or a 3-methylene group enhanced M1 selectivity over M2 receptors.[3] Notably, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane demonstrated partial agonistic activity and was selected for further clinical studies based on its favorable in vivo selectivity profile.[3]

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1 Selectivity (M2/M1)Functional Activity (Phosphoinositide Hydrolysis)
2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-onePotentPotentNon-selectiveAgonist
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one--Preferential for M1Partial Agonist
(-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane--Preferential for M1Partial Agonist

Data synthesized from multiple sources. Specific Ki values were not consistently available across all analogs in the initial literature, hence the qualitative description.

Causality Behind Experimental Choices: The rationale for modifying the 1-oxa-8-azaspiro[4.5]decane skeleton was to mimic the structure of muscarone, a known muscarinic agonist, while introducing conformational rigidity through the spirocyclic system to enhance receptor subtype selectivity. The phosphoinositide hydrolysis assay was chosen as a functional readout because M1 receptors primarily couple to Gq proteins, leading to the activation of phospholipase C and subsequent phosphoinositide turnover.[3]

M1_Signaling cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist 8-Azaspiro[4.5]decane Analog Agonist->M1_Receptor Binds to ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Cognitive Enhancement) PKC->Cellular_Response

Figure 1: M1 Muscarinic Receptor Signaling Pathway.

Sigma-1 Receptor Ligands for Neuroprotection and Imaging

The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and has emerged as a promising target for neurodegenerative diseases and as an imaging biomarker for tumors.[4] 8-Azaspiro[4.5]decane derivatives have been developed as potent and selective sigma-1 receptor ligands.

Several 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives have shown high affinity for the sigma-1 receptor.[5][6][7] For example, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibited a high affinity (Ki = 5.4 nM) and good selectivity over the sigma-2 receptor.[5] A series of 1-oxa-8-azaspiro[4.5]decane analogs also displayed nanomolar affinities for the sigma-1 receptor, with Ki values ranging from 0.47 to 12.1 nM.[7] The selectivity over the sigma-2 receptor varied with substitutions on the scaffold.[7]

Compound ScaffoldSubstitutionSigma-1 Affinity (Ki, nM)Sigma-2 Selectivity (Ki σ2/Ki σ1)
1,4-Dioxa-8-azaspiro[4.5]decane8-(4-(2-Fluoroethoxy)benzyl)5.430
1-Oxa-8-azaspiro[4.5]decaneVarious benzyl derivatives0.47 - 12.12 - 44

Data extracted from referenced literature.[5][7]

Causality Behind Experimental Choices: The development of fluorinated analogs, such as [¹⁸F]-labeled derivatives, was driven by the need for positron emission tomography (PET) imaging agents to visualize sigma-1 receptor distribution in vivo.[5][7] Biodistribution studies in mice were essential to confirm brain penetration and target engagement.[6][7] The use of a known sigma-1 receptor antagonist, such as SA4503 or haloperidol, in blocking studies is a critical validation step to demonstrate that the observed uptake is specific to the sigma-1 receptor.[6][7]

Sigma1_Signaling cluster_er Endoplasmic Reticulum (ER) Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_Channels Ion Channels (e.g., K⁺, Na⁺, Ca²⁺) Sigma1R->Ion_Channels Modulates Ca_Modulation Ca²⁺ Modulation IP3R->Ca_Modulation Ligand 8-Azaspiro[4.5]decane Analog Ligand->Sigma1R Binds to Neuroprotection Neuroprotection Ca_Modulation->Neuroprotection Ion_Channels->Neuroprotection

Figure 2: Sigma-1 Receptor Signaling and Modulation.

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors for Ischemia-Reperfusion Injury

The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in cell death, particularly in the context of ischemia-reperfusion injury.[8][9] 1,3,8-Triazaspiro[4.5]decane derivatives have been identified as novel inhibitors of mPTP opening, offering a potential therapeutic strategy for cardioprotection.[6][10][11]

These compounds are thought to target the c-subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[6][10] Structure-activity relationship studies have led to the identification of potent inhibitors that demonstrate beneficial effects in models of myocardial infarction, including reduced apoptosis and improved cardiac function.[6][12] Compound 14e from a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives showed high potency as an mPTP inhibitor and the ability to counteract cardiomyocyte death in an in vitro model of hypoxia/reoxygenation.[8][9]

Compound ScaffoldKey SubstitutionsmPTP Inhibitory ActivityIn Vivo Efficacy
1,3,8-Triazaspiro[4.5]decaneVariedGoodReduced apoptosis, improved cardiac function
1,4,8-Triazaspiro[4.5]decan-2-one (e.g., 14e)Optimized substituentsHigh potencyCounteracted cardiomyocyte death

Data synthesized from referenced literature.[6][8][9]

Causality Behind Experimental Choices: The design of these inhibitors was inspired by the natural product Oligomycin A, a known interactor with the ATP synthase c-subunit.[10] The mitochondrial swelling assay is a direct method to assess mPTP opening by measuring changes in light absorbance as mitochondria swell.[13][14][15] In vitro models of hypoxia/reoxygenation are crucial for mimicking the cellular stress of ischemia-reperfusion injury and evaluating the cytoprotective effects of the compounds.[8][9]

mPTP_Regulation mPTP mPTP Cell_death Cell Death mPTP->Cell_death Leads to Ca_overload Ca²⁺ Overload Ca_overload->mPTP Induces Opening Oxidative_stress Oxidative Stress Oxidative_stress->mPTP Induces Opening Inhibitor 8-Azaspiro[4.5]decane Analog Inhibitor->mPTP Inhibits Opening Cardioprotection Cardioprotection Inhibitor->Cardioprotection Promotes

Figure 3: Regulation of the Mitochondrial Permeability Transition Pore.

Delta-Opioid Receptor Agonists for Pain Management

Delta-opioid receptors (DORs) are a promising target for the treatment of pain, with the potential for fewer side effects compared to mu-opioid receptor agonists.[5][10] A novel chemotype of DOR-selective agonists based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified.[5][16]

These compounds displayed significant DOR potency and selectivity over other opioid receptors.[5] The most potent hit compound from a screening campaign was found to be selective for DOR over a panel of 167 other GPCRs and demonstrated anti-allodynic efficacy in an inflammatory pain model.[5] This discovery is significant as many previously developed DOR agonists share a common chemotype associated with adverse effects.[5]

Compound ScaffoldDOR Potency (EC50)SelectivityIn Vivo Efficacy (Pain Model)
1,3,8-Triazaspiro[4.5]decane-2,4-dionePotentSelective for DORAnti-allodynic

Data synthesized from referenced literature.[5][16]

Causality Behind Experimental Choices: The search for novel DOR agonist chemotypes was motivated by the need to overcome the limitations of existing compounds.[5] A β-arrestin recruitment assay was used in the initial screening, as β-arrestin signaling has been implicated in some of the adverse effects of opioid agonists.[5] In vivo pain models, such as the complete Freund's adjuvant model of inflammatory pain, are essential for demonstrating the therapeutic potential of these new agonists.[5]

DOR_Signaling cluster_membrane Cell Membrane DOR Delta-Opioid Receptor (DOR) Gi_protein Gi Protein DOR->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Agonist 8-Azaspiro[4.5]decane Analog Agonist->DOR Binds to Analgesia Analgesia cAMP->Analgesia Leads to

Figure 4: Delta-Opioid Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the SAR analysis. These protocols are intended to be self-validating systems, ensuring reproducibility and reliability of the data.

Radioligand Binding Assay for M1 Muscarinic Receptors

This protocol describes a competitive radioligand binding assay using [³H]-pirenzepine, a selective M1 antagonist, to determine the binding affinity of 8-azaspiro[4.5]decane analogs for the M1 muscarinic receptor.

Workflow Diagram:

Binding_Assay_Workflow Prepare_Membranes Prepare Cell Membranes (Expressing M1 Receptors) Incubate Incubate Membranes with [³H]-Pirenzepine and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Radioactivity (Liquid Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze

Figure 5: Radioligand Binding Assay Workflow.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing the M1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • Increasing concentrations of the 8-azaspiro[4.5]decane test compound or vehicle (for total binding) or a saturating concentration of a known M1 antagonist (e.g., atropine) for non-specific binding.

      • A fixed concentration of [³H]-pirenzepine (typically at or near its Kd).

      • The prepared cell membranes.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This protocol describes a cell-based assay to measure mPTP opening using the calcein-AM/cobalt chloride quenching method.

Workflow Diagram:

mPTP_Assay_Workflow Load_Cells Load Cells with Calcein-AM Quench_Cytosolic Add CoCl₂ to Quench Cytosolic Calcein Fluorescence Load_Cells->Quench_Cytosolic Treat_Cells Treat Cells with Test Compound and mPTP Inducer (e.g., Ionomycin) Quench_Cytosolic->Treat_Cells Measure_Fluorescence Measure Mitochondrial Fluorescence (Flow Cytometry or Microscopy) Treat_Cells->Measure_Fluorescence Analyze Data Analysis (Compare Fluorescence Intensities) Measure_Fluorescence->Analyze

Figure 6: mPTP Opening Assay Workflow.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture cells of interest (e.g., cardiomyocytes or a suitable cell line) to the desired confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Dye Loading and Quenching:

    • Load the cells with calcein-AM (e.g., 1 µM) and incubate at 37°C for 30 minutes in the dark.[17]

    • Add cobalt chloride (CoCl₂) to a final concentration of 1 mM to quench the cytosolic calcein fluorescence and incubate for an additional 10-15 minutes.[17]

  • Treatment and Induction of mPTP Opening:

    • Aliquot the cell suspension into different tubes or wells of a microplate.

    • Add the 8-azaspiro[4.5]decane test compound at various concentrations to the respective wells and incubate for a predetermined time.

    • Induce mPTP opening by adding an agent such as ionomycin (a calcium ionophore) to the positive control and treated wells.

  • Fluorescence Measurement:

    • Measure the fluorescence of the mitochondrial calcein using a flow cytometer or a fluorescence microscope.

    • For flow cytometry, use an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.

    • For microscopy, capture images of the cells and quantify the fluorescence intensity in the mitochondria.

  • Data Analysis:

    • Compare the fluorescence intensity of the treated cells to that of the control cells (with and without the mPTP inducer).

    • A decrease in mitochondrial fluorescence in the presence of the inducer indicates mPTP opening.

    • The ability of the test compound to prevent this decrease in fluorescence indicates its mPTP inhibitory activity.

    • Calculate the IC50 value for mPTP inhibition by plotting the percentage of fluorescence retention against the logarithm of the test compound concentration.

Conclusion

The 8-azaspiro[4.5]decane scaffold is a remarkably versatile platform for the design of potent and selective ligands for a diverse range of biological targets. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to this core can profoundly influence affinity, selectivity, and functional activity. The provided experimental protocols offer a robust framework for the evaluation of new analogs, enabling researchers to make informed decisions in the drug discovery and development process. As our understanding of the molecular basis of disease continues to grow, the strategic application of privileged scaffolds like 8-azaspiro[4.5]decane will undoubtedly play a crucial role in the development of the next generation of therapeutics.

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Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, a novel spiro compound. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes established principles of chemical waste management and hazard assessment based on structurally related compounds to ensure a conservative and safety-centric approach.

The core principle of this guide is to treat substances with unknown hazard profiles with the utmost caution. This involves a systematic process of hazard evaluation, stringent personal protection, and adherence to compliant waste disposal streams.

I. Hazard Profile Analysis and Initial Precautions

Given the absence of a dedicated SDS for this compound (CAS No. 1330765-11-1), a preliminary hazard assessment is crucial. The structure contains an oxa-azaspiro[4.5]decane core, which is a heterocyclic amine derivative. Structurally similar compounds, such as 1,4-Dioxa-8-azaspiro[4.5]decane, are known to cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, it is prudent to assume that this compound may exhibit similar hazardous properties.

Assumed Hazard Classification:

Hazard ClassPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Avoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Corrosion/Irritation May cause skin irritation.Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety glasses with side shields or chemical goggles.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Work in a well-ventilated area or a chemical fume hood.
II. Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety necessitates the consistent use of appropriate PPE. For handling this compound and its waste, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as hazardous waste after handling the chemical[5].

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact[1].

  • Skin and Body Protection: A laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

In the event of a spill, immediately alert personnel in the vicinity. For small spills, use an absorbent material to contain the substance, then collect it into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. All materials used for spill cleanup must be disposed of as hazardous waste.

III. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for hazardous waste management[6][7][8][9][10].

Step 1: Waste Identification and Segregation

All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be treated as hazardous waste.

  • Waste Segregation is Critical: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. As a heterocyclic amine, it may react with strong oxidizing agents or acids. It is best practice to collect it in a dedicated waste container.

Step 2: Waste Container Selection and Labeling

  • Container: Use a chemically compatible and leak-proof container with a secure lid. For liquid waste, a high-density polyethylene (HDPE) container is generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date accumulation started and the specific hazards (e.g., "Irritant," "Harmful").

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Waste should be accumulated at or near the point of generation in a designated SAA. The container must be kept closed at all times except when adding waste.

  • Storage Limits: Be aware of the volume limits for SAAs as defined by the EPA.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or you are discontinuing work with the chemical, contact your institution's EHS department to arrange for a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

The following flowchart illustrates the decision-making process for the disposal of this compound.

Caption: Decision workflow for the disposal of this compound waste.

IV. Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

Always have the Safety Data Sheets of any known chemicals you are working with readily available for emergency responders. In this case, provide the chemical name and CAS number.

V. Conclusion

The proper disposal of this compound, especially in the absence of a specific SDS, requires a cautious and informed approach. By treating it as a potentially hazardous substance and adhering to established protocols for chemical waste management, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

References

  • Dartmouth University. "Hazardous Waste Disposal Guide." Dartmouth Policy Portal. Accessed January 18, 2026.
  • Northwestern University. "Hazardous Waste Disposal Guide." Research Safety. Published February 27, 2023.
  • Stericycle UK. "How to Safely Dispose of Laboratory Waste?" Stericycle UK. Published October 24, 2024.
  • Lehigh University. "HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK." Campus Safety Division. Accessed January 18, 2026.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Fisher Scientific. "SAFETY DATA SHEET: 1,4-Dioxa-8-azaspiro[4.5]decane." Fisher Scientific. Revised September 22, 2023.
  • Capot Chemical. "MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione." Capot Chemical. Published January 7, 2026.
  • MedchemExpress.com. "Safety Data Sheet: 8-Boc-2,8-Diazaspiro[4.5]decane." MedchemExpress.com. Revised September 4, 2025.
  • Turesky, Robert J. "Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies." NIH National Library of Medicine. Accessed January 18, 2026.
  • National Center for Biotechnology Information. "1,4-Dioxa-8-azaspiro(4.5)decane." PubChem. Accessed January 18, 2026.
  • Merck Millipore. "1,4-Dioxa-8-azaspiro[4.5]decane for synthesis." Merck Millipore. Accessed January 18, 2026.
  • Sigma-Aldrich. "1,4-Dioxa-8-azaspiro 4.5 decane 98." Sigma-Aldrich. Accessed January 18, 2026.
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 8-Oxa-2-azaspiro[4.5]decane." ChemicalBook. Revised July 19, 2025.
  • ChemicalBook. "(S)-1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol Chemical Properties." ChemicalBook. Accessed January 18, 2026.
  • Collect and Recycle. "Amine Disposal For Businesses." Collect and Recycle. Accessed January 18, 2026.
  • The Good Scents Company. "1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10- tetramethyl- Safety Data Sheet." The Good Scents Company. Published May 29, 2015.
  • National Center for Biotechnology Information. "1-Oxa-4-azaspiro(4.5)decane-3,3-dimethanol." PubChem. Accessed January 18, 2026.
  • National Center for Biotechnology Information. "1-Oxa-4-azaspiro[4.5]decan-3-ylmethanol." PubChem. Accessed January 18, 2026.
  • Sigma-Aldrich. "1,4-Dioxa-8-azaspiro 4.5 decane 98." Sigma-Aldrich. Accessed January 18, 2026.
  • Methanex Corporation. "Physical Properties of Pure Methanol.
  • Zsivkovits, M., et al. "Binding of heterocyclic aromatic amines by lactic acid bacteria: results of a comprehensive screening trial." PubMed. Accessed January 18, 2026.
  • Wikipedia. "Heterocyclic amine." Wikipedia. Accessed January 18, 2026.
  • Benchchem. "Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals." Benchchem. Accessed January 18, 2026.

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Comprehensive Safety and Handling Guide for (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol, a unique spirocyclic compound, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe laboratory operations.

Hazard Assessment: A Proactive Stance

Due to the lack of a specific SDS, a thorough hazard assessment is paramount. Our analysis is based on the known hazards of similar chemical structures, such as 1-Oxa-8-azaspiro[4.5]decan-3-ol, and the inherent risks associated with its functional groups.

Potential Hazards:

  • Skin and Eye Irritation: Based on data for similar spirocyclic compounds, there is a potential for this compound to cause skin irritation (H315) and serious eye irritation (H319)[1]. Direct contact should be avoided at all times.

  • Respiratory Irritation: Inhalation of aerosols or dusts may cause respiratory tract irritation (H335)[1].

  • Toxicity: The presence of the methanol functional group suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Methanol itself is toxic and can cause damage to organs.

  • Combustibility: While not explicitly classified, many organic compounds are combustible. Therefore, it is prudent to handle this compound away from ignition sources[2].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the minimum required PPE.

Body Part Personal Protective Equipment Rationale
Eyes/Face Tight-sealing safety goggles and a face shieldTo protect against splashes and aerosols that can cause serious eye damage[2][3].
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact, which may cause irritation or toxic effects. Inspect gloves before each use[4][5].
Body A flame-retardant lab coatTo protect skin and clothing from splashes and spills[5][6].
Feet Closed-toe shoesTo protect feet from spills and falling objects[3][6].
Respiratory Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of potentially harmful vapors or aerosols[5][6].

PPE Selection Workflow:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Task-Specific Hazards CheckSDS Specific SDS Available? Start->CheckSDS SelectGoggles Wear Chemical Goggles & Face Shield CheckSDS->SelectGoggles No SelectGloves Wear Nitrile/Neoprene Gloves SelectGoggles->SelectGloves SelectCoat Wear Lab Coat SelectGloves->SelectCoat SelectShoes Wear Closed-Toe Shoes SelectCoat->SelectShoes WorkInHood Work in Fume Hood SelectShoes->WorkInHood

Caption: PPE selection workflow for handling this compound.

Safe Handling Procedures: A Step-by-Step Guide

Adherence to a strict protocol is crucial for minimizing exposure and preventing accidents.

Preparation:

  • Familiarization: Before beginning any work, all personnel must be familiar with the potential hazards and have read and understood this safety guide[4].

  • Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood[6].

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

Handling:

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transferring:

    • Perform all manipulations that may generate dust or aerosols within a chemical fume hood.

    • Use a spatula for transferring solid material.

    • When making solutions, slowly add the solid to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames[3].

  • Post-Handling:

    • Thoroughly clean the work area after each use.

    • Decontaminate all equipment that has come into contact with the compound.

    • Properly doff and dispose of single-use PPE.

Decontamination and Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship.

Decontamination:

  • Surfaces: Clean all work surfaces with a suitable laboratory detergent and water.

  • Glassware: Rinse glassware multiple times with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough washing with detergent and water.

Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemical-resistant container.

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain[6].

Waste Disposal Workflow:

Waste_Disposal cluster_waste Waste Segregation cluster_disposal Disposal Protocol Start Identify Contaminated Waste IsSolid Is the waste solid? Start->IsSolid SolidWaste Place in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes LiquidWaste Place in Labeled Liquid Hazardous Waste Container IsSolid->LiquidWaste No FollowRegs Follow Institutional & Regulatory Disposal Procedures SolidWaste->FollowRegs LiquidWaste->FollowRegs

Caption: Waste disposal workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[7].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using absorbent materials.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area.

By implementing these comprehensive safety measures, we can continue our vital research while ensuring the well-being of all laboratory personnel. Safety is not a matter of chance, but a result of conscious and informed effort.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.).
  • Methanol Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • Methanol - SAFETY DATA SHEET. (2009-04-27).
  • Methanol - SAFETY DATA SHEET. (2024-09-08).
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-26).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-30).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025-03-04).
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • 1-Oxa-8-azaspiro 4.5 decan-3-ol AldrichCPR 757239-76-2 - Sigma-Aldrich. (n.d.).

Sources

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(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.